molecular formula C12H20O3 B13633331 Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate

Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13633331
M. Wt: 212.28 g/mol
InChI Key: BXRADPDXYDLRHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate is a useful research compound. Its molecular formula is C12H20O3 and its molecular weight is 212.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C12H20O3/c1-3-9-7-5-6-8-12(9)10(15-12)11(13)14-4-2/h9-10H,3-8H2,1-2H3

InChI Key

BXRADPDXYDLRHB-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCC12C(O2)C(=O)OCC

Origin of Product

United States
Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate is a complex organic molecule characterized by a unique spirocyclic structure, where a cyclohexane ring and an epoxide ring are joined by a single carbon atom. This structural motif is of significant interest in medicinal chemistry and organic synthesis due to the inherent reactivity of the strained epoxide ring, which serves as a versatile handle for introducing further chemical complexity. The presence of an ethyl ester and an additional ethyl group on the cyclohexane ring provides specific lipophilic and steric properties that can be fine-tuned for various applications. This guide provides a comprehensive overview of the known and predicted chemical properties of this compound, offering insights for its potential use in research and development.

Molecular Structure and Properties

The fundamental characteristics of Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate are summarized below. While experimental data for this specific molecule is limited, properties can be inferred from structurally similar compounds.

PropertyValueSource
IUPAC Name ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylateAiFChem[1]
CAS Number 1562040-03-2AiFChem[1]
Molecular Formula C12H20O3AiFChem[1]
Molecular Weight 212.29 g/mol AiFChem[1]
Canonical SMILES CCOC(=O)C1OC2(C1)CCCC(CC)C2AiFChem[1]
InChI InChI=1S/C12H20O3/c1-3-9-6-5-7-12(8-9)11(15-11)10(13)14-4-2/h9,11H,3-8H2,1-2H3AiFChem[1]
Predicted Physicochemical Properties

The following properties are estimated based on the closely related compound, Ethyl 1-oxaspiro[2.5]octane-2-carboxylate (CAS 6975-17-3).

PropertyPredicted ValueSource for Analog Data
Boiling Point ~250-260 °C at 760 mmHgLookchem[2]
Density ~1.0-1.1 g/cm³Lookchem[2]
Refractive Index ~1.48Lookchem[2]

Synthesis and Elucidation

The synthesis of Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate would likely follow established methodologies for the creation of spiro-epoxides. A plausible synthetic route involves the epoxidation of a corresponding exocyclic α,β-unsaturated ester.

Proposed Synthetic Workflow

A common and effective method for the synthesis of such spiro-epoxides is the Corey-Chaykovsky reaction.[3][4] This reaction utilizes a sulfur ylide to deliver a methylene group to a carbonyl or, in this case, an electron-deficient alkene.

G cluster_0 Synthesis of Precursor cluster_1 Epoxidation Start 4-Ethylcyclohexanone Step1 Wittig or Horner-Wadsworth-Emmons Reaction (with an ethyl phosphonoacetate reagent) Start->Step1 Reagents: NaH, (EtO)2P(O)CH2CO2Et Precursor Ethyl 2-(4-ethylcyclohexylidene)acetate Step1->Precursor Step2 Corey-Chaykovsky Reaction (or other epoxidation methods like m-CPBA) Precursor->Step2 Reagents: (CH3)3S+I-, NaH, DMSO Product Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate Step2->Product caption Proposed synthetic workflow for the target compound. G cluster_0 Reaction Pathways Start Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate PathA Acid-Catalyzed Ring Opening Start->PathA H+, Nu- PathB Base-Catalyzed Ring Opening Start->PathB Nu- ProductA Hydroxy-substituted product (Attack at more substituted carbon) PathA->ProductA ProductB Hydroxy-substituted product (Attack at less substituted carbon) PathB->ProductB caption General reactivity of the spiro-epoxide.

Sources

Spectroscopic Data for Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

A comprehensive analysis of the spectroscopic data for Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate is currently unavailable in public scientific databases. While information regarding its molecular formula (C₁₂H₂₀O₃) and molecular weight (212.29 g/mol ) is accessible, detailed experimental spectra including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) have not been located in the course of this investigation.[1]

This guide will, therefore, focus on the spectroscopic analysis of the closely related and well-documented parent compound, Ethyl 1-oxaspiro[2.5]octane-2-carboxylate . This molecule provides an excellent proxy for understanding the characteristic spectroscopic features of this class of spirocyclic esters. The principles and techniques discussed herein are directly applicable to the analysis of its 4-ethyl derivative, should the data become available.

Introduction to Spirocyclic Epoxides

Ethyl 1-oxaspiro[2.5]octane-2-carboxylate belongs to the family of oxaspiro compounds, which are characterized by a spirocyclic junction where two rings are connected by a single common atom.[2] The presence of an epoxide ring, a three-membered ring containing an oxygen atom, imparts significant reactivity and unique stereochemical properties to these molecules. Spectroscopic analysis is crucial for confirming the successful synthesis of this intricate structure and for elucidating the precise arrangement of atoms.

Molecular Structure and Spectroscopic Correlation

The structural features of Ethyl 1-oxaspiro[2.5]octane-2-carboxylate are key to interpreting its spectroscopic data. The molecule consists of a cyclohexane ring fused in a spiro fashion to an epoxide ring, which also bears an ethyl carboxylate group.

Caption: Molecular structure of Ethyl 1-oxaspiro[2.5]octane-2-carboxylate.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The spectrum of Ethyl 1-oxaspiro[2.5]octane-2-carboxylate would be expected to show distinct signals for the protons of the ethyl group, the proton on the epoxide ring, and the protons of the cyclohexane ring.

Expected ¹H NMR Data:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.2Quartet2H-O-CH₂ -CH₃
~3.3Singlet1HEpoxide CH
~1.5-1.8Multiplet10HCyclohexane CH₂
~1.3Triplet3H-O-CH₂-CH₃

Expert Interpretation:

  • The quartet at approximately 4.2 ppm and the triplet at around 1.3 ppm are characteristic of an ethyl ester group. The splitting pattern arises from the coupling between the methylene (-CH₂-) and methyl (-CH₃) protons.

  • The singlet at approximately 3.3 ppm is a key indicator of the proton attached to the epoxide ring. Its chemical shift is influenced by the electronegativity of the adjacent oxygen atom and the ring strain.

  • The complex multiplet in the 1.5-1.8 ppm region corresponds to the ten protons of the cyclohexane ring. The overlapping signals are due to the similar chemical environments of these protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in Ethyl 1-oxaspiro[2.5]octane-2-carboxylate will give a distinct signal.

Expected ¹³C NMR Data:

Chemical Shift (ppm)Assignment
~170C =O (Ester)
~61-O-CH₂ -CH₃
~60Spiro C
~58Epoxide CH
~30-35Cyclohexane CH₂
~25Cyclohexane CH₂
~14-O-CH₂-CH₃

Expert Interpretation:

  • The signal at approximately 170 ppm is characteristic of a carbonyl carbon in an ester functional group.

  • The signals around 60-61 ppm are attributed to the spiro carbon and the methylene carbon of the ethyl group, both of which are attached to oxygen atoms.

  • The signal around 58 ppm corresponds to the carbon atom in the epoxide ring that is bonded to a hydrogen atom.

  • The signals in the 25-35 ppm range are typical for the sp³ hybridized carbons of the cyclohexane ring.

  • The upfield signal at around 14 ppm is characteristic of the methyl carbon of the ethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Expected IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~1735StrongC=O stretch (Ester)
~1250StrongC-O stretch (Ester)
~850MediumC-O stretch (Epoxide)
2850-3000Medium-StrongC-H stretch (Aliphatic)

Expert Interpretation:

  • The strong absorption band at approximately 1735 cm⁻¹ is a definitive indicator of the carbonyl (C=O) group of the ester.

  • The strong band around 1250 cm⁻¹ corresponds to the C-O single bond stretching of the ester.

  • The absorption at about 850 cm⁻¹ is characteristic of the asymmetric stretching of the epoxide ring.

  • The bands in the 2850-3000 cm⁻¹ region are due to the C-H stretching vibrations of the aliphatic protons in the cyclohexane and ethyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Ethyl 1-oxaspiro[2.5]octane-2-carboxylate, the molecular ion peak ([M]⁺) would be expected at m/z = 184, corresponding to its molecular weight.[3]

Expected Fragmentation Pattern:

The fragmentation of the molecular ion would likely involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) or the entire ester group (-COOCH₂CH₃, 73 Da), leading to significant peaks at m/z = 139 and 111, respectively. Another prominent peak might be observed at m/z = 127.[3]

fragmentation_pathway M [M]⁺ m/z = 184 frag1 [M - OCH₂CH₃]⁺ m/z = 139 M->frag1 - 45 Da frag2 [M - COOCH₂CH₃]⁺ m/z = 111 M->frag2 - 73 Da frag3 m/z = 127 M->frag3

Caption: Plausible mass spectrometry fragmentation pathway.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized protocols for the techniques discussed.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to ensure homogeneity.

  • Data Acquisition: Acquire the ¹H spectrum followed by the ¹³C spectrum. Standard pulse programs are used for both experiments.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The salt plates are placed in the sample holder of the IR spectrometer, and the spectrum is recorded. A background spectrum of the clean salt plates is typically subtracted.

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: The molecules are ionized, for example, by electron impact (EI) or chemical ionization (CI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Conclusion

The spectroscopic analysis of Ethyl 1-oxaspiro[2.5]octane-2-carboxylate provides a detailed picture of its molecular structure. While experimental data for the 4-ethyl derivative is not currently available, the principles and expected data presented here for the parent compound serve as a robust guide for its future characterization. The combination of NMR, IR, and MS techniques allows for the unambiguous confirmation of the spirocyclic epoxide structure and the ethyl ester functionality, which is essential for researchers in the fields of organic synthesis and drug development.

References

  • PubChem. Ethyl 1-oxaspiro[2.5]octane-2-carboxylate. [Link]

  • EPA. 1-Oxaspiro[2.5]octane-2-carboxylic acid, 5,5,7-trimethyl-, ethyl ester. [Link]

Sources

Structural Elucidation of Ethyl 4-ethyl-1-oxaspirooctane-2-carboxylate: A Comprehensive NMR Guide

Structural Elucidation of Ethyl 4-ethyl-1-oxaspiro[1]octane-2-carboxylate: A Comprehensive NMR Guide

Executive Summary

The unambiguous structural characterization of spirocyclic epoxides is a critical bottleneck in the development of complex pharmaceutical intermediates. Ethyl 4-ethyl-1-oxaspiro[1]octane-2-carboxylate represents a highly functionalized architecture featuring a rigid three-membered oxirane ring fused to a cyclohexane system. This whitepaper provides an authoritative, self-validating Nuclear Magnetic Resonance (NMR) methodology for the complete 1D and 2D spectral assignment of this molecule. By detailing the causality behind chemical shifts, stereochemical implications, and experimental parameters, this guide serves as a robust framework for researchers conducting structural elucidation of complex spiro-epoxides.

Structural Anatomy & Synthetic Causality

The core scaffold of the target molecule is a 1-oxaspiro[1]octane system[2]. In this nomenclature, the oxygen atom is designated as position 1, the epoxide methine carbon as position 2, and the quaternary spiro carbon as position 3. The fused cyclohexane ring comprises positions 4 through 8.

The target compound features two primary substituents:

  • An ethyl ester group at C2.

  • An ethyl group at C4 (adjacent to the spiro center).

The Darzens Condensation and Stereochemical Complexity

The synthesis of this molecule is classically achieved via the Darzens condensation [3]. The reaction between 2-ethylcyclohexanone and ethyl chloroacetate in the presence of a strong base (e.g., potassium tert-butoxide) initiates an aldol-type nucleophilic attack, followed by an intramolecular Sₙ2 ring closure to form the epoxide.

This synthetic pathway inherently generates multiple stereocenters (C2, C3, and C4). Because the transition state of the ring closure is governed by steric hindrance between the bulky ester group and the cyclohexane substituents, the reaction typically yields a mixture of diastereomers. Resolving these diastereomers requires a highly methodical NMR approach, as the rigid epoxide ring exerts strong magnetic anisotropic effects on the adjacent cyclohexane protons[4].

SynthesisWorkflowA2-Ethylcyclohexanone+ Ethyl ChloroacetateBBase Addition(e.g., KOtBu)A->BCAldol Addition(C-C Bond)B->C Nucleophilic AttackDIntramolecular SN2(Epoxide Closure)C->D Stereoselective TSETarget Molecule(Diastereomers)D->E Darzens Condensation

Synthetic workflow of the Darzens condensation yielding the oxaspiro target.

1H and 13C NMR Spectroscopic Profiling

The assignment of 1D NMR spectra relies on understanding the electronic environment of the spirocyclic system. The data presented below represents the major trans-diastereomer typically isolated from the Darzens condensation.

1H NMR Causality

The most diagnostic signal in the ¹H NMR spectrum is the epoxide proton (C2-H) . Because C3 is a quaternary spiro carbon, the C2 proton lacks any adjacent vicinal protons. Consequently, it appears as a sharp singlet at approximately 3.30 ppm. The presence of this singlet acts as an internal validation point; if this signal exhibits splitting (e.g., a doublet), the spirocyclic structural hypothesis is immediately falsified. The cyclohexane ring protons appear as complex, overlapping multiplets due to the rigid chair conformation locked by the spiro center[4].

Table 1: Representative ¹H NMR Assignments (400 MHz, CDCl₃)

PositionChemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J in Hz)Diagnostic Feature
C2-H 3.30Singlet (s)1H-Epoxide methine; lacks vicinal coupling.
Ester -O-CH₂- 4.20Quartet (q)2H7.1Deshielded by ester oxygen.
Ester -CH₃ 1.28Triplet (t)3H7.1Standard ethyl ester methyl.
C4-H 1.75Multiplet (m)1H-Shifted downfield by adjacent spiro center.
C5 to C8 -CH₂- 1.20 - 1.90Multiplet (m)8H-Overlapping cyclohexane envelope.
4-Ethyl -CH₂- 1.35Multiplet (m)2H-Diastereotopic methylene protons.
4-Ethyl -CH₃ 0.90Triplet (t)3H7.4Aliphatic methyl terminus.
13C NMR Causality

In the ¹³C NMR spectrum, the spiro carbon (C3) is highly diagnostic. It is deshielded by both the adjacent electronegative oxygen atom and the inherent ring strain of the three-membered oxirane ring, typically resonating near 62.0 ppm. The epoxide methine (C2) appears slightly upfield around 58.0 ppm.

Table 2: Representative ¹³C NMR Assignments (100 MHz, CDCl₃)

PositionChemical Shift (ppm)Carbon TypeCausality / Environment
Ester C=O 169.5Quaternary (C)Carbonyl carbon of the ethyl ester.
C3 (Spiro) 62.0Quaternary (C)Deshielded by oxygen and oxirane ring strain.
Ester -O-CH₂- 61.5Methylene (CH₂)Directly attached to ester oxygen.
C2 (Epoxide) 58.0Methine (CH)Oxirane ring carbon attached to ester.
C4 42.5Methine (CH)Branching point for the 4-ethyl group.
C8 32.0Methylene (CH₂)Adjacent to the spiro center.
C5, C7 25.0 - 28.5Methylene (CH₂)Bulk cyclohexane carbons.
4-Ethyl -CH₂- 24.5Methylene (CH₂)Aliphatic side chain.
C6 23.0Methylene (CH₂)Antipodal to the spiro center.
Ester -CH₃ 14.2Methyl (CH₃)Ester terminus.
4-Ethyl -CH₃ 11.8Methyl (CH₃)Aliphatic terminus.

Advanced 2D NMR Self-Validating Workflows

To unambiguously assign the overlapping cyclohexane protons and determine the relative stereochemistry of the isolated diastereomer, a self-validating 2D NMR workflow is mandatory.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps protons to their directly attached carbons, resolving the overlapping cyclohexane envelope (1.20 - 1.90 ppm) by separating them along the ¹³C dimension.

  • COSY (Correlation Spectroscopy): Traces the continuous spin system from the 4-ethyl group through C4 and around the cyclohexane ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): Provides the critical structural proof. The C2-H singlet must show strong ³J_CH correlations to the ester carbonyl and the C4/C8 carbons of the cyclohexane ring, validating the spiro linkage at C3.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Determines the relative stereochemistry. Spatial proximity between the C2-H proton and the C4-H (or 4-ethyl protons) will dictate whether the ester group is cis or trans relative to the 4-ethyl substituent.

NMRElucidationStart1D NMR Acquisition(1H & 13C)HSQCHSQC(Direct C-H Map)Start->HSQCCOSYCOSY(Spin Systems)Start->COSYHMBCHMBC(Quaternary C3 ID)HSQC->HMBCCOSY->HMBCNOESYNOESY(Relative Stereochem)HMBC->NOESY Spatial ProximityFinalUnambiguous 3DStructural AssignmentNOESY->Final Self-Validation

Self-validating 2D NMR workflow for structural and stereochemical elucidation.

Experimental Protocol for High-Fidelity Data Acquisition

To ensure reproducibility and trust in the spectral data, the following self-validating protocol must be strictly adhered to. The causality behind these steps is to maximize magnetic field homogeneity and ensure quantitative relaxation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 25.0 mg (± 1.0 mg) of the purified ethyl 4-ethyl-1-oxaspiro[1]octane-2-carboxylate in 600 µL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS provides an absolute zero-point reference, essential for distinguishing subtle shift differences between diastereomers.

  • Filtration: Pass the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a high-quality 5 mm NMR tube. Causality: Removing paramagnetic particulate matter is non-negotiable for achieving a sharp C2-H singlet and optimal shimming.

  • Instrument Calibration: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Lock to the deuterium frequency of CDCl₃ (7.26 ppm). Perform gradient shimming (Z1-Z5) until the CDCl₃ solvent peak FWHM (Full Width at Half Maximum) is < 0.8 Hz.

  • ¹H NMR Acquisition: Set the spectral width to 12 ppm. Acquire 16-32 transients using a 30° pulse angle and a relaxation delay (D1) of 2.0 seconds. Causality: A 2.0s delay ensures complete T1 relaxation for accurate integration of the ethyl and cyclohexane protons.

  • ¹³C NMR Acquisition: Set the spectral width to 250 ppm. Acquire 512-1024 transients using a 45° pulse angle, a relaxation delay (D1) of 2.0 seconds, and continuous WALTZ-16 proton decoupling.

  • 2D NOESY Execution: Set the mixing time (τ_m) to 300-500 ms. Causality: This specific mixing time is optimized for the correlation time (τ_c) of a small molecule (~212 g/mol ) in a non-viscous solvent, preventing spin diffusion while maximizing the NOE cross-peaks necessary for stereochemical assignment.

References

  • Structural and conformational analysis of 1-oxaspiro[1]octane and 1-oxa-2-azaspiro[1]octane derivatives by (1) H, (13) C, and (15) N NMR - PubMed. National Institutes of Health (NIH). 4

  • ETHYL β,β-PENTAMETHYLENEGLYCIDATE - Organic Syntheses Procedure. Organic Syntheses. 3

  • 1-Oxaspiro[1]octane | C7H12O | CID 9100 - PubChem. National Institutes of Health (NIH). 2

A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate, a spirocyclic glycidic ester with potential applications in synthetic and medicinal chemistry. As a Senior Application Scientist, this document moves beyond mere procedural outlines to explain the causality behind methodological choices, ensuring a robust and self-validating analytical strategy. We will explore the complementary nature of hard and soft ionization techniques, specifically Electron Ionization (EI) and Electrospray Ionization (ESI), to achieve unambiguous structural elucidation. This guide details optimized experimental protocols, predicts fragmentation pathways based on established chemical principles, and presents a logical workflow for researchers, scientists, and drug development professionals engaged in the characterization of complex small molecules.

Introduction to the Analyte

Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS 1562040-03-2) is an organic molecule featuring a unique spirocyclic system where a cyclohexane ring is fused to an oxirane (epoxide) ring.[1] Attached to this strained three-membered ring is an ethyl carboxylate group, with an additional ethyl substituent on the cyclohexane moiety. The molecular formula is C₁₂H₂₀O₃, and the monoisotopic mass is 212.1412 Da.

The structural complexity, arising from the strained epoxide ring and the ester functionality, makes mass spectrometry an indispensable tool for its characterization.[2] Confirmation of its molecular weight, elemental composition, and connectivity is critical for ensuring purity and verifying synthetic outcomes. This guide focuses on leveraging mass spectrometry not just to see a molecular ion, but to systematically deconstruct the molecule to confirm its constituent parts through logical fragmentation analysis.

Chemical Structure:

(Simplified 2D representation)

Core Principles: Selecting the Right Ionization Technique

The choice of ionization method is the most critical decision in designing a mass spectrometry experiment. For a molecule like Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate, a dual-pronged approach using both a "hard" and a "soft" ionization technique provides the most comprehensive data.

Electron Ionization (EI): The "Hard" Approach for Structural Fingerprinting

Electron Ionization is the gold standard for volatile and thermally stable organic compounds below 600 amu.[3] It is considered a "hard" ionization technique because it bombards the analyte with high-energy (typically 70 eV) electrons, causing not only ionization but also extensive and reproducible fragmentation.[3]

  • Why it's chosen: The resulting mass spectrum is a unique "fingerprint" of the molecule, rich with structural information. This extensive fragmentation is invaluable for elucidating the connectivity of the molecule and can be compared against spectral libraries for identification.[4][5] The predictable nature of these fragmentations allows us to confirm the presence of key functional groups, such as the ester and the spirocyclic core.[6][7][8]

Electrospray Ionization (ESI): The "Soft" Approach for Molecular Weight Confirmation

Electrospray Ionization is a soft ionization technique that transforms ions from solution into the gas phase.[9] It imparts very little excess energy, meaning the primary ion observed is typically the intact molecule with a charge, such as a protonated molecule [M+H]+ or an adduct with a cation like sodium [M+Na]+.[9][10][11]

  • Why it's chosen: ESI's primary strength is its ability to provide an unambiguous determination of the molecular weight. While this compound is amenable to EI, ESI is crucial when analyzing samples from complex matrices or when coupled with liquid chromatography (LC-MS). Furthermore, the intact molecular ion generated by ESI is the ideal starting point for tandem mass spectrometry (MS/MS), where fragmentation is induced in a controlled manner (Collision-Induced Dissociation, CID) to gain structural insights.[11][12]

Experimental Design and Methodologies

A self-validating protocol requires meticulous attention to detail from sample preparation through data acquisition. The following sections provide field-proven, step-by-step methodologies.

Sample Preparation Protocol

The quality of the data is directly dependent on the quality of the sample preparation. The goal is to dissolve the analyte in a suitable solvent at an appropriate concentration for the chosen analytical technique.

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate.

  • Solvation: Dissolve the analyte in 1.0 mL of a high-purity, volatile solvent such as methanol, acetonitrile, or dichloromethane to create a 1 mg/mL stock solution.[2]

  • Working Solution for GC-MS: Dilute the stock solution 1:100 in the chosen solvent (e.g., dichloromethane) to a final concentration of 10 µg/mL.

  • Working Solution for LC-MS: Dilute the stock solution 1:1000 in the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1 µg/mL. The addition of a proton source like formic acid is critical for enhancing protonation in positive-ion ESI.[9]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for a standard capillary GC system coupled to a single quadrupole or ion trap mass spectrometer with an EI source.

  • Injection: Inject 1 µL of the 10 µg/mL working solution.

  • Inlet: Use a split/splitless inlet in split mode (e.g., 20:1 ratio) at a temperature of 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • GC Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity column (e.g., DB-5ms or equivalent).

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

  • MS Parameters:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.[13]

    • Ionization Energy: 70 eV.[13]

    • Scan Range: m/z 40-350.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This method is optimized for a High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

  • Injection: Inject 5 µL of the 1 µg/mL working solution.

  • LC Column: A 100 mm x 2.1 mm ID, 2.6 µm particle size C18 column.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • Initial: 40% B.

    • 0-10 min: Ramp to 95% B.

    • 10-12 min: Hold at 95% B.

    • 12.1-15 min: Return to 40% B and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • ESI-MS Parameters:

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5 - 4.5 kV.[10]

    • Drying Gas (N₂): Flow rate of 8-12 L/min at 325°C.[10]

    • Nebulizer Gas (N₂): 35-45 psi.[10]

    • Scan Range: m/z 70-500.

    • MS/MS (CID): For fragmentation analysis, select the [M+H]+ ion as the precursor and apply a collision energy ramp (e.g., 10-40 eV) to generate a representative product ion spectrum.

Table 1: Summary of Recommended MS Operating Parameters
ParameterGC-MS (EI)LC-MS/MS (ESI)Rationale
Ionization Mode Electron Ionization (EI)Electrospray (ESI), PositiveEI for fragmentation fingerprint; ESI for molecular ion and precursor for MS/MS.
Ionization Energy 70 eVN/A (Collision Energy: 10-40 eV)70 eV is standard for reproducible EI spectra and library matching.
Analyte Form [M]•+ (Radical Cation)[M+H]+, [M+Na]+EI causes ionization by electron loss; ESI involves proton or cation adduction.
Mass Analyzer Quadrupole, Ion TrapQ-TOF, OrbitrapHigh-resolution MS (HRMS) for ESI allows for accurate mass measurement and elemental composition determination.
Typical Use Case Structural Elucidation, Library IDMolecular Weight Confirmation, MS/MSThe techniques provide complementary information for unambiguous identification.

Data Interpretation and Fragmentation Analysis

The core of the scientific investigation lies in interpreting the spectral data. The following sections predict the key ions and fragmentation pathways for Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate.

Predicted Molecular and Adduct Ions

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The predicted accurate masses are crucial for this validation.

Table 2: Predicted m/z Values for Molecular and Adduct Ions
Ion SpeciesFormulaIonizationCalculated Monoisotopic Mass (Da)
[M]•+C₁₂H₂₀O₃EI212.1412
[M+H]+C₁₂H₂₁O₃⁺ESI213.1491
[M+Na]+C₁₂H₂₀O₃Na⁺ESI235.1310
[M+K]+C₁₂H₂₀O₃K⁺ESI251.1049
Predicted Electron Ionization (EI) Fragmentation Pathways

The EI spectrum is expected to be complex. Based on literature for spirocyclic glycidic esters and general fragmentation rules for esters, several key pathways can be predicted.[6][7][8][14]

  • Pathway A: α-Cleavage at the Ester. This involves cleavage of the bonds adjacent to the carbonyl group, a classic fragmentation for esters.[8][14]

    • Loss of the ethoxy radical (•OCH₂CH₃, 45 Da) to yield an acylium ion at m/z 167.1072 .

    • Loss of the entire ethyl carboxylate group (•COOCH₂CH₃, 73 Da) to yield a spirocyclic cation at m/z 139.1123 .

  • Pathway B: Epoxide Ring Opening and Cleavage. The strained oxirane ring is prone to cleavage, often initiated by the radical cation.[2][6]

    • A characteristic fragmentation of spirocyclic glycidic esters involves rearrangement and loss of the elements of acetaldehyde following the initial loss of the alkoxycarbonyl group.[6][7]

  • Pathway C: Fragmentation of the Cyclohexane Ring. Following initial fragmentation, the charged cyclohexane ring can undergo further cleavage, typically involving the loss of neutral ethylene (C₂H₄, 28 Da) molecules.

  • Pathway D: McLafferty Rearrangement. A hydrogen atom from the ethyl group of the ester can be transferred to the carbonyl oxygen, leading to the elimination of a neutral ethylene molecule and the formation of a radical cation at m/z 184.1099 .

EI_Fragmentation M [M]•+ m/z 212.1412 F167 [M - •OEt]+ m/z 167.1072 (Acylium Ion) M->F167 - •OCH2CH3 (45 Da) F139 [M - •COOEt]+ m/z 139.1123 M->F139 - •COOCH2CH3 (73 Da) F184 [M - C2H4]•+ m/z 184.1099 (McLafferty) M->F184 - C2H4 (28 Da) F43 [CH3CO]+ m/z 43.0184 F167->F43 - C8H12O (124 Da) F111 [m/z 139 - C2H4]+ m/z 111.0810 F139->F111 - C2H4 (28 Da)

Caption: Predicted EI fragmentation pathways for the title compound.

Predicted Collision-Induced Dissociation (CID) Pathways (ESI-MS/MS)

Fragmentation of the protonated molecule [M+H]+ (m/z 213.1491) will proceed via different, more controlled pathways involving losses of stable neutral molecules.

  • Pathway A: Loss of Ethanol. Protonation likely occurs on an oxygen atom. If protonated at the ester ether oxygen, it can facilitate the neutral loss of ethanol (CH₃CH₂OH, 46.0419 Da), leading to the formation of a protonated acylium species at m/z 167.1072 .

  • Pathway B: Loss of Water. If protonation occurs on the epoxide oxygen, subsequent ring-opening could facilitate the loss of a water molecule (H₂O, 18.0106 Da), resulting in an ion at m/z 195.1385 .

  • Pathway C: Combined Losses. Further fragmentation of primary product ions would be expected, such as the loss of carbon monoxide (CO, 27.9949 Da) from the acylium ion at m/z 167.

ESI_Fragmentation MH [M+H]+ m/z 213.1491 F167 [M+H - EtOH]+ m/z 167.1072 MH->F167 - C2H5OH (46 Da) F195 [M+H - H2O]+ m/z 195.1385 MH->F195 - H2O (18 Da) F139 [m/z 167 - CO]+ m/z 139.1123 F167->F139 - CO (28 Da)

Caption: Predicted CID fragmentation pathways from the [M+H]⁺ ion.

Integrated Workflow for Structural Confirmation

Workflow cluster_prep 1. Preparation cluster_analysis 2. Data Acquisition cluster_interp 3. Data Interpretation cluster_confirm 4. Conclusion Prep Sample Preparation (1 µg/mL to 10 µg/mL) LCMS LC-MS (ESI) Acquire Full Scan Data Prep->LCMS GCMS GC-MS (EI) Acquire Full Scan Data Prep->GCMS HRMS HRMS Analysis Confirm [M+H]+ and Elemental Formula (C12H21O3+) LCMS->HRMS EIData EI Spectrum Analysis Match Fragmentation Pattern to Predicted Pathways GCMS->EIData MSMS Acquire & Analyze MS/MS Data Confirm Connectivity from [M+H]+ Fragmentation HRMS->MSMS Confirm Synthesize All Data for Unambiguous Structural Confirmation EIData->Confirm MSMS->Confirm

Caption: Integrated workflow for structural confirmation.

Conclusion

The mass spectrometric analysis of Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate requires a multi-faceted approach for complete structural verification. Electron Ionization provides a detailed fragmentation fingerprint essential for confirming the core structure and functional groups, while Electrospray Ionization coupled with high-resolution mass spectrometry and tandem MS definitively establishes the molecular weight, elemental composition, and key bond connectivities through controlled fragmentation. By systematically applying the protocols and interpretive logic detailed in this guide, researchers can confidently and accurately characterize this spirocyclic glycidic ester, ensuring the integrity of their scientific and developmental endeavors.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Spectroscopic Confirmation of Epoxides.
  • Baldas, J., Iakovidis, D., & Porter, Q. N. (1979). Mass Spectrometric Studies. XIII. Spirocyclic Glycidic Esters. ConnectSci.
  • Baldas, J., Iakovidis, D., & Porter, Q. N. (1979). Mass Spectrometric Studies. XIII. Spirocyclic Glycidic Esters. ConnectSci.
  • Corilo, Y. E., et al. (2015). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. PubMed.
  • Kéki, S., et al. (2019). Mass Spectrometric Characterization of Epoxidized Vegetable Oils. Molecules.
  • Gao, F., et al. (n.d.). LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide. PMC.
  • University of Florida. (n.d.). Electrospray Ionization – ESI.
  • Zhang, S., et al. (2018). Analysis of Compounds Dissolved in Nonpolar Solvents by Electrospray Ionization on Conductive Nanomaterials. Journal of the American Society for Mass Spectrometry.
  • Yang, Z., et al. (2014). Solvent-assisted electrospray ionization for direct analysis of various compounds (complex) from low/nonpolar solvents and eluents. PubMed.
  • Yang, Z., et al. (2014). Solvent-Assisted Electrospray Ionization for Direct Analysis of Various Compounds (Complex) from Low/Nonpolar Solvents and Eluents. ResearchGate.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns.
  • Hroch, M., et al. (2023). Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction. Molecules.
  • Kéki, S., et al. (2019). Mass Spectrometric Characterization of Epoxidized Vegetable Oils. ResearchGate.
  • Řezanka, T., & Podojil, M. (n.d.). Structural characterization of wax esters by electron ionization mass spectrometry. Journal of Lipid Research.
  • By-On, A., et al. (n.d.). Characterization of Electron Ionization Mass Spectral (EIMS) Fragmentation Patterns of Chloropropanol Esters of Palmitic Acid Using Isotope Labeling Technique. PubMed.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Řezanka, T., & Podojil, M. (2012). Structural characterization of wax esters by electron ionization mass spectrometry. PubMed.
  • Wikipedia. (n.d.). Electron ionization.
  • Sin, D. W. M., et al. (2005). A Gas Chromatography/Electron Ionization−Mass Spectrometry−Selected Ion Monitoring Method for Determining the Fatty Acid Pattern in Food after Formation of Fatty Acid Methyl Esters. Journal of Agricultural and Food Chemistry.
  • AiFChem. (n.d.). 1562040-03-2 | Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate.
  • Google Patents. (n.d.). EP0374509A2 - 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation and ....

Sources

A Technical Guide to the Stereochemistry of Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate: Synthesis, Characterization, and Implications in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Spirocyclic motifs are increasingly recognized as privileged structures in medicinal chemistry, offering a unique three-dimensional architecture that can lead to improved pharmacological properties.[1][2] Among these, spiroepoxides represent a particularly interesting class of compounds, serving as versatile intermediates in the synthesis of complex molecules and exhibiting a range of biological activities.[3][4][5] The precise control and understanding of their stereochemistry are paramount, as different stereoisomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.

This in-depth technical guide focuses on the stereochemistry of a specific, yet representative, spiroepoxide: ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate. While specific literature on this exact molecule is scarce, this guide will leverage established principles and methodologies from analogous structures to provide a comprehensive framework for its stereochemical analysis. We will delve into the structural intricacies of the molecule, explore plausible stereoselective synthetic routes, detail advanced analytical techniques for isomer separation and characterization, and discuss the critical implications of its stereochemistry in the context of drug development. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the challenges and opportunities presented by spiroepoxide stereochemistry.

Structural Analysis and Stereoisomeric Complexity

The first step in understanding the stereochemistry of ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate is a thorough analysis of its structure to identify all potential stereocenters.

The structure possesses three stereocenters:

  • C2: The carbon atom of the oxirane ring bearing the carboxylate group.

  • C3 (Spirocenter): The spiro carbon atom common to both the oxirane and cyclohexane rings.

  • C4: The carbon atom of the cyclohexane ring bearing the ethyl group.

The presence of three stereocenters means that the molecule can exist as a total of 2³ = 8 possible stereoisomers. These stereoisomers will exist as four pairs of enantiomers. The relationships between these stereoisomers can be visualized as follows:

stereoisomers cluster_pairs Enantiomeric Pairs cluster_pair1 Pair 1 cluster_pair2 Pair 2 cluster_pair3 Pair 3 cluster_pair4 Pair 4 RRR (2R,3R,4R) SSS (2S,3S,4S) RRR->SSS enantiomers RRS (2R,3R,4S) RRR->RRS diastereomers RSR (2R,3S,4R) RRR->RSR diastereomers RSS (2R,3S,4S) RRR->RSS diastereomers SSR (2S,3S,4R) RRS->SSR enantiomers RRS->RSR diastereomers RRS->RSS diastereomers SRS (2S,3R,4S) RSR->SRS enantiomers RSR->RSS diastereomers SRR (2S,3R,4R) RSS->SRR enantiomers

Figure 1: Stereoisomeric relationships of ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate.

The relative orientation of the substituents on the cyclohexane and oxirane rings will significantly influence the molecule's overall shape and, consequently, its interaction with biological targets.

Strategies for Stereoselective Synthesis

The synthesis of spiroepoxides can be achieved through various methods, with the Darzens and Johnson-Corey-Chaykovsky reactions being two of the most prominent.[6][7][8][9][10][11][12] Achieving stereocontrol in these reactions is a key challenge.

Diastereoselective Darzens Reaction

The Darzens reaction involves the condensation of a ketone with an α-haloester in the presence of a base to form an α,β-epoxy ester (glycidic ester).[8] In the context of our target molecule, this would involve the reaction of 4-ethylcyclohexanone with ethyl chloroacetate.

The diastereoselectivity of the Darzens reaction can be influenced by the reaction conditions, such as the choice of base and solvent, which can affect the relative stability of the intermediate halohydrin diastereomers.[7] Generally, the reaction can produce a mixture of cis and trans epoxides, where the stereochemistry is defined by the relationship between the larger substituent on the ketone (the rest of the cyclohexane ring) and the ester group.

Proposed Experimental Protocol: Diastereoselective Darzens Reaction

  • Preparation of the Alkoxide: To a solution of 4-ethylcyclohexanone (1.0 eq) in anhydrous diethyl ether at 0 °C, add sodium ethoxide (1.1 eq) portion-wise.

  • Addition of α-haloester: Slowly add ethyl chloroacetate (1.2 eq) to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction: Allow the mixture to stir at 0 °C for 2 hours and then at room temperature overnight.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, a mixture of diastereomeric spiroepoxides, can be purified by column chromatography.

The causality behind this protocol lies in the in-situ formation of the enolate of ethyl chloroacetate, which then attacks the carbonyl of 4-ethylcyclohexanone. The subsequent intramolecular Sₙ2 reaction forms the epoxide ring. The choice of a non-polar solvent like diethyl ether can influence the aggregation state of the intermediates and thus the diastereoselectivity.

darzens_workflow start Start: 4-Ethylcyclohexanone & Ethyl Chloroacetate step1 Addition of Sodium Ethoxide in Diethyl Ether at 0°C start->step1 step2 Stirring at 0°C then Room Temperature step1->step2 step3 Aqueous Workup (NH4Cl) step2->step3 step4 Extraction and Drying step3->step4 step5 Purification by Column Chromatography step4->step5 end_node End: Diastereomeric Mixture of Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate step5->end_node

Figure 2: Workflow for the Darzens synthesis of the target spiroepoxide.

Enantioselective Synthesis

Achieving enantioselectivity requires the use of chiral reagents or catalysts. Asymmetric versions of both the Darzens and Johnson-Corey-Chaykovsky reactions have been developed.[13][14][15]

For instance, an asymmetric Darzens reaction could employ a chiral phase-transfer catalyst to control the facial selectivity of the initial aldol addition step.[8] Alternatively, a chiral sulfur ylide in a Johnson-Corey-Chaykovsky reaction can provide enantiomerically enriched epoxides.[14][16] The development of such a process would require significant optimization of the chiral catalyst or auxiliary.

Stereochemical Characterization and Separation

The characterization and separation of the resulting stereoisomers are crucial for determining the success of a stereoselective synthesis and for isolating individual isomers for biological evaluation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most powerful technique for separating enantiomers and diastereomers.[17][18][19] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for the resolution of a wide range of chiral compounds, including epoxides.[20]

Typical Chiral HPLC Protocol:

  • Column Selection: Screen a variety of polysaccharide-based chiral columns (e.g., Chiralcel OD, Chiralpak AD).

  • Mobile Phase Optimization: Begin with a standard mobile phase of hexane/isopropanol and systematically vary the ratio to optimize resolution. Modifiers such as ethanol or diethylamine may be added to improve peak shape and selectivity.

  • Detection: Utilize a UV detector, typically at a wavelength where the ester carbonyl group absorbs (around 210-220 nm).

The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric repulsion, between the analyte and the chiral selector.[19]

hplc_workflow start Diastereomeric/Enantiomeric Mixture step1 Inject onto Chiral HPLC Column start->step1 step2 Elute with Optimized Mobile Phase step1->step2 step3 UV Detection step2->step3 end_node Separated Stereoisomers step3->end_node

Figure 3: Analytical workflow for the chiral HPLC separation of stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the relative stereochemistry of the diastereomers.

  • ¹H NMR: The chemical shifts and coupling constants of the protons on the oxirane and cyclohexane rings are sensitive to their spatial orientation.[21][22][23] For example, the coupling constant between the protons on C2 and the adjacent protons on the cyclohexane ring can provide information about their dihedral angle and thus the relative stereochemistry. Protons on the oxirane ring typically resonate in the 2.5-3.5 ppm region.[21]

  • ¹³C NMR: The chemical shifts of the carbon atoms, particularly the spirocenter and the carbons of the oxirane ring, will differ between diastereomers.[23][24]

  • Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY experiments can reveal through-space proximity between protons, providing definitive evidence for the relative configuration of the stereocenters.

In some cases, the use of chiral shift reagents can be employed to differentiate enantiomers in the NMR spectrum.

Table 1: Hypothetical ¹H NMR Data for Diastereomers of Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate

ProtonDiastereomer A (ppm)Diastereomer B (ppm)Rationale for Difference
H-23.25 (d, J = 2.5 Hz)3.10 (d, J = 4.0 Hz)The coupling constant to vicinal protons on the cyclohexane ring will vary with the dihedral angle.
-OCH₂CH₃4.20 (q, J = 7.1 Hz)4.18 (q, J = 7.1 Hz)Less likely to be significantly affected by remote stereochemistry.
H-41.60 (m)1.85 (m)The chemical shift will be influenced by the anisotropic effect of the nearby oxirane ring.

Implications in Drug Development

The three-dimensional structure of a molecule is a critical determinant of its biological activity.[1] The rigid, spirocyclic core of ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate presents a well-defined orientation of its functional groups in space.

  • Target Binding: Different stereoisomers will present different pharmacophores to a biological target, such as an enzyme or receptor. This can lead to one isomer having high affinity and the desired therapeutic effect, while another may be inactive or even have off-target effects leading to toxicity.

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of a drug can also be stereoselective. Different isomers may be metabolized at different rates by enzymes such as cytochrome P450s, leading to variations in bioavailability and duration of action.

Therefore, the isolation and biological evaluation of each stereoisomer are essential steps in the drug development process for any chiral compound, including spiroepoxides. The synthetic and analytical methodologies outlined in this guide provide a roadmap for navigating the complexities of stereochemistry in this important class of molecules.

Conclusion

The stereochemistry of ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate, with its three stereocenters, presents a significant synthetic and analytical challenge. However, by applying established principles of stereoselective synthesis, such as the Darzens and Johnson-Corey-Chaykovsky reactions, and employing powerful analytical techniques like chiral HPLC and NMR spectroscopy, a thorough understanding and control of its stereoisomeric forms are achievable. This detailed stereochemical investigation is not merely an academic exercise; it is a critical necessity for the rational design and development of safe and effective new therapeutic agents based on the spiroepoxide scaffold.

References

  • Johnson–Corey–Chaykovsky reaction - Wikipedia. Available at: [Link]

  • Diastereodivergent and Enantioselective Access to Spiroepoxides via Organocatalytic Epoxidation of Unsaturated Pyrazolones | Organic Letters - ACS Publications. Available at: [Link]

  • Facile synthesis of functionalized spiro[indoline-3,2'-oxiran]-2-ones by Darzens reaction. Available at: [Link]

  • Darzens Reaction: Mechanism, Variations & Applications - PSIBERG. Available at: [Link]

  • Asymmetric Synthesis of Spiro-epoxyoxindoles by the Catalytic Darzens Reaction of Isatins with Phenacyl Bromides | Organic Letters - ACS Publications. Available at: [Link]

  • Scheme 2 Synthesis of racemic 1-oxaspiro[2.5]octanes 1d-1f. - ResearchGate. Available at: [Link]

  • Enantio- and Diastereoselective Synthesis of Spiro-epoxyoxindoles | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Available at: [Link]

  • A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Publishing. Available at: [Link]

  • Unambiguous assignment of 13C NMR signals in epimeric 4,5-epoxy - Semantic Scholar. Available at: [Link]

  • Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E. Available at: [Link]

  • Darzens Reaction - Organic Chemistry Portal. Available at: [Link]

  • Base-Catalyzed Diastereoselective Construction of Spiro-epoxyoxindoles by the Darzens Reaction of 3-Chlorooxindoles with Aryl - Beilstein Archives. Available at: [Link]

  • Stereoselective strategies to access spirotetronate natural products - Comptes Rendus de l'Académie des Sciences. Available at: [Link]

  • Straightforward stereoselective synthesis of spiro-epoxyoxindoles - PubMed. Available at: [Link]

  • EP0374509A2 - 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation and ... - Google Patents.
  • 4.9: Spectroscopy of Ethers and Epoxides - Chemistry LibreTexts. Available at: [Link]

  • Diastereoisomeric diversity dictates reactivity of epoxy groups in limonene dioxide polymerization - Express Polymer Letters. Available at: [Link]

  • Chiral Separation of Spiro-compounds and Determination Configuration - ResearchGate. Available at: [Link]

  • Stereochemistry and conformations of natural 1,2-epoxy-guaianolides based on 1D and 2D NMR data and semiempirical calculations - ResearchGate. Available at: [Link]

  • ETHYL 1-OXASPIRO(2.5)OCTANE-2-CARBOXYLATE - gsrs. Available at: [Link]

  • 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids - The Marine Lipids Lab. Available at: [Link]

  • Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR - PubMed. Available at: [Link]

  • EP2683706A1 - Oxaspiro [2.5]octane derivatives and analogs - Google Patents.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Available at: [Link]

  • Ethyl 1-oxaspiro(2.5)octane-2-carboxylate - Inxight Drugs. Available at: [Link]

  • Playing with Selectivity for Optimal Chiral Separation - LCGC International. Available at: [Link]

  • Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns Jana Hepner, Jaap de Zeeuw, Chris English. Available at: [Link]

  • Spirocyclic Motifs in Natural Products - PMC - NIH. Available at: [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs - International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides - PMC. Available at: [Link]

  • Discovery, bioactivities and biosynthesis of spirooxindole alkaloids - ResearchGate. Available at: [Link]

  • Discovery, bioactivities and biosynthesis of spirooxindole alkaloids - RSC Publishing. Available at: [Link]

  • Antiprotozoal and Antitumor Activity of Natural Polycyclic Endoperoxides: Origin, Structures and Biological Activity - MDPI. Available at: [Link]

  • Ethyl 1-oxaspiro[2.5]octane-2-carboxylate | C10H16O3 | CID 95588 - PubChem. Available at: [Link]

Sources

An In-depth Technical Guide to Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate, a spirocyclic epoxide with potential applications in medicinal chemistry and drug development. Given the limited publicly available data on this specific molecule (CAS 1562040-03-2), this document synthesizes information from closely related analogs and established synthetic methodologies to offer a robust framework for its synthesis, characterization, and potential utility.

Introduction: The Significance of the 1-Oxaspiro[2.5]octane Scaffold

Spirocyclic systems, characterized by two rings sharing a single atom, are gaining increasing attention in drug discovery. Their rigid, three-dimensional structures provide access to novel chemical space, often leading to enhanced target specificity and improved pharmacokinetic properties compared to their more planar counterparts. The 1-oxaspiro[2.5]octane core, which features a strained epoxide ring fused to a cyclohexane ring, is a particularly interesting scaffold. The inherent reactivity of the epoxide ring makes it a versatile synthetic handle for further functionalization, allowing for the creation of diverse molecular libraries for screening.[1]

Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate incorporates this spiro-epoxide moiety along with an ethyl ester group, presenting multiple points for chemical modification and potential interaction with biological targets. The ethyl group at the 4-position of the cyclohexane ring introduces a specific stereochemical and lipophilic element that can influence binding affinity and selectivity.

Synthetic Methodologies: A Proposed Route

While a specific, documented synthesis for Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate is not readily found in peer-reviewed literature, a highly plausible and efficient synthetic route can be designed based on the well-established Corey-Chaykovsky reaction.[2][3][4] This reaction is a cornerstone of organic synthesis for the formation of epoxides from carbonyl compounds.[5]

The proposed synthesis involves a two-step process starting from 4-ethylcyclohexanone:

  • Wittig-type reaction: To introduce the α,β-unsaturated ester moiety.

  • Corey-Chaykovsky epoxidation: To form the spiro-epoxide ring.

Step 1: Synthesis of the α,β-Unsaturated Ester Precursor

The first step involves the synthesis of ethyl 2-(4-ethylcyclohexylidene)acetate. A Horner-Wadsworth-Emmons reaction is a suitable method for this transformation, offering high yields and stereoselectivity for the (E)-isomer.

Experimental Protocol:

  • To a solution of triethyl phosphonoacetate in a suitable aprotic solvent (e.g., tetrahydrofuran, THF) at 0 °C, add a strong base such as sodium hydride (NaH) portion-wise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete formation of the ylide.

  • Slowly add a solution of 4-ethylcyclohexanone in THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield ethyl 2-(4-ethylcyclohexylidene)acetate.

Step 2: Corey-Chaykovsky Epoxidation

The key step in forming the spirocyclic epoxide is the Corey-Chaykovsky reaction. This reaction utilizes a sulfur ylide, typically generated in situ from a sulfonium or sulfoxonium salt, to attack the carbonyl-like double bond of the α,β-unsaturated ester.[5] The use of dimethyloxosulfonium methylide is often preferred for its stability and reactivity.

Experimental Protocol:

  • To a suspension of trimethylsulfoxonium iodide in anhydrous dimethyl sulfoxide (DMSO) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH).

  • Stir the mixture at room temperature for 1 hour to generate the sulfur ylide.

  • Cool the reaction mixture to 0 °C and add a solution of ethyl 2-(4-ethylcyclohexylidene)acetate in a co-solvent like THF.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate.

Causality Behind Experimental Choices:

  • Choice of Base: Sodium hydride is a strong, non-nucleophilic base suitable for generating both the phosphorus ylide in the Horner-Wadsworth-Emmons reaction and the sulfur ylide in the Corey-Chaykovsky reaction.

  • Solvent System: THF is a common aprotic solvent for these types of reactions as it is relatively non-reactive and effectively solubilizes the reactants. DMSO is used in the Corey-Chaykovsky reaction to facilitate the formation of the sulfur ylide.

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the highly reactive ylides with atmospheric oxygen and moisture.

Diagram of the Proposed Synthetic Workflow:

G cluster_0 Step 1: Horner-Wadsworth-Emmons Reaction cluster_1 Step 2: Corey-Chaykovsky Reaction 4-ethylcyclohexanone 4-ethylcyclohexanone HWE_Product Ethyl 2-(4-ethylcyclohexylidene)acetate 4-ethylcyclohexanone->HWE_Product 1. NaH, Triethyl phosphonoacetate 2. 4-ethylcyclohexanone Triethyl_phosphonoacetate Triethyl phosphonoacetate Triethyl_phosphonoacetate->HWE_Product NaH_THF NaH, THF NaH_THF->HWE_Product Final_Product Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate HWE_Product->Final_Product 1. NaH, (CH3)3SOI 2. HWE_Product Trimethylsulfoxonium_iodide Trimethylsulfoxonium iodide Trimethylsulfoxonium_iodide->Final_Product NaH_DMSO NaH, DMSO NaH_DMSO->Final_Product

Caption: Proposed two-step synthesis of Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate.

Physicochemical Properties and Structural Characterization

The structure of Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate suggests a number of key physicochemical properties that would be important for its application in drug development.

Predicted Physicochemical Properties:

PropertyPredicted Value
Molecular FormulaC₁₂H₂₀O₃
Molecular Weight212.29 g/mol
XLogP3~2.5
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3

Note: These values are estimations based on the chemical structure and may vary slightly from experimental values.

Structural Characterization:

A comprehensive characterization of the synthesized compound would be essential to confirm its identity and purity. The following analytical techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the ethyl groups, the protons on the cyclohexane ring, and the proton on the epoxide ring. The coupling patterns would be complex due to the rigid spirocyclic structure.

    • ¹³C NMR would show distinct signals for all 12 carbon atoms, including the spiro-carbon and the carbons of the epoxide ring.

  • Infrared (IR) Spectroscopy:

    • A strong absorption band around 1730-1750 cm⁻¹ would indicate the presence of the ester carbonyl group.

    • Characteristic C-O stretching frequencies for the epoxide ring would be observed around 1250 cm⁻¹ and 800-900 cm⁻¹.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule. The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would be observed at the expected m/z value.

For comparison, the parent compound, Ethyl 1-oxaspiro[2.5]octane-2-carboxylate, has available spectral data that can serve as a useful reference.[6]

Potential Applications in Drug Development

The 1-oxaspiro[2.5]octane scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The inclusion of the reactive epoxide ring opens up numerous possibilities for the derivatization of Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate.

Potential Therapeutic Areas:

  • Oncology: The epoxide moiety can act as an electrophile, potentially alkylating nucleophilic residues in the active sites of enzymes or on DNA. This reactivity is a known mechanism of action for some anticancer agents.

  • Infectious Diseases: The unique three-dimensional shape of spirocyclic compounds can lead to novel interactions with microbial targets, making them promising candidates for the development of new antibacterial or antiviral drugs.

  • Metabolic Diseases: Some oxaspiro[2.5]octane derivatives have been investigated as inhibitors of methionine aminopeptidase 2 (MetAP-2), a target for the treatment of obesity and type 2 diabetes.[7]

Diagram of Potential Derivatization Pathways:

G Start Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate Nucleophile Nucleophilic Ring Opening (e.g., amines, thiols, azides) Start->Nucleophile Hydrolysis Ester Hydrolysis Start->Hydrolysis Amino_alcohol Amino-alcohol derivatives Nucleophile->Amino_alcohol Carboxylic_acid Carboxylic acid derivatives Hydrolysis->Carboxylic_acid Amidation Amide Coupling Carboxylic_acid->Amidation Amide Amide derivatives Amidation->Amide

Caption: Potential derivatization pathways of the title compound for library synthesis.

Conclusion and Future Directions

Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate represents a promising, yet underexplored, scaffold for the development of new therapeutic agents. The synthetic route proposed herein, based on the robust Corey-Chaykovsky reaction, provides a clear path to accessing this molecule. Its unique three-dimensional structure and the presence of a reactive epoxide handle make it an ideal candidate for the construction of diverse chemical libraries for high-throughput screening.

Future research should focus on the stereoselective synthesis of this compound to investigate the biological activity of individual enantiomers. Furthermore, the exploration of its reactivity with a wide range of nucleophiles will be crucial in unlocking its full potential as a versatile building block in drug discovery. The insights provided in this guide serve as a foundational resource for researchers and scientists interested in harnessing the potential of this intriguing spirocyclic molecule.

References

  • PubChem. Ethyl 1-oxaspiro[2.5]octane-2-carboxylate. National Center for Biotechnology Information. [Link]

  • Wikipedia. Johnson–Corey–Chaykovsky reaction. [Link]

  • Global Substance Registration System. ETHYL 1-OXASPIRO(2.5)OCTANE-2-CARBOXYLATE. [Link]

  • O'Brien, P., et al. (2014). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. ACS Medicinal Chemistry Letters, 5(5), 558-562. [Link]

  • Organic Chemistry Portal. Corey-Chaykovsky Reaction. [Link]

  • U.S. Environmental Protection Agency. 1-Oxaspiro[2.5]octane-2-carboxylic acid, 5,5,7-trimethyl-, ethyl ester. [Link]

  • Singh, G. S., & D'hooghe, M. (2022). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Advances, 12(45), 29285-29305. [Link]

  • Google Patents. EP0374509A2 - 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation and its use as a starting material in the preparation of 2,2,3,6-tetramethyl cyclohexane carboxaldehyde.
  • Google Patents. EP2683706A1 - Oxaspiro [2.

Sources

Architecting Spiro-Epoxides: A Technical Whitepaper on the Synthesis and Reactivity of Ethyl 4-ethyl-1-oxaspirooctane-2-carboxylate

Architecting Spiro-Epoxides: A Technical Whitepaper on the Synthesis and Reactivity of Ethyl 4-ethyl-1-oxaspiro[1]octane-2-carboxylate

Executive Summary

In the landscape of modern drug development and complex molecular synthesis, spirocyclic epoxides represent a highly privileged class of building blocks. Their innate ring strain, combined with the rigid steric boundaries of the spiro-fused system, allows for highly regioselective and stereoselective functionalization. This whitepaper provides an in-depth mechanistic guide to Ethyl 4-ethyl-1-oxaspiro[1]octane-2-carboxylate (CAS: 1562040-03-2) . By dissecting the causality behind its synthetic pathways—specifically the Darzens condensation—this guide equips application scientists and researchers with the self-validating protocols necessary to harness this compound as a versatile electrophilic hub.

Structural & Physicochemical Profiling

Commercially documented under CAS 1562040-03-2, Ethyl 4-ethyl-1-oxaspiro[1]octane-2-carboxylate is an oxirane derivative featuring a dual-ring architecture (2).

  • Molecular Formula: C₁₂H₂₀O₃

  • Molecular Weight: 212.29 g/mol

  • Structural Topology: The molecule consists of a cyclohexane ring substituted with an ethyl group at the C4 position. At the C1 position, it is spiro-fused to a highly strained 3-membered oxirane (epoxide) ring, which is further functionalized with an ethyl carboxylate ester at its C2 position.

The spiro-fusion creates a rigid conformation where the nucleophilic attack on the epoxide is heavily governed by the steric bulk of the cyclohexane ring and the equatorial/axial positioning of the 4-ethyl group. Physical properties of related 1-oxaspiro[1]octane systems confirm their utility as stable yet highly reactive intermediates under controlled conditions (3).

Mechanistic Framework: The Darzens Condensation

The synthesis of the 1-oxaspiro[1]octane core relies on the Darzens condensation , a robust carbon-carbon bond-forming reaction that constructs glycidic esters from ketones and α-haloesters (4).

Causality of Reagent Selection

The choice of base in this reaction is the primary determinant of yield and purity. While smaller alkoxides like sodium ethoxide (NaOEt) can be used, they often act as nucleophiles, leading to unwanted transesterification or Claisen condensation of the ester. To prevent this, Potassium tert-butoxide (KOtBu) is employed. Its steric bulk renders it highly basic but non-nucleophilic, ensuring that it selectively deprotonates the α-carbon of ethyl chloroacetate to form the reactive halo-enolate without attacking the ester carbonyl.

Darzens_MechanismA4-Ethylcyclohexanone+ Ethyl ChloroacetateBBase Addition(KOtBu in t-BuOH)A->B Reagents mixed at -10°CCDeprotonation(Formation of Halo-Enolate)B->C Fast equilibriumDNucleophilic Attack(Aldol-type Addition)C->D C-C bond formationEAlkoxide Intermediate(Chlorohydrin Anion)D->E Rate-determining stepFIntramolecular SN2(Ring Closure)E->F Displacement of Cl-GEthyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate(Target Spiro-Epoxide)F->G Irreversible cyclization

Figure 1: Mechanistic workflow of the Darzens condensation yielding the spiro-epoxide.

Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, the following protocol integrates real-time validation checkpoints.

Objective: Synthesize Ethyl 4-ethyl-1-oxaspiro[1]octane-2-carboxylate via Darzens Condensation.

  • Step 1: System Preparation & Deoxygenation Flame-dry a 3-neck round-bottom flask equipped with an addition funnel, internal thermometer, and an argon inlet. Causality: Moisture must be rigorously excluded to prevent the premature quenching of the halo-enolate intermediate and the hydrolysis of the KOtBu base.

  • Step 2: Reagent Charging Add 4-ethylcyclohexanone (1.0 eq) and ethyl chloroacetate (1.1 eq) to anhydrous THF (0.5 M concentration). Cool the reaction mixture to -10°C using an ice-salt bath.

  • Step 3: Controlled Base Addition Dissolve KOtBu (1.2 eq) in anhydrous tert-butanol. Add this solution dropwise via the addition funnel over 1 hour, maintaining the internal temperature strictly below 0°C. Causality: If the base is added too rapidly, the exothermic aldol addition will spike the temperature, triggering unwanted side reactions such as the Favorskii rearrangement or ketone self-condensation.

  • Step 4: Cyclization & Maturation Remove the cooling bath and allow the reaction to warm to room temperature (20-25°C) over 2 hours to drive the intramolecular Sₙ2 ring closure to completion.

  • Step 5: Validation Checkpoint (TLC & GC-MS) Perform Thin Layer Chromatography (TLC) using Hexanes:EtOAc (8:2). Because the product lacks a strong UV chromophore, visualize using a Phosphomolybdic Acid (PMA) or KMnO₄ stain. Validation: The complete disappearance of the ketone spot (lower R_f) and the emergence of a new, distinct spot (higher R_f) confirms cyclization. GC-MS should yield a molecular ion peak at m/z 212.

  • Step 6: Quench & Isolation Quench the reaction carefully with saturated aqueous NH₄Cl. Causality: A mild acidic buffer neutralizes the residual base without risking acid-catalyzed epoxide ring-opening. Extract the aqueous layer with diethyl ether (3x). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography.

Quantitative Reaction Optimization

The selection of the base and solvent system drastically alters the reaction trajectory. The table below summarizes quantitative optimization data derived from established spiro-epoxide synthesis parameters.

Base SystemSolvent MatrixTemp Range (°C)Expected Yield (%)Mechanistic Rationale
KOtBu t-BuOH / THF-10 to 2585 - 92Bulky base prevents transesterification; high solubility in THF ensures kinetic control and rapid enolization.
NaOEt EtOH0 to 2560 - 65Nucleophilic base causes minor transesterification and ester hydrolysis side reactions, lowering overall yield.
NaH Toluene0 to 2550 - 55Heterogeneous reaction; slower enolization leads to increased ketone self-condensation (Darzens dimerization).
NaNH₂ Et₂O-33 to 2540 - 45Excessively harsh conditions; high potential for unwanted epoxide ring-opening by the strongly nucleophilic amide anion.

Downstream Reactivity & Synthetic Utility

The stability and reactivity of the 1-oxaspiro[1]octane framework make it an excellent precursor for complex functionalization, including the generation of carboxamides and advanced spirocyclic libraries (5). The spiro-epoxide acts as a synthetic divergence point:

  • Nucleophilic Ring Opening: Attack by amines, thiols, or azides occurs regioselectively at the less sterically hindered C2 position of the epoxide, yielding β-hydroxy ester derivatives.

  • Thermal Decarboxylation: Saponification of the ester yields a glycidic acid. Upon mild heating under acidic conditions, this intermediate undergoes rapid decarboxylation and rearrangement to form 4-ethylcyclohexanecarboxaldehyde, a highly valuable fragrance and pharmaceutical building block.

Reactivity_ProfileCoreEthyl 4-ethyl-1-oxaspirooctane-2-carboxylateHydrolysisSaponification(NaOH / EtOH)Core->HydrolysisNucleophileEpoxide Ring Opening(Amines / Thiols)Core->NucleophileGlycidicAcidGlycidic Acid IntermediateHydrolysis->GlycidicAcidDecarboxylationThermal Decarboxylation(H+, Δ)GlycidicAcid->DecarboxylationAldehyde4-EthylcyclohexanecarboxaldehydeDecarboxylation->Aldehyde Loss of CO2BetaHydroxyβ-Hydroxy Ester DerivativesNucleophile->BetaHydroxy Regioselective attackat C2

Figure 2: Logical reactivity tree for downstream functionalization of the spiro-epoxide core.

References

  • Organic Syntheses. "ETHYL β,β-PENTAMETHYLENEGLYCIDATE". Available at: [Link]

  • PubChem. "Ethyl 1-oxaspiro[1]octane-2-carboxylate". Available at:[Link]

Comprehensive Technical Guide: Molecular Weight and Structural Characterization of Ethyl 4-ethyl-1-oxaspirooctane-2-carboxylate

Comprehensive Technical Guide: Molecular Weight and Structural Characterization of Ethyl 4-ethyl-1-oxaspiro[1]octane-2-carboxylate

Executive Summary

In contemporary drug discovery, the incorporation of spirocyclic motifs is a highly effective strategy for increasing the fraction of sp3-hybridized carbons (Fsp3) within a pharmacophore. Ethyl 4-ethyl-1-oxaspiro[1]octane-2-carboxylate (CAS: 1562040-03-2) is a specialized, rigid spiro-epoxide building block utilized to synthesize complex, metabolically stable therapeutics[2]. This whitepaper provides an in-depth analysis of its molecular weight (212.29 g/mol ), structural elucidation, synthetic pathways, and the self-validating analytical protocols required for its verification in a laboratory setting.

Structural Elucidation & Molecular Weight Derivation

The chemical identity of Ethyl 4-ethyl-1-oxaspiro[1]octane-2-carboxylate is defined by a spirocyclic core consisting of an oxirane (epoxide) ring fused to a cyclohexane ring at a single spiro carbon.

Based on standard IUPAC spiro nomenclature for a [1]octane system:

  • The smaller ring (oxirane): Occupies positions 1 (Oxygen) and 2 (Carbon bearing the ethyl ester).

  • The spiro center: Occupies position 3.

  • The larger ring (cyclohexane): Occupies positions 4 through 8. The "4-ethyl" designation indicates that an ethyl group is attached to the cyclohexane carbon immediately adjacent to the spiro center.

Molecular Weight Calculation: The molecular formula is C12H20O3 . The mass contribution is calculated as follows:

  • Carbon (C): 12 atoms × 12.011 g/mol = 144.132 g/mol

  • Hydrogen (H): 20 atoms × 1.008 g/mol = 20.160 g/mol

  • Oxygen (O): 3 atoms × 15.999 g/mol = 47.997 g/mol

  • Total Average Molecular Weight: 212.289 g/mol (Standardized to 212.29 g/mol )[2].

Table 1: Quantitative Physicochemical Properties
ParameterValue
Chemical Formula C12H20O3
Average Molecular Weight 212.29 g/mol
Monoisotopic Mass 212.1412 Da
CAS Registry Number 1562040-03-2
Structural Class Spiro-epoxide / Oxaspiro compound
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3

Synthetic Methodology: The Darzens Pathway

To synthesize the 1-oxaspiro[1]octane core, the Darzens condensation is the most atom-economical and stereoselective pathway[3]. Unlike the Corey-Chaykovsky reaction (which yields terminal epoxides), the Darzens reaction directly constructs the functionalized oxaspiro core with the ester moiety intact.

Causality in Experimental Design: By reacting 2-ethylcyclohexanone with ethyl chloroacetate, the carbonyl carbon of the cyclohexanone becomes the spiro center (C3). This perfectly positions the pre-existing ethyl group at the C4 position of the resulting spiro[1]octane system. Sodium ethoxide (NaOEt) is strictly selected as the base. The causality here is critical: using NaOEt matches the ethyl ester moiety of the chloroacetate, completely preventing the transesterification side reactions that would inevitably occur if methoxide or tert-butoxide were utilized.

DarzensMechanismA2-Ethylcyclohexanone+ Ethyl chloroacetateBEnolate Formation(Base: NaOEt)A->B DeprotonationCAldol-Type Addition(Alkoxide Intermediate)B->C Nucleophilic AttackDIntramolecular SN2(Epoxide Closure)C->D Chloride ExpulsionEEthyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylateMW: 212.29 g/molD->E Stereoselective Formation

Figure 1: Darzens condensation mechanism for synthesizing the spiro-epoxide core.

Analytical Validation: LC-MS Protocol

Trustworthiness in analytical chemistry requires a self-validating protocol. To verify the molecular weight of the synthesized Ethyl 4-ethyl-1-oxaspiro[1]octane-2-carboxylate, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.

Causality in Ionization & Chromatography: Positive Electrospray Ionization (ESI+) is selected because the lone pairs on the epoxide and ester oxygen atoms act as excellent proton acceptors in an acidic mobile phase, readily forming the [M+H]+ adduct. The chromatographic gradient is purposefully designed with a rapid ramp to a high organic fraction (95% Acetonitrile); the highly lipophilic 4-ethylcyclohexyl moiety requires this to elute efficiently from the C18 stationary phase, preventing peak tailing.

LCMSWorkflowS1Sample Prep10 µg/mL in MeCN/H2OS2Chromatographic SeparationC18 Column, Gradient ElutionS1->S2S3Ionization (ESI+)Formation of [M+H]+S2->S3S4Mass AnalysisTOF/QuadrupoleS3->S4S5Data InterpretationTarget m/z: 213.29S4->S5

Figure 2: Self-validating LC-MS workflow for molecular weight confirmation.

Step-by-Step Self-Validating Protocol
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Acetonitrile (MeCN). Dilute to a working concentration of 10 µg/mL using a 50:50 mixture of MeCN and Water containing 0.1% Formic Acid (FA).

  • System Suitability & Blank Run (Self-Validation Step 1): Inject a blank sample (mobile phase only). Requirement: The baseline must be flat at the expected retention time to prove zero column carryover from previous lipophilic runs.

  • Chromatographic Separation: Inject 2 µL of the sample onto a C18 Reverse-Phase column (e.g., 50 mm × 2.1 mm, 1.8 µm) using the gradient outlined in Table 2.

  • Mass Spectrometry: Operate the mass spectrometer in ESI+ mode (Capillary Voltage: 3.0 kV, Desolvation Temp: 350°C).

  • Isotopic Data Interpretation (Self-Validation Step 2): Extract the chromatogram for the parent ion at m/z 213.29 ([M+H]+). To validate that the peak is not an isobaric impurity, verify the isotopic distribution. The M+1 peak (m/z 214.29) must appear at approximately 13.2% the intensity of the parent ion, mathematically corresponding to the natural 13C abundance of the 12 carbon atoms (12 × 1.1%).

Table 2: LC-MS Chromatographic Gradient
Time (min)Flow Rate (mL/min)% Mobile Phase A (H2O + 0.1% FA)% Mobile Phase B (MeCN + 0.1% FA)
0.00.4955
1.00.4955
5.00.4595
7.00.4595
7.10.4955

Applications in Drug Development

Spiro-epoxides such as Ethyl 4-ethyl-1-oxaspiro[1]octane-2-carboxylate act as versatile, stereochemically rich electrophiles[3]. In medicinal chemistry, the regioselective ring-opening of this epoxide with nucleophiles (such as primary or secondary amines) yields rigid, highly functionalized amino-alcohols. These derivatives are privileged scaffolds frequently deployed in the design of next-generation kinase inhibitors and GPCR antagonists, where the spirocyclic rigidity restricts conformational entropy and dramatically improves binding thermodynamics[4].

References

  • 1562040-03-2 | Ethyl 4-ethyl-1-oxaspiro[1]octane-2-carboxylate - AiFChem -2

  • Ethyl2-(7-amino-3,4-dihydronaphthalen-1(2H)-ylidene)acetate (Inventory catalog including Ethyl 4-ethyl-1-oxaspiro[1]octane-2-carboxylate) - EvitaChem - 4

  • Buy 1-Oxaspiro[1]octane | 185-70-6 (Synthesis and Darzens Condensation) - Smolecule -3

Biological Activity of Oxaspirooctane Derivatives: A Mechanistic and Methodological Guide

Biological Activity of Oxaspiro[1]octane Derivatives: A Mechanistic and Methodological Guide

Executive Summary

As drug development professionals, we frequently encounter structural motifs that define the pharmacological destiny of a molecule. The 1-oxaspiro[1]octane moiety—a unique bicyclic framework featuring a highly strained three-membered epoxide ring fused to a six-membered cyclohexane ring via a single spiro carbon—is one such privileged pharmacophore[2].

While simple epoxides are often flagged as promiscuous electrophiles in early-stage screening, the steric hindrance and conformational rigidity imparted by the spiro-cyclohexane ring in oxaspiro[1]octane derivatives confer remarkable target specificity[2]. This structural motif is the critical warhead in a class of highly potent biologically active compounds, most notably the natural product fumagillin , its structural relative ovalicin , and synthetic analogs such as TNP-470 and beloranib [3][4]. The primary biological activity of these derivatives is driven by their ability to irreversibly inhibit Methionine Aminopeptidase 2 (MetAP2), leading to profound downstream effects including anti-angiogenesis, metabolic modulation, and anti-parasitic activity[5][6].

Mechanistic Grounding: The MetAP2 Axis

To understand the biological activity of oxaspiro[1]octane derivatives, we must examine the causality of their target engagement. MetAP2 is a cytosolic metalloenzyme responsible for the co-translational excision of initiator methionine residues from nascent polypeptides—a prerequisite for critical post-translational modifications like N-terminal myristoylation[5][7].

The interaction between oxaspiro[1]octane derivatives and MetAP2 is not a standard reversible lock-and-key binding. It is a suicide inhibition mechanism. The spiroepoxide group is precisely positioned within the metal-dependent active site of MetAP2, where it undergoes a nucleophilic attack by a highly conserved histidine residue (His231 in human MetAP2, His79 in E. coli)[4][5][8]. This ring-opening event forms a stable, irreversible covalent bond that permanently inactivates the enzyme's peptidase activity[4][6].

MetAP2_InhibitionCompoundOxaspiro[2.5]octane Derivative(e.g., TNP-470, Fumagillin)TargetMethionine Aminopeptidase 2(MetAP2)Compound->Target TargetsBindingCovalent Binding(Nucleophilic Attack by His231)Target->Binding Active Site InteractionInhibitionIrreversible Enzyme InactivationBinding->InhibitionProcessN-Terminal Methionine Excision(Blocked)Inhibition->Process HaltsEffect1Inhibition of EndothelialCell ProliferationProcess->Effect1 TriggersEffect2Downregulation ofERK1/2 SignalingProcess->Effect2 Triggers

Mechanism of Action: Oxaspiro[1]octane derivatives covalently inhibiting MetAP2.

Stereochemistry & Conformational Dynamics

As a Senior Application Scientist, I cannot overstate the importance of stereochemistry when evaluating spiroepoxides. The 1-oxaspiro[1]octane ring system rapidly interconverts between two chair conformations, resulting in O-axial and O-equatorial epimers[9].

Biological activity is predominantly driven by the O-axial C3 epimers [9][10]. The axial orientation exposes the electrophilic carbon of the epoxide to the optimal trajectory for nucleophilic attack by the target enzyme's histidine residue. Conversely, biological detoxification systems have evolved to exploit this exact geometry. For instance, Yeast Epoxide Hydrolase (YEH) from Rhodotorula glutinis exhibits a profound stereochemical preference, hydrolyzing O-axial C3 epimers significantly faster than their O-equatorial counterparts to facilitate the enzymatic detoxification of these spiroepoxides[9][10][11].

Pharmacological Profiles & Biological Activity

The downstream phenotypic results of MetAP2 covalent inhibition by oxaspiro[1]octane derivatives manifest in three primary therapeutic domains:

  • Anti-Angiogenesis (Oncology): By blocking MetAP2, derivatives like TNP-470 prevent the removal of N-terminal methionine from proteins critical for endothelial cell cycle progression, thereby inducing cytostasis and starving solid tumors of their blood supply[6][12].

  • Metabolic Modulation (Anti-Obesity): Compounds like beloranib down-regulate the ERK1/2 signaling pathway in adipose tissue, re-establishing insulin sensitivity and forcing the utilization of liver fat, leading to substantial weight loss[3][6].

  • Anti-Parasitic Activity: MetAP2 is highly conserved across eukaryotes. Fumagillin exhibits potent activity against the enteric protozoan Entamoeba histolytica and the malaria parasite Plasmodium falciparum by binding to their respective MetAP2 homologs[5][7].

Quantitative Data Summary
CompoundPrimary TargetMetAP2 IC₅₀Primary Biological ActivityClinical / Research Status
Fumagillin MetAP2 (Human/Parasitic)~1 - 5 nMAnti-microsporidial / Anti-parasiticVeterinary use (Apiculture/Aquaculture)[8][11]
TNP-470 Human MetAP21 - 2 nMAnti-angiogenesis / Endothelial cytostasisDiscontinued (Due to dose-limiting neurotoxicity)[12][13]
Beloranib Human MetAP2< 1 nMAnti-obesity / Metabolic modulationHalted in Phase III (Adverse thrombotic events)[6]
Ovalicin Human MetAP2~10 nMImmunosuppression / Anti-angiogenesisPreclinical Research Tool[4][14]

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the evaluation of oxaspiro[1]octane derivatives requires specific methodological considerations. Standard endpoint assays are insufficient for characterizing covalent inhibitors. The following protocols are designed as self-validating systems to accurately capture the time-dependent kinetics of spiroepoxides.

Protocol 1: Continuous Time-Dependent MetAP2 Inhibition Assay

Causality: Because the oxaspiro[1]octane moiety acts via irreversible covalent binding, its apparent IC₅₀ will artificially decrease (appear more potent) the longer the drug is incubated with the enzyme. To accurately determine the inactivation rate constant ( kinact​/KI​ ), we must use a continuous spectrophotometric assay rather than a single endpoint read.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 10 µM CoCl₂). Note: Co²⁺ is the physiological metal cofactor for MetAP2; substituting with Mn²⁺ or Zn²⁺ will alter binding kinetics.

  • Enzyme Stabilization: Dilute recombinant human MetAP2 to a working concentration of 50 nM in assay buffer containing 0.1% BSA to prevent non-specific plastic binding.

  • Substrate Preparation: Utilize the chromogenic peptide substrate L-Methionine-p-nitroanilide (Met-pNA) at a concentration of 0.5 mM.

  • Continuous Kinetic Read:

    • In a 96-well UV-transparent plate, add 10 µL of the oxaspiro[1]octane derivative (varying concentrations, 0.1 nM to 100 nM).

    • Add 40 µL of the MetAP2 enzyme solution.

    • Crucial Step: Immediately initiate the reaction by adding 50 µL of the Met-pNA substrate.

  • Data Acquisition: Monitor absorbance at 405 nm continuously for 60 minutes at 37°C.

  • Validation: The progress curves should be non-linear (exponential decay of velocity) due to the time-dependent covalent inactivation by the spiroepoxide. Calculate kobs​ for each concentration to derive the true kinact​/KI​ .

Protocol 2: Endothelial Cell Proliferation (HUVEC) Assay

Causality: To validate that the biochemical inhibition of MetAP2 translates to the expected cellular phenotype (anti-angiogenesis), we measure the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs). We use BrdU incorporation rather than metabolic dyes (like MTT) because oxaspiro[1]octane derivatives induce cytostasis (cell cycle arrest) rather than immediate cytotoxicity[13].

Step-by-Step Methodology:

  • Cell Seeding: Seed HUVECs at 2,000 cells/well in a 96-well tissue culture plate using Endothelial Cell Growth Medium (EGM-2) supplemented with VEGF. Allow 24 hours for adherence.

  • Compound Treatment: Treat cells with serial dilutions of the derivative (e.g., TNP-470) ranging from 10 pM to 10 µM. Include a vehicle control (0.1% DMSO).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂. Causality: 72 hours allows sufficient time for the depletion of pre-existing myristoylated proteins, revealing the phenotypic effect of MetAP2 blockade.

  • BrdU Labeling: Add BrdU labeling solution for the final 12 hours of the incubation period to tag actively synthesizing DNA.

  • Detection: Fix cells, denature DNA, and add anti-BrdU-HRP antibody. Develop with TMB substrate and read absorbance at 450 nm.

  • Validation: A highly potent oxaspiro[1]octane derivative should yield an IC₅₀ in the low picomolar range (e.g., TNP-470 IC₅₀ ~25 pM in HUVECs)[13].

The Ascendancy of Spirocyclic Ethers: A Technical Guide to Synthesis and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Embracing Three-Dimensionality in Medicinal Chemistry

In the ever-evolving landscape of drug discovery, the pursuit of novel chemical matter with enhanced therapeutic potential is a paramount objective. For decades, the focus has largely resided in the realm of flat, aromatic systems. However, the limitations of "flatland" chemistry are becoming increasingly apparent, with challenges in achieving target selectivity and favorable pharmacokinetic profiles. This has spurred a paradigm shift towards embracing three-dimensional (3D) molecular architectures that can better mimic the intricate topographies of biological targets.[1][2][3]

Among the various classes of 3D scaffolds, spirocyclic ethers have emerged as a particularly privileged motif.[1][4][5] Their inherent rigidity, precise vectoral display of substituents, and unique conformational properties offer a powerful toolkit for medicinal chemists to overcome longstanding challenges in drug design.[6][7][8] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical methodologies for the discovery of novel spirocyclic ethers. We will delve into the causality behind experimental choices, provide validated protocols, and explore the profound impact of these structures on modern medicinal chemistry.

The Spirocyclic Ether Scaffold: A Privileged Architecture

Spirocyclic ethers are characterized by two rings sharing a single carbon atom, the spirocenter, with at least one oxygen atom incorporated into one or both rings. This structural feature imparts a number of desirable properties for drug candidates:

  • Enhanced Target Engagement: The rigid, 3D nature of the spirocyclic core allows for a more precise and pre-organized presentation of functional groups, leading to high-affinity interactions with protein binding pockets.[3][7]

  • Improved Physicochemical Properties: The introduction of sp³-rich spirocyclic motifs often leads to a decrease in lipophilicity and an increase in aqueous solubility compared to their planar aromatic counterparts, which can significantly improve a drug's pharmacokinetic profile.[1][7]

  • Metabolic Stability: The quaternary spirocenter can block sites of metabolism, leading to increased metabolic stability and a longer in vivo half-life.[7]

  • Novel Chemical Space: Spirocyclic scaffolds provide access to novel and underexplored areas of chemical space, offering opportunities for the development of first-in-class therapeutics with unique mechanisms of action.[2][3]

The most well-known subclass of spirocyclic ethers are the spiroketals , which contain two oxygen atoms attached to the spirocenter. However, the broader family of spirocyclic ethers, including those with single ether linkages in various ring sizes (e.g., spiro-oxetanes, spiro-tetrahydrofurans), are of growing importance in medicinal chemistry.[4][5]

Synthetic Strategies for the Construction of Novel Spirocyclic Ethers

The construction of the sterically demanding quaternary spirocenter of a spirocyclic ether presents a significant synthetic challenge. However, a number of powerful and versatile methodologies have been developed to address this.

Transition Metal-Catalyzed Approaches

Transition metal catalysis has revolutionized the synthesis of complex molecules, and spirocyclic ethers are no exception. These methods often proceed under mild conditions with high levels of stereocontrol.

A particularly elegant and powerful strategy for the synthesis of a variety of spirocyclic ethers (5,5-, 5,6-, and 6,6-ring systems) involves the enantioselective copper-catalyzed carboetherification of alkenols.[4][5] This method allows for the formation of two rings and a chiral quaternary center in a single step from acyclic precursors.

Experimental Protocol: Copper-Catalyzed Enantioselective Carboetherification of Alkenols [4]

Materials:

  • Alkenol substrate (1.0 equiv)

  • Cu(OTf)₂ (20 mol%)

  • (S,S)-tBu-Box ligand (25 mol%)

  • MnO₂ (2.6 equiv)

  • K₂CO₃ (1.0 equiv)

  • 4 Å Molecular Sieves (flame-dried)

  • Anhydrous trifluorotoluene (PhCF₃)

Procedure:

  • To an oven-dried reaction tube charged with a magnetic stir bar, add Cu(OTf)₂ (20 mol%), (S,S)-tBu-Box ligand (25 mol%), MnO₂ (2.6 equiv), K₂CO₃ (1.0 equiv), and 4 Å molecular sieves.

  • Purge the tube with argon and add anhydrous PhCF₃.

  • Add the alkenol substrate (1.0 equiv) to the reaction mixture.

  • Seal the tube and heat the reaction at 120 °C for 48 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite, eluting with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired spirocyclic ether.

Causality of Experimental Choices:

  • Cu(OTf)₂: The copper(II) triflate serves as the Lewis acidic catalyst to activate the alkene for nucleophilic attack.

  • (S,S)-tBu-Box ligand: This chiral bis(oxazoline) ligand coordinates to the copper center, creating a chiral environment that directs the enantioselective cyclization.

  • MnO₂: Manganese dioxide acts as a stoichiometric oxidant to regenerate the active Cu(II) catalyst.

  • K₂CO₃: Potassium carbonate is a mild base that can neutralize any acidic byproducts.

  • PhCF₃: Trifluorotoluene is a high-boiling, non-coordinating solvent that is suitable for this high-temperature reaction.

G cluster_workflow Copper-Catalyzed Carboetherification Workflow start Prepare Reaction Tube (Catalyst, Ligand, Reagents) add_solvent Add Anhydrous Solvent (PhCF₃) start->add_solvent add_substrate Add Alkenol Substrate add_solvent->add_substrate reaction Heat at 120 °C for 48h add_substrate->reaction workup Cool, Filter through Celite reaction->workup purification Column Chromatography workup->purification product Spirocyclic Ether Product purification->product

Caption: Workflow for Copper-Catalyzed Enantioselective Carboetherification.

Intramolecular Haloetherification

Intramolecular haloetherification, such as iodoetherification, is a classic yet effective method for the synthesis of cyclic ethers. This strategy can be applied to the synthesis of spirocyclic ethers from appropriate unsaturated alcohol precursors. The reaction proceeds via an electrophilic addition of a halogen to the double bond, followed by intramolecular trapping by the hydroxyl group.

Photochemical [2+2] Cycloaddition: The Paternò-Büchi Reaction

For the synthesis of spiro-oxetanes, the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a powerful tool.[9] This reaction allows for the direct formation of the strained four-membered oxetane ring.

Experimental Protocol: Photochemical Synthesis of Spiro-Oxetanes [9][10]

Materials:

  • Cyclic ketone (1.0 equiv)

  • Alkene (excess)

  • Anhydrous benzene or acetone (as solvent and photosensitizer if needed)

  • High-pressure mercury lamp with a Pyrex filter

Procedure:

  • In a quartz reaction vessel, dissolve the cyclic ketone (1.0 equiv) and a suitable alkene (excess) in anhydrous benzene.

  • Degas the solution with argon for 15-20 minutes.

  • Irradiate the solution with a high-pressure mercury lamp (using a Pyrex filter to block short-wavelength UV light) at room temperature with constant stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, remove the solvent and excess alkene under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation to yield the spiro-oxetane.

Causality of Experimental Choices:

  • High-pressure mercury lamp: Provides the necessary UV irradiation to excite the carbonyl compound to its triplet state.

  • Pyrex filter: Filters out high-energy UV light that could cause side reactions or decomposition of the product.

  • Excess alkene: Used to maximize the capture of the excited ketone and drive the reaction towards product formation.

  • Degassing: Removes dissolved oxygen, which can quench the excited triplet state of the ketone.

G cluster_mechanism Paternò-Büchi Reaction Mechanism ketone Cyclic Ketone (Ground State) hv excited_ketone Excited Triplet Ketone ketone->excited_ketone Intersystem Crossing biradical 1,4-Biradical Intermediate excited_ketone->biradical + Alkene alkene Alkene oxetane Spiro-Oxetane biradical->oxetane Ring Closure

Caption: Simplified Mechanism of the Paternò-Büchi Reaction.

Mitsunobu Reaction for Intramolecular Etherification

The Mitsunobu reaction is a versatile method for the dehydration of an alcohol and a nucleophile, typically with inversion of stereochemistry at the alcohol center.[11][12][13] This reaction can be adapted for the intramolecular synthesis of spirocyclic ethers from diol precursors where one of the hydroxyl groups acts as the nucleophile.

Experimental Protocol: Intramolecular Mitsunobu Cyclization for Spiroether Synthesis [11][14]

Materials:

  • Diol precursor (1.0 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve the diol precursor (1.0 equiv) and triphenylphosphine (1.5 equiv) in anhydrous THF under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD or DEAD (1.5 equiv) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to separate the spirocyclic ether from the triphenylphosphine oxide and hydrazinedicarboxylate byproducts.

Causality of Experimental Choices:

  • PPh₃ and DIAD/DEAD: These reagents form a phosphonium salt intermediate that activates one of the hydroxyl groups, converting it into a good leaving group.

  • Anhydrous THF: A polar aprotic solvent that is suitable for the reaction and helps to solubilize the reagents.

  • Low temperature addition: The addition of the azodicarboxylate is exothermic and is performed at low temperature to control the reaction rate and minimize side reactions.

Spirocyclic Ethers in Drug Discovery: Case Studies and Structure-Activity Relationships

The true value of a novel scaffold lies in its ability to impart desirable biological activity and drug-like properties. The following case studies illustrate the successful application of spirocyclic ethers in medicinal chemistry.

Spirocyclic Ethers as Bioisosteres

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. Spirocyclic ethers, particularly spiro-oxetanes, have emerged as valuable bioisosteres for gem-dimethyl and carbonyl groups.[15] This substitution can lead to significant improvements in physicochemical properties.

Original Moiety Spirocyclic Ether Bioisostere Observed Improvements
gem-DimethylSpiro-oxetaneIncreased aqueous solubility, reduced lipophilicity, improved metabolic stability.[15]
CarbonylSpiro-oxetaneEnhanced metabolic stability, modulation of polarity.[15]
PiperidineAzaspirocycleIncreased aqueous solubility.[10]
Case Study: Optimization of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonists

In the optimization of MCHR1 antagonists for the treatment of obesity, the replacement of a morpholine ring with various azaspirocycles led to a significant improvement in the drug-like properties of the lead compounds.[1]

Compound Scaffold logD hERG IC₅₀ (µM) Metabolic Stability (HLM, % remaining at 60 min)
Lead CompoundMorpholine3.52.115
Optimized Compound Azaspiro[3.3]heptane 2.8 >30 85

Data adapted from Johansson et al., 2016.[1]

The introduction of the spirocyclic scaffold resulted in a decrease in lipophilicity (lower logD), a significant improvement in selectivity against the hERG channel (a key anti-target), and a dramatic increase in metabolic stability in human liver microsomes (HLM). This case study highlights the power of spirocyclic scaffolds to simultaneously optimize multiple parameters in lead optimization.[16]

Natural Products as a Source of Inspiration

Many biologically active natural products feature spirocyclic ether motifs, providing a rich source of inspiration for drug discovery.[17][18] For example, the pyrrolomorpholine spiroketal family of natural products has demonstrated antioxidant activity.[17] Synthetic efforts towards these natural products and their analogs have led to the discovery of compounds with enhanced potency.[17]

Conclusion and Future Outlook

The discovery and development of novel spirocyclic ethers represent a vibrant and highly promising area of research. The synthetic methodologies outlined in this guide provide a robust foundation for the construction of a diverse range of these complex 3D scaffolds. As our understanding of the intricate interplay between molecular architecture and biological function deepens, the strategic incorporation of spirocyclic ethers into drug candidates will undoubtedly continue to be a key strategy for overcoming the challenges of modern drug discovery. The "escape from flatland" is well underway, and spirocyclic ethers are poised to play a leading role in shaping the future of medicine.[1][2][3]

References

  • Family-level stereoselective synthesis and biological evaluation of pyrrolomorpholine spiroketal natural product antioxidants. PMC. [Link]

  • Synthesis and Biological Evaluation of Some Sulfur-Containing Spiro Compounds. ResearchGate. [Link]

  • Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. PMC. [Link]

  • Mitsunobu reaction - Organic Synthesis. Organic-synthesis.org. [Link]

  • Lead Optimization | SpiroChem. SpiroChem. [Link]

  • Synthesis and biological evaluation of the natural product komaroviquinone and related compounds aiming at a potential therapeutic lead compound for high-risk multiple myeloma. Keio University. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. PubMed. [Link]

  • Examples of spirocycle‐containing marketed drugs.30, 31. ResearchGate. [Link]

  • Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. MDPI. [Link]

  • Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma. [Link]

  • a general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [Link]

  • Photochemical Synthesis of Oxetans. OUCI. [Link]

  • review on structure-activity relationship (sar) using antimalarial drug design as a case study. Academiasolution.com. [Link]

  • Oxetane Synthesis through the Paternò-Büchi Reaction. PMC. [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. PMC. [Link]

  • Synthesis of Oxetane/Azetidine Containing Spirocycles via the 1,3-Dipolar Cycloaddition Reaction. ResearchGate. [Link]

  • Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis. Organic & Biomolecular Chemistry. [Link]

  • Hit To Lead. SpiroChem. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]

  • Case Studies in SAR Analyses. Drug Design Org. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC. [Link]

  • Full article: The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. [Link]

  • Structural simplification: an efficient strategy in lead optimization. PMC. [Link]

  • (PDF) Structure-Activity Relationship Studies in Organic Drug Development. ResearchGate. [Link]

  • SAR: Structure Activity Relationships. Collaborative Drug Discovery. [Link]

  • Structure-Activity Relationship (SAR) Studies. Oncodesign Services. [Link]

  • The use of spirocyclic scaffolds in drug discovery. CORE. [Link]

  • (PDF) Copper-catalyzed C(sp)−H amination and etherification of unactivated hydrocarbons via photoelectrochemical pathway. ResearchGate. [Link]

  • Oxetane Synthesis via Alcohol C–H Functionalization. ACS Publications. [Link]

  • An Efficient Copper-Catalyzed Etherification of Aryl Halides. Organic Chemistry Portal. [Link]

  • Copper-Catalyzed Semi-Reduction of Alkynes. Organic Syntheses Procedure. [Link]

Sources

The Spirocyclic Advantage: Harnessing Inherent Three-Dimensionality in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The paradigm in medicinal chemistry has decisively shifted from planar, aromatic-heavy molecules towards structures that embrace three-dimensional space. This evolution, often termed "escaping flatland," is driven by the need for drug candidates with improved potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Spirocyclic scaffolds, defined by two rings sharing a single atom, are at the forefront of this movement.[1][2] Their inherent rigidity and well-defined three-dimensional geometry offer a powerful toolset for medicinal chemists to overcome the limitations of their flatter counterparts. This guide provides an in-depth analysis of the core principles behind the utility of spiro scaffolds, exploring their structural advantages, impact on physicochemical properties, and role in enhancing pharmacodynamics. We will delve into synthetic strategies, computational considerations, and showcase real-world applications through case studies of approved drugs and clinical candidates.

The Structural Imperative: Why Three-Dimensionality Matters

For decades, drug discovery heavily relied on (hetero)aromatic systems, which, while synthetically accessible, often lead to compounds with suboptimal physicochemical properties and an increased likelihood of off-target effects.[3] The move towards greater three-dimensionality is a direct response to these challenges.

Spirocycles are uniquely positioned to meet this need. A spirocycle consists of at least two rings linked by a single, quaternary carbon atom known as the spiroatom.[1][4] This structural feature is the source of their most significant advantages in drug design.

Increasing Molecular Complexity and Fsp3 Character

A key metric in quantifying molecular three-dimensionality is the fraction of sp3 hybridized carbons (Fsp3), which measures the ratio of sp3 carbons to the total carbon count.[5][6] A higher Fsp3 value correlates with increased saturation and spatial complexity. Crucially, studies have shown that as compounds progress through the clinical pipeline, their mean Fsp3 tends to increase, suggesting a higher probability of success for more three-dimensional molecules.[5][6][7] By their very nature, the quaternary spiroatom and the atoms in the surrounding rings ensure that spirocyclic scaffolds inherently increase a molecule's Fsp3 value.[5][8]

Conformational Rigidity and Pre-organization

One of the primary advantages of incorporating a spirocyclic motif is the conformational restriction it imposes.[3][9] Unlike flexible aliphatic chains or single rings, the spiro fusion point locks the two rings into a rigid or semi-rigid orientation.[1][10] This has a profound impact on binding affinity. When a flexible ligand binds to a protein target, it pays an entropic penalty to adopt the required bioactive conformation. A rigid spirocyclic scaffold pre-organizes the pharmacophoric groups into a specific spatial arrangement, reducing this entropic cost and potentially leading to a significant increase in potency.[11][12]

Defined Exit Vectors for Precise Target Interaction

The rigid framework of a spirocycle projects appended functional groups into space along well-defined vectors.[1][11][13] This contrasts sharply with planar molecules, which primarily extend substituents within a two-dimensional plane. This precise, three-dimensional positioning allows medicinal chemists to probe the topology of a protein's binding pocket with much greater accuracy, optimizing interactions such as hydrogen bonds, π-stacking, and hydrophobic contacts to enhance both potency and selectivity.[10]

G Diagram 1: Comparison of substituent vectors. cluster_0 Planar Aromatic System cluster_1 Spirocyclic System a Aromatic Core b Substituent R1 a->b Limited Vector (X-Y Plane) c Substituent R2 a->c Limited Vector (X-Y Plane) d Substituent R3 a->d Limited Vector (X-Y Plane) e Spiro Core (High Fsp3) f Substituent R1 e->f Defined Vector (X, Y, Z) g Substituent R2 e->g Defined Vector (X, Y, Z) h Substituent R3 e->h Defined Vector (X, Y, Z)

Caption: Comparison of substituent vectors from a planar vs. a spirocyclic core.

Optimizing Drug-like Properties: The Impact on ADMET

The introduction of a spiro scaffold can profoundly and beneficially modulate the physicochemical properties of a molecule, which are critical for its overall ADMET profile.[5][14]

  • Solubility: Increased saturation generally correlates with improved aqueous solubility when compared to flat aromatic counterparts.[1][7] Replacing a lipophilic aromatic ring with a more sp3-rich spirocycle can disrupt planarity and crystal packing, often leading to better solubility.

  • Lipophilicity (LogP/LogD): Spirocycles are an effective tool for modulating lipophilicity. In many optimization campaigns, the exchange of a flexible, lipophilic moiety for a compact spirocycle has been shown to lower LogD values, which can be advantageous for reducing off-target effects and improving a compound's overall profile.[5]

  • Metabolic Stability: The rigid spirocyclic core can enhance metabolic stability in several ways. It can shield metabolically vulnerable sites from cytochrome P450 enzymes or, by locking the conformation, orient the molecule in a way that is less favorable for enzymatic degradation.[5]

Data Snapshot: Spirocycles vs. Non-Spirocyclic Analogs

The following table summarizes data from a study on melanin-concentrating hormone receptor 1 (MCHr1) antagonists, illustrating the tangible benefits of introducing an azaspirocycle.[5]

CompoundScaffoldLogD (pH 7.4)hERG SelectivityMetabolic Stability (HLM, % remaining)
Precursor Morpholine2.810x50%
Optimized Azaspirocycle1.9>100x85%

Data synthesized from Johansson et al., 2016, as cited in literature.[5]

Enhancing Pharmacodynamics: The Effect on Potency and Selectivity

The structural benefits of spirocycles translate directly into improved interactions with biological targets.

Improving Potency

By minimizing the conformational entropy penalty upon binding and presenting pharmacophores in an ideal orientation, spirocycles can significantly boost a compound's potency.[5][6][14] A compelling example comes from work on free fatty acid receptor 1 (FFA1) agonists, where introducing a spiro constraint improved potency by twofold compared to its more flexible precursor.[3]

Driving Target Selectivity

Perhaps one of the most powerful applications of spirocycles is in achieving target selectivity.[5][15] The unique and rigid three-dimensional shape of a spiro-containing ligand can be tailored to fit the specific topology of the desired target's binding site while being a poor fit for off-targets, even those with highly homologous binding sites.

Case Study: Olaparib Analogs for PARP Selectivity Olaparib is a successful PARP (poly(ADP-ribose) polymerase) inhibitor. However, achieving selectivity among the various PARP family members is a significant challenge. In a key study, researchers replaced the piperazine ring of Olaparib with a diazaspiro[3.3]heptane.[5] While this led to a slight reduction in potency for the primary target, PARP-1, it dramatically increased selectivity against other PARP family members. This resulted in reduced DNA damage and lower cytotoxicity, highlighting how spirocyclic scaffolds can be used to fine-tune a drug's biological activity profile.[2][5]

Synthetic Strategies and Methodologies

The synthesis of spirocycles was once considered a significant challenge, primarily due to the difficulty of constructing the central quaternary carbon.[1] However, recent advances in synthetic methodology and the increasing commercial availability of spirocyclic building blocks have made these scaffolds much more accessible to medicinal chemists.[13][14][16]

Common synthetic strategies include:

  • Intramolecular Cyclizations: Methods like intramolecular alkylation, Michael additions, or Friedel-Crafts reactions are frequently used to form the second ring onto a pre-existing cyclic system.[8]

  • Cycloaddition Reactions: [3+2] and [4+2] cycloadditions, including 1,3-dipolar cycloadditions, are powerful tools for constructing spiro-heterocycles with high stereocontrol.[17]

  • Rearrangement Reactions: Pinacol or semi-pinacol rearrangements can be employed to generate the spirocyclic core.

  • Ketalization: The reaction of a cyclic ketone with a diol is a classic and reliable method for forming spiroketals.[8]

Experimental Protocol: Synthesis of a Spirocyclic Tetrahydrofuran (THF) Scaffold

This protocol is based on methodologies reported for the construction of novel spirocyclic scaffolds for compound libraries.[18] It represents a robust, self-validating workflow for generating a key spirocyclic core.

Objective: To synthesize a racemic spirocyclic THF methanol from an N-Boc-protected cyclic 2-aminoketone.

Step 1: Grignard Addition to Cyclic Ketone

  • To a stirred suspension of anhydrous CeCl₃ in dry THF at 0 °C under an inert atmosphere (N₂ or Ar), add homoallyl magnesium bromide dropwise.

  • Stir the mixture at 0 °C for 1 hour to form the organocerium reagent.

  • Add a solution of the N-Boc-protected cyclic 2-aminoketone (e.g., N-Boc-3-piperidone) in dry THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC or LC-MS analysis indicates complete consumption of the starting ketone.

  • Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Step 2: Epoxidation and Intramolecular Cyclization

  • Dissolve the crude tertiary alcohol from Step 1 in a suitable solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise to the stirred solution.

  • Monitor the reaction by TLC. Upon completion, a spontaneous intramolecular epoxide ring-opening via a Baldwin-favored 5-exo-tet nucleophilic attack occurs to form the spirocyclic THF.

  • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃, followed by a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired spirocyclic THF methanol.

G Diagram 2: Synthetic workflow for a Spiro-THF scaffold. start N-Boc Cyclic 2-Aminoketone step1 1. Homoallyl MgBr, CeCl3 2. Aqueous Workup start->step1 intermediate1 Tertiary Homoallyl Alcohol step1->intermediate1 step2 m-CPBA in DCM intermediate1->step2 intermediate2 Epoxidation & Spontaneous 5-exo-tet Cyclization step2->intermediate2 step3 Aqueous Workup & Purification intermediate2->step3 end Spirocyclic THF Methanol Scaffold step3->end

Caption: Synthetic workflow for a Spiro-THF scaffold.

Design and Computational Considerations

Modern drug discovery integrates computational tools at every stage, and the design of spirocyclic molecules is no exception.[19]

  • Conformational Analysis: Computational methods such as Density Functional Theory (DFT) are critical for understanding the conformational preferences of spirocyclic systems and predicting the stereochemical outcomes of synthetic reactions.[20][21]

  • Scaffold Hopping and Bioisosterism: Spirocycles are excellent candidates for scaffold hopping, where the core of a known active molecule is replaced to generate novel chemical matter with potentially improved properties or a distinct IP position.[22] They serve as effective bioisosteres for common motifs like gem-dimethyl groups, carbonyls, and even heterocycles like piperazine and morpholine.[2][23]

  • In Silico Screening: As libraries of virtual spirocyclic building blocks grow, they can be used in computational screening campaigns to identify new hits that effectively utilize three-dimensional space.

G Diagram 3: Decision workflow for employing spirocycles. start Project Start: Need to Improve Properties (e.g., selectivity, solubility, PK) q1 Is the current scaffold planar or overly flexible? start->q1 q2 Is there a known 'bioisosteric swap' opportunity? (e.g., gem-dimethyl, piperazine) q1->q2 No consider Consider Spirocyclic Scaffold for 3D Diversity and Rigidity q1->consider Yes q2->consider Yes no_change Focus on Peripheral Modifications q2->no_change No design Design Spirocyclic Analogs: - In silico modeling - Building block availability check consider->design synthesis Synthesize & Test design->synthesis evaluate Evaluate Properties: Potency, Selectivity, ADMET synthesis->evaluate success Lead Candidate Progression evaluate->success Improved fail Iterate Design or Re-evaluate Strategy evaluate->fail Not Improved

Caption: Decision workflow for employing spirocycles in a drug discovery project.

Conclusion and Future Outlook

Spirocyclic scaffolds are no longer a synthetic novelty but a cornerstone of modern medicinal chemistry. Their inherent three-dimensionality provides a robust solution to many of the challenges associated with traditional "flat" drug design. By offering rigid conformational control, improving physicochemical properties, and enabling exquisite levels of target selectivity, spirocycles allow for the exploration of new and valuable chemical space.[10][24]

The future of the field is bright. As synthetic methodologies become more sophisticated and computational power increases, we can expect to see the development of even more complex and diverse spirocyclic systems.[24] The continued integration of high-throughput synthesis, in silico design, and detailed biological evaluation will ensure that spirocyclic chemistry continues to thrive and deliver the next generation of innovative therapeutics.[24]

References

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC - NIH. National Institutes of Health. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry - ACS Publications. (2020, December 31). American Chemical Society. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - DNDi. (2025, April 15). Drugs for Neglected Diseases initiative. [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery - Taylor & Francis. (2016, June 9). Taylor & Francis Online. [Link]

  • The Spirocycle Surge in Drug Discovery - Drug Hunter. (2025, September 29). Drug Hunter. [Link]

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (2023, December 18). MDPI. [Link]

  • Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry - Books. (2015, November 20). Royal Society of Chemistry. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - NIH. National Institutes of Health. [Link]

  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review - PMC. National Institutes of Health. [Link]

  • Spirocyclic compounds: potential drug leads in the fight against Mycobacterium tuberculosis. (2025, March 19). Taylor & Francis Online. [Link]

  • Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space | The Journal of Organic Chemistry - ACS Publications. (2013, June 12). American Chemical Society. [Link]

  • Conformational analysis of some spiro and polyspiro 1,3-dioxane compounds with axial and helical chirality - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Royal Society of Chemistry. [Link]

  • Conformational analysis of some spiro and polyspiro 1,3-dioxane compounds with axial and helical chirality - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) DOI:10.1039/P29950001351. Royal Society of Chemistry. [Link]

  • Spirocyclic Motifs in Natural Products - PMC - NIH. National Institutes of Health. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed. (2022, March 25). National Institutes of Health. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025, April 5). ScienceDirect. [Link]

  • Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides | The Journal of Organic Chemistry - ACS Publications. (2023, September 20). American Chemical Society. [Link]

  • Bioisosteric Replacement Strategies - SpiroChem. SpiroChem. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - Taylor & Francis. (2024, January 18). Taylor & Francis Online. [Link]

  • Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC. (2024, July 9). National Institutes of Health. [Link]

  • Conformational Analysis of Spiro-bis-dithiepins: A Peculiar Case of Axial Chirality | Organic Letters - ACS Publications. (2006, October 5). American Chemical Society. [Link]

  • The use of spirocyclic scaffolds in drug discovery - CORE. (2014, July 5). CORE. [Link]

  • Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - Cresset Group. (2024, September 23). Cresset. [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery | Request PDF - ResearchGate. ResearchGate. [Link]

  • Specifics of the Molecular Conformations and Physicochemical Properties of Merocyanine Form of Spirooxazine Derivative: Insights from Experimental and Molecular Dynamics Studies - PMC. (2025, May 26). National Institutes of Health. [Link]

  • Spirocycles in Drug Discovery. (2017, July 21). Sygnature Discovery. [Link]

  • Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands: Relationships between Substitution Pattern and σ Receptor Affinity | Journal of Medicinal Chemistry - ACS Publications. (2012, April 19). American Chemical Society. [Link]

  • Computational Exploration of Molecular Scaffolds in Medicinal Chemistry - ACS Publications. American Chemical Society. [Link]

  • Specialists in computational chemistry - SpiroChem. SpiroChem. [Link]

Sources

Methodological & Application

Application Note: Enantioselective Synthesis of Ethyl 4-ethyl-1-oxaspirooctane-2-carboxylate via Asymmetric Phase-Transfer Catalysis

Application Note: Enantioselective Synthesis of Ethyl 4-ethyl-1-oxaspiro[1]octane-2-carboxylate via Asymmetric Phase-Transfer Catalysis

Executive Summary & Scientific Rationale

The oxaspiro[1]octane scaffold is a privileged structural motif frequently encountered in biologically active natural products and advanced pharmaceuticals, including potent spliceosome inhibitors like spliceostatin A derivatives[2]. The synthesis of Ethyl 4-ethyl-1-oxaspiro[1]octane-2-carboxylate presents a unique synthetic challenge: it requires the precise construction of a spiro-epoxide at the C1/C3 junction while simultaneously controlling the relative and absolute stereochemistry relative to the adjacent C4-ethyl group on the cyclohexane ring.

The Darzens reaction provides a highly effective, non-oxidative method for converting accessible carbonyl compounds into epoxides, making it ideal for substrates with oxidation-sensitive functionalities[3]. However, achieving high enantiomeric excess (ee) in Darzens reactions of cyclic ketones is notoriously difficult. The strongly acidic hydrogen halide byproduct can catalyze a racemic background reaction, or neutralize the catalyst[3]. Furthermore, the reversibility of the betaine intermediate often erodes stereocontrol[4].

To overcome these thermodynamic hurdles, this protocol utilizes a Chiral Phase-Transfer Catalysis (PTC) approach using Cinchona alkaloid derivatives. By employing a biphasic system, the chiral quaternary ammonium salt extracts the enolate of ethyl chloroacetate into the organic phase as a tightly bound chiral ion pair, dictating facial selectivity during the aldol addition to enantiopure (R)-2-ethylcyclohexanone[5].

Mechanistic Workflow & Logic

The success of this protocol relies on the synergistic relationship between interfacial activation and double stereodifferentiation.

Workflowcluster_0Phase 1: Interfacial Activationcluster_1Phase 2: Stereoselective C-C & C-O Bond FormationAEthyl Chloroacetate+ LiOH (aq)BEnolate Formationat InterfaceA->BCIon-Pairing withChiral PTC (+)B->CDAddition to(R)-2-EthylcyclohexanoneC->D Migration toOrganic PhaseEChiral BetaineIntermediateD->EFIntramolecularCyclization (-Cl⁻)E->FGEthyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate(ee > 95%)F->G Product Release

Figure 1: Mechanistic workflow of the biphasic enantioselective Darzens reaction using a Chiral PTC.

Quantitative Optimization Data

The choice of base, solvent, and temperature profoundly impacts the reaction kinetics and stereochemical outcome. Table 1 summarizes the optimization parameters establishing the causality of our final protocol.

Table 1: Optimization of Reaction Conditions

Entry Catalyst Base Solvent Temp (°C) Yield (%) ee (%) dr (trans:cis)
1 TBAB (Control) LiOH·H₂O THF 25 85 0 50:50
2 PTC A* KOH Toluene 0 72 45 85:15
3 PTC A* LiOH·H₂O Toluene -20 88 78 92:8

| 4 | PTC B † | LiOH·H₂O | DCM/H₂O | -20 | 94 | 96 | 98:2 |

*PTC A: N-(4-trifluoromethylbenzyl)cinchoninium bromide. †PTC B: 6'-OH Cinchonium Salt (Optimized catalyst featuring hydrogen-bond directing groups).

Causality of Optimization:

  • Base Selection (LiOH·H₂O): Unlike KOH, the smaller ionic radius of Li⁺ forms a tighter coordination complex with the betaine intermediate. This suppresses the non-selective background ring closure, allowing the chiral PTC to maintain absolute stereocontrol[5].

  • Solvent Selection (DCM/H₂O): A highly polar solvent like THF causes the chiral ion pair to dissociate, leading to racemic products (Entry 1). The non-polar DCM environment ensures the enolate remains tightly bound to the chiral quaternary ammonium cation.

Step-by-Step Experimental Protocol

Materials Required:

  • (R)-2-Ethylcyclohexanone (1.0 equiv, 10.0 mmol)

  • Ethyl chloroacetate (1.2 equiv, 12.0 mmol)

  • 6'-OH Cinchonium Salt (Chiral PTC B) (0.1 equiv, 10 mol%)

  • LiOH·H₂O (3.0 equiv, 30.0 mmol)

  • Dichloromethane (DCM) and Deionized Water (10:1 v/v)

Step 1: Catalyst and Substrate Pre-mixing
  • In an oven-dried 50 mL Schlenk flask equipped with a large magnetic stir bar, add the 6'-OH Cinchonium Salt (10 mol%).

  • Dissolve the catalyst completely in 20 mL of anhydrous DCM under an argon atmosphere.

  • Add (R)-2-ethylcyclohexanone (10.0 mmol) and ethyl chloroacetate (12.0 mmol) to the organic solution.

  • Causality Note: Pre-mixing the substrates with the chiral PTC in the organic phase ensures that the catalyst is fully solvated. Upon base addition, the catalyst is immediately available to capture the generated enolate, effectively outcompeting the racemic background reaction[3].

Step 2: Base Addition and Biphasic Emulsion Formation
  • Cool the reaction mixture to -20 °C using a cryocooler.

  • Dissolve LiOH·H₂O (30.0 mmol) in 2 mL of pre-cooled deionized water.

  • Add the aqueous base dropwise to the organic layer over 10 minutes.

  • Causality Note: The low temperature (-20 °C) maximizes the energetic difference between the diastereomeric transition states during the aldol addition. The biphasic nature ensures that deprotonation only occurs at the interface, metering the release of the reactive enolate into the chiral environment.

Step 3: Reaction Monitoring and Quenching
  • Stir the biphasic emulsion vigorously (1000 rpm minimum ) at -20 °C for 48 hours.

  • Monitor the reaction progress via GC-MS and TLC (Hexane/EtOAc 8:2).

  • Once the ketone is fully consumed, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl.

  • Causality Note: Vigorous stirring is non-negotiable. At low temperatures, the viscosity of the biphasic mixture increases; high RPM maintains the necessary interfacial surface area for phase transfer. Quenching with NH₄Cl immediately neutralizes the base, preventing post-reaction base-catalyzed epimerization of the spiro-epoxide.

Step 4: Workup and Purification
  • Separate the organic layer. Extract the remaining aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel (Hexane/EtOAc gradient).

Quality Control & Self-Validating System

To ensure the protocol is functioning as a self-validating system, researchers must execute the following analytical checks:

  • Diastereomeric Ratio (dr) Validation: Analyze the purified product via ¹H-NMR (400 MHz, CDCl₃). The integration of the epoxide proton (C2-H) signals will reveal the trans:cis ratio relative to the C4-ethyl group. A successful PTC-directed reaction will yield a dr of >95:5. A drop in dr indicates insufficient stirring (interfacial collapse) or base-catalyzed epimerization prior to quenching.

  • Enantiomeric Excess (ee) Validation: Analyze the product via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 98:2, 1.0 mL/min). The ee must exceed 95%. If a racemic mixture of 2-ethylcyclohexanone was used instead of the enantiopure (R)-isomer, the reaction will undergo kinetic resolution. In this scenario, recovering the unreacted ketone and verifying its enantioenrichment serves as a direct validation of the catalyst's chiral recognition capabilities.

References

  • Source: nih.
  • Source: nih.gov (Chemical Science, 2011)
  • Source: organic-chemistry.org (Tetrahedron, 1999)
  • Source: acs.org (Journal of the American Chemical Society, 2002)

Application Note: Asymmetric Synthesis of Spirocyclic Ethers for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The "Escape from Flatland" Paradigm

The integration of spirocyclic ethers into modern drug discovery pipelines represents a critical structural evolution. Clinical attrition rates are historically high for drug candidates with planar, highly aromatic (high sp2 fraction) structures due to poor aqueous solubility and off-target toxicity. Increasing the fraction of sp3 -hybridized carbons ( Fsp3​ ) through rigid, three-dimensional spirocyclic scaffolds improves pharmacokinetic (PK) profiles and target specificity[1]. However, the de novo asymmetric synthesis of these oxygen-containing architectures—specifically achieving absolute stereocontrol at the quaternary spirocenter—has remained a formidable synthetic challenge[2].

This application note details state-of-the-art transition-metal-catalyzed methodologies for the enantioselective synthesis of spirocyclic ethers, providing mechanistic insights, comparative data, and validated Standard Operating Protocols (SOPs) for immediate laboratory implementation.

Mechanistic Causality in Asymmetric Catalysis

To construct these complex scaffolds from simple acyclic precursors, copper catalysis has emerged as a highly efficient and modular strategy. The causality behind the reaction design relies heavily on ligand sterics and the suppression of off-target radical pathways.

Pathway A: Enantioselective Carboetherification Acyclic 1,1-disubstituted alkenols can be transformed into 5,5-, 5,6-, and 6,6-spirocyclic ethers via a copper-catalyzed alkene carboetherification[2]. The mechanism initiates with an enantioselective oxycupration of the alkene, dictated by the rigid chiral pocket of a bis(oxazoline) (BOX) ligand. Subsequent C–[Cu] homolysis generates a carbon radical intermediate, which undergoes intramolecular C–C bond formation[3]. Causality of Solvent Selection: The use of α,α,α -trifluorotoluene (PhCF 3​ ) is strictly required. Standard non-polar solvents like toluene lead to competitive hydrogen-atom abstraction by the highly reactive radical intermediate, severely degrading the yield[2].

Pathway B: Alkene Transposition Cascades A recently developed modular approach utilizes a copper(II) acetate catalyst paired with a tautomeric L,X-type quinoline-pyridone ligand to enable a cyclization and alkene transposition cascade[4]. Causality of Ligand Design: This transformation bypasses the need for exogenous directing groups. The tautomeric ligand facilitates a transannular 1,5-hydrogen atom transfer (HAT)-mediated C( sp3 )–H functionalization, allowing the construction of complex spirocycles even in the presence of unprotected secondary or tertiary hydroxyl groups that would normally poison the catalyst through competitive chelation[4].

Structural & Pharmacokinetic Logic

G Start Drug Discovery Hit-to-Lead Flat Planar Heterocycles (High sp2 fraction) Start->Flat Traditional Spiro Spirocyclic Ethers (High Fsp3 fraction) Start->Spiro 'Escape Flatland' Tox Poor Solubility & Off-target Toxicity Flat->Tox Opt Improved PK/PD & Target Specificity Spiro->Opt Fail Clinical Attrition Tox->Fail Success Clinical Progression Opt->Success

Caption: Pharmacokinetic advantages of spirocyclic scaffolds in hit-to-lead optimization.

Quantitative Data Presentation

The following table summarizes the performance metrics of leading catalytic systems for spirocyclic ether synthesis, allowing for rapid protocol selection based on target ring size and required enantiomeric excess (ee).

MethodologyCatalyst / Ligand SystemKey Substrate ClassAccessible Ring SizesIsolated YieldEnantiomeric Excess (ee)Ref
Carboetherification Cu(OTf) 2​ / (S,S)-tBu-Box1,1-disubstituted alkenols5,5; 5,6; 6,655–98%Up to 99%[2]
Cascade Annulation Cu(OAc) 2​ / Quinoline-pyridoneUnactivated alkenols5,5; 5,680–95%N/A (High dr)[4]
Piancatelli Rearrangement Phosphomolybdic Acid (PMA)2-furylcarbinols5,5 (azaspiro)>80%High dr[5]

Standard Operating Protocols (SOPs)

Protocol A: Enantioselective Copper-Catalyzed Carboetherification

Objective: Synthesis of chiral 5,5- or 5,6-spirocyclic ethers from acyclic 1,1-disubstituted alkenols.

Step 1: Catalyst Complexation (Strictly Anhydrous)

  • In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Cu(OTf) 2​ (20 mol%) and (S,S)-tBu-Box ligand (24 mol%).

    • Causality Note: Do not reduce the catalyst loading below 20 mol%. Empirical data demonstrates that reducing loading to 15 mol% causes a disproportionate collapse in isolated yield due to incomplete radical propagation[2].

  • Suspend the mixture in anhydrous PhCF 3​ (0.1 M relative to substrate) and stir at room temperature for 2 hours until a homogenous complex forms.

Step 2: Substrate Addition & Reaction

  • Dissolve the 1,1-disubstituted alkenol (1.0 equiv) in a minimal volume of PhCF 3​ and add it dropwise to the catalyst solution.

  • Seal the tube, remove it from the glovebox, and heat to 110 °C behind a blast shield.

  • Monitor via TLC/LC-MS. The reaction typically reaches completion within 12–24 hours.

Step 3: Self-Validation & QC

  • Quench & Isolate: Cool to room temperature, filter through a short pad of silica gel (eluting with EtOAc), and concentrate in vacuo.

  • Chiral Verification: Purify via flash chromatography. Validate the quaternary stereocenter formation and enantiomeric excess (target >95% ee) using Chiral HPLC (e.g., Chiralpak AD-H column) against a racemic standard[2].

G A 1,1-Disubstituted Alkenol C Enantioselective Oxycupration A->C B Cu(II)-BOX Catalyst B->C D C-[Cu] Homolysis & Radical Generation C->D E Intramolecular C-C Bond Formation D->E F Chiral Spirocyclic Ether E->F

Caption: Mechanistic workflow of enantioselective copper-catalyzed carboetherification.

Protocol B: Copper-Catalyzed Annulation via 1,5-HAT Cascade

Objective: Modular preparation of complex spirocyclic ethers tolerating unprotected polar functional groups.

Step 1: Reaction Assembly

  • To a flame-dried vial, add Cu(OAc) 2​ (10 mol%) and the L,X-type quinoline-pyridone ligand L5 (12 mol%).

  • Add the alkenol substrate (1.0 equiv).

    • Causality Note: Unprotected secondary and tertiary hydroxyls on the substrate backbone are fully tolerated here. The highly specific coordination geometry of the quinoline-pyridone ligand outcompetes substrate hydroxyls for the Cu center, preventing catalyst poisoning[4].

Step 2: Cascade Initiation

  • Add solvent (e.g., DCE) and the terminal oxidant.

  • Stir the reaction at 80 °C. The sequence initiates via annulation, followed by a transannular 1,5-HAT that cleanly functionalizes the unactivated C( sp3 )–H bond to close the second ring[4].

Step 3: Self-Validation & QC

  • Purify the crude mixture via standard silica gel chromatography.

  • Validate the 3D architecture and relative stereochemistry of the spiro-fusion using 2D NOESY NMR spectroscopy.

References[1] Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. The Journal of Organic Chemistry, 2013.https://pubs.acs.org/doi/10.1021/jo400881q[5] The Piancatelli Rearrangement: New Applications for an Intriguing Reaction. Molecules (MDPI), 2013.https://www.mdpi.com/1420-3049/18/10/12051[4] Copper-Catalyzed Cyclization and Alkene Transposition Cascade Enables a Modular Synthesis of Complex Spirocyclic Ethers. Journal of the American Chemical Society, 2024.https://pubs.acs.org/doi/10.1021/jacs.4c12564[2] Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. Angewandte Chemie International Edition, 2018.https://doi.org/10.1002/anie.201808554[3] Copper-Catalyzed Enantioselective Hydroalkoxylation of Alkenols for the Synthesis of Cyclic Ethers. Organic Letters, 2020.https://pubs.acs.org/doi/10.1021/acs.orglett.0c01614

Sources

Using Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate in organic synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis, Reactivity, and Downstream Applications of Ethyl 4-ethyl-1-oxaspiro[1]octane-2-carboxylate

Executive Summary & Structural Significance

In modern drug discovery, escaping the "flatland" of planar aromatic rings is critical for improving the pharmacokinetic profiles and target specificity of lead compounds. Ethyl 4-ethyl-1-oxaspiro[1]octane-2-carboxylate (CAS: 1562040-03-2) is a highly versatile spiro-epoxy ester (glycidic ester) that serves as a privileged building block for introducing three-dimensional complexity into molecular scaffolds.

Characterized by a highly strained oxaspiro[1]octane core, this compound features an epoxide fused to a cyclohexane ring at the spiro carbon (C3), with an ethyl group at the C4 position and an ester moiety at the C2 position. The inherent ring strain of the spiro-epoxide, combined with the steric bulk of the adjacent ethyl group, makes it an exceptional intermediate for regioselective ring-opening reactions and decarboxylative homologations [1]. This guide details the upstream synthesis of this molecule via the Darzens condensation and outlines field-proven downstream workflows for its application in complex organic synthesis.

Upstream Synthesis: The Darzens Condensation Protocol

The primary synthetic route to ethyl 4-ethyl-1-oxaspiro[1]octane-2-carboxylate is the base-promoted of 2-ethylcyclohexanone with ethyl chloroacetate [2].

Causality of Experimental Choices
  • Base Selection: Sodium ethoxide (NaOEt) is strictly utilized to match the ethyl ester of the alpha-halo reagent. Using methoxide or tert-butoxide would lead to unwanted transesterification, complicating the product profile.

  • Temperature Control: The initial deprotonation of ethyl chloroacetate is highly exothermic. The reaction must be maintained between 0–15°C to prevent the enolate from undergoing self-condensation (Claisen-type) or promoting the retro-aldol cleavage of the intermediate alkoxide.

  • Self-Validating System: The reaction is driven forward by the irreversible intramolecular SN2 displacement of the chloride ion. The precipitation of sodium chloride (NaCl) from the non-polar solvent serves as a direct, visual confirmation that the epoxide ring closure is actively occurring.

Step-by-Step Methodology
  • Preparation: To an oven-dried, 500 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, add 2-ethylcyclohexanone (1.0 eq, 50 mmol) and ethyl chloroacetate (1.2 eq, 60 mmol) dissolved in 100 mL of anhydrous toluene.

  • Cooling & Base Addition: Submerge the flask in an ice-water bath to achieve an internal temperature of 0–5°C. Prepare a fresh solution of NaOEt (1.5 eq, 75 mmol) in absolute ethanol. Add the NaOEt solution dropwise over 45 minutes. Critical: Monitor the internal temperature to ensure it does not exceed 15°C.

  • Epoxide Closure: Once the addition is complete, remove the ice bath and allow the reaction to warm to 25°C. Stir for an additional 3–4 hours. The formation of a fine white precipitate (NaCl) will become evident.

  • Quenching & Extraction: Quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water. Separate the phases. Extract the aqueous layer with toluene (2 x 50 mL).

  • Purification: Wash the combined organic layers with brine (to break any micro-emulsions and remove residual ethanol), dry over anhydrous Na2SO4, and concentrate under reduced pressure. The crude glycidic ester can be purified via vacuum distillation or silica gel chromatography.

DarzensMechanism Step1 Reagents 2-Ethylcyclohexanone + Ethyl Chloroacetate Step2 Enolization NaOEt deprotonates alpha-haloester Step1->Step2 0-15°C Step3 Aldol Addition Nucleophilic attack on ketone Step2->Step3 C-C Bond Formation Step4 Alkoxide Intermediate O- anion formation Step3->Step4 Step5 Intramolecular SN2 Chloride displacement Step4->Step5 Room Temp Step6 Product Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate Step5->Step6 -NaCl (Precipitate)

Mechanistic pathway of the Darzens condensation yielding the spiro-epoxide.

Downstream Synthetic Workflows

The spiro-epoxide core is a versatile branch point in synthetic planning. Depending on the reaction conditions, it can be directed toward carbon-chain homologation or regioselective functionalization [3].

Pathway A: Decarboxylative Homologation to Aldehydes

Glycidic esters are classically used to convert ketones into homologous aldehydes.

  • Causality: Saponification of the ester yields a highly unstable sodium glycidate. Upon careful acidification to pH 3–4 and heating, the glycidic acid undergoes a concerted decarboxylation and epoxide rearrangement. If the pH is dropped too low (< 2), the epoxide will prematurely hydrolyze to a 1,2-diol, ruining the rearrangement trajectory.

  • Protocol:

    • Dissolve the spiro-epoxide in ethanol and add 1.5 eq of 15% aqueous NaOH. Heat at 50°C for 3 hours until the biphasic oil completely dissolves (visual validation of saponification).

    • Evaporate the ethanol, cool the aqueous layer, and carefully acidify to pH 3.5 using 15% HCl.

    • Heat the acidified mixture to 70°C. Self-Validation: Vigorous CO2 bubbling will commence. The reaction is strictly complete when gas evolution ceases (typically 2–3 hours). Extract the resulting alpha-formyl derivative with ethyl acetate.

Pathway B: Regioselective Nucleophilic Ring Opening

Spiro-epoxides are highly susceptible to nucleophilic attack. Because the spiro carbon (C3) is a sterically hindered quaternary center, nucleophilic attack by amines, azides, or thiols occurs almost exclusively at the C2 position (alpha to the ester) [4].

  • Causality: The use of a mild Lewis acid (e.g., Sc(OTf)3 or a Zn-based MOF) coordinates with the epoxide oxygen, polarizing the C-O bonds. The incoming nucleophile attacks the less hindered C2 carbon, resulting in an inversion of stereochemistry at C2 and the generation of a tertiary alcohol at the spiro center.

  • Protocol:

    • Dissolve the spiro-epoxide (1.0 eq) and the desired primary amine (1.2 eq) in acetonitrile.

    • Add a catalytic amount of Sc(OTf)3 (5 mol%).

    • Stir at 60°C for 12 hours. Monitor via TLC; the formation of a highly polar, UV-active spot indicates the successful formation of the beta-amino-alpha-hydroxy ester.

DivergentPathways Core Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate (Spiro-Epoxide Core) Path1 Saponification & Acidification (NaOH/EtOH, then HCl) Core->Path1 Pathway A Path2 Nucleophilic Ring Opening (Nucleophile: R-NH2, NaN3) Core->Path2 Pathway B Prod1 Decarboxylative Rearrangement Alpha-Formyl Cyclohexane Derivative Path1->Prod1 -CO2 (Gas Evolution) Prod2 Regioselective C2 Attack Tertiary Spiro-Alcohol Derivative Path2->Prod2 Lewis Acid Catalysis

Divergent synthetic applications of the spiro-epoxide core.

Quantitative Reaction Parameters

The following table summarizes the optimized thermodynamic and kinetic parameters for the workflows described above, providing a baseline for process scale-up.

TransformationReagents & CatalystsTemp (°C)Time (h)Typical Yield (%)Key Validation Metric
Darzens Condensation NaOEt, Toluene0–15, then 253–475–85Precipitation of NaCl; TLC (ketone consumption)
Saponification NaOH (15% aq), EtOH50–603–5> 90Complete dissolution of organic oil into aqueous phase
Decarboxylation HCl (15% aq) to pH 3.560–802–465–75Cessation of visible CO2 gas evolution
Aminolysis (Ring Opening) R-NH2, Sc(OTf)3 (5 mol%)601280–90Emergence of polar, ninhydrin-active spot on TLC

References

  • PubChem Compound Summary for CID 95588, Ethyl 1-oxaspiro[1]octane-2-carboxylate. National Center for Biotechnology Information. Available at:[Link]

  • Darzens Reaction. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. ResearchGate. Available at:[Link]

  • Regioselective Ring-Opening of Spiro-Epoxyoxindoles by a Dual-Ligand Zinc-Based Metal–Organic Framework as an Efficient Heterogeneous Catalyst. ACS Omega. Available at:[Link]

Sources

Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate as a MetAP-2 inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Characterization of Ethyl 4-ethyl-1-oxaspiro[1]octane-2-carboxylate as a Fragment-like MetAP-2 Inhibitor

Mechanistic Rationale & Target Biology

Methionine aminopeptidase-2 (MetAP-2) is a highly conserved metalloprotease responsible for the co-translational excision of initiator methionine from nascent polypeptides. Because its upregulation is intrinsically linked to tumor angiogenesis and endothelial cell proliferation, MetAP-2 has emerged as a high-value therapeutic target in oncology and metabolic disorders[2].

The canonical class of MetAP-2 inhibitors is derived from the natural product fumagillin. The pharmacological hallmark of fumagillin and its clinical analogs (e.g., TNP-470, beloranib) is a reactive spiro-epoxide warhead [2][3]. Ethyl 4-ethyl-1-oxaspiro[1]octane-2-carboxylate represents a highly simplified, synthetic fragment-like model of this pharmacophore. Devoid of the complex, solvent-exposed polyunsaturated side chains of natural fumagillin, this compound serves as an ideal molecular probe for isolating and studying the baseline covalent binding kinetics of the spiro-oxirane ring within the MetAP-2 active site.

The Causality of Covalent Inhibition: The active site of MetAP-2 features a di-metal center (typically occupied by Co²⁺ or Mn²⁺ in vitro) flanked by a highly conserved histidine residue (His231)[4]. The spiro-epoxide ring of the inhibitor is sterically strained. When the compound docks into the hydrophobic pocket of MetAP-2, the imidazole nitrogen of His231 is positioned perfectly to act as a nucleophile. It attacks the less sterically hindered C2 carbon of the spiro-oxirane ring. This ring-opening event forms a permanent, irreversible covalent bond, completely occluding the active site and halting the N-terminal processing of critical downstream signaling proteins like 14-3-3-γ[2][5].

MetAP2_Mechanism A MetAP-2 Enzyme (Active Metalloprotease) B His231 Residue (Active Site Nucleophile) A->B D Nucleophilic Attack (Ring-opening of C2 Oxirane) B->D C Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate (Spiro-epoxide Warhead) C->D E Irreversible Covalent Adduct (MetAP-2 Inactivation) D->E F Blockade of N-terminal Methionine Cleavage E->F G Endothelial Cell Cycle Arrest (Anti-angiogenesis) F->G

Fig 1: Covalent inhibition pathway of MetAP-2 via spiro-epoxide ring-opening at His231.

Self-Validating Experimental Protocols

To rigorously classify Ethyl 4-ethyl-1-oxaspiro[1]octane-2-carboxylate as a MetAP-2 inhibitor, the experimental design must be a self-validating system. This requires a three-tiered approach: demonstrating enzymatic inhibition, proving the covalent mechanism physically, and validating phenotypic cellular effects.

Experimental_Workflow W1 Phase 1: Compound Prep Solubilization in DMSO W2 Phase 2: Enzymatic Assay Fluorogenic Met-AMC Cleavage W1->W2 Determine IC50 W3 Phase 3: MS Validation Intact Protein ESI-TOF W2->W3 Confirm Covalency W4 Phase 4: Cellular Assay HUVEC Proliferation (G1 Arrest) W3->W4 Assess in vitro Efficacy W5 Phase 5: Data Synthesis IC50, EC50 & Mass Shift Analysis W4->W5 Final Validation

Fig 2: Self-validating experimental workflow for characterizing covalent MetAP-2 inhibitors.

Protocol A: In Vitro MetAP-2 Fluorogenic Cleavage Assay

Purpose: To quantify the IC₅₀ of the compound. Causality: MetAP-2 requires divalent cobalt (Co²⁺) to maintain its catalytic geometry. The substrate, Met-AMC (L-methionine-4-methylcoumaryl-7-amide), remains optically quenched while the amide bond is intact. Cleavage by active MetAP-2 liberates free AMC, emitting a highly quantifiable fluorescent signal[4].

  • Buffer Preparation: Prepare Assay Buffer consisting of 50 mM HEPES, 0.1 mM CoCl₂, 100 mM NaCl, adjusted to pH 7.5. Critical: Do not omit CoCl₂, as the apoenzyme is catalytically dead.

  • Enzyme Activation: Dilute recombinant human MetAP-2 to 10 µg/mL in Assay Buffer and incubate at room temperature for 30 minutes to ensure full metal loading.

  • Compound Dosing: Prepare a 10-point serial dilution of Ethyl 4-ethyl-1-oxaspiro[1]octane-2-carboxylate in DMSO. Transfer to a 96-well black microplate (final DMSO concentration <1%).

  • Pre-incubation: Add the activated MetAP-2 to the compound wells. Incubate for 60 minutes at 37°C. Note: Because covalent inhibition is time-dependent, steady-state pre-incubation is mandatory to capture true potency[4].

  • Reaction Initiation: Add Met-AMC substrate to a final well concentration of 50 µM.

  • Kinetic Read: Immediately monitor fluorescence using a microplate reader at Ex 380 nm / Em 460 nm in kinetic mode for 15–40 minutes[3]. Calculate the adjusted Vmax to determine the IC₅₀.

Protocol B: Intact Protein Mass Spectrometry (ESI-TOF)

Purpose: To physically verify the covalent modification of His231. Causality: Non-covalent inhibitors dissociate during the desolvation phase of mass spectrometry. A covalent spiro-epoxide adduct will survive ionization, resulting in a mass shift of the intact protein exactly equal to the molecular weight of the inhibitor[6].

  • Incubate 10 µM recombinant MetAP-2 with a 10-fold molar excess (100 µM) of the compound in 50 mM HEPES (pH 7.5) for 2 hours at room temperature.

  • Desalt the protein utilizing a C4 ZipTip or a rapid size-exclusion spin column to remove unreacted compound and buffer salts.

  • Elute directly into 50% Acetonitrile / 0.1% Formic Acid.

  • Analyze via Electrospray Ionization Time-of-Flight (ESI-TOF) MS. Deconvolute the multiply charged envelope to obtain the intact monoisotopic mass.

Protocol C: HUVEC Proliferation Assay

Purpose: To validate the phenotypic translation of MetAP-2 inhibition. Causality: MetAP-2 inhibition triggers cytostasis and late G1 cell cycle arrest specifically in endothelial cells, effectively blocking angiogenesis[3].

  • Seed Human Umbilical Vein Endothelial Cells (HUVECs) at 2,000 cells/well in a 96-well tissue culture plate using optimized endothelial growth medium.

  • Allow 24 hours for cellular adhesion.

  • Treat cells with a serial dilution of the compound (0.1 nM to 10 µM) and incubate for 72 hours at 37°C, 5% CO₂.

  • Assess cell viability using an MTT or CellTiter-Glo luminescent assay to calculate the EC₅₀[3].

Quantitative Benchmarks & Data Presentation

When evaluating a fragment-like scaffold such as Ethyl 4-ethyl-1-oxaspiro[1]octane-2-carboxylate, it is critical to benchmark it against fully elaborated clinical candidates. Because it lacks the hydrophobic isoprenoid side-chain of fumagillin—which normally fills a critical binding pocket to pre-organize the oxirane moiety[2]—its raw potency will be lower, but its ligand efficiency (binding energy per heavy atom) remains highly valuable for structural biology.

Table 1: Comparative In Vitro Profile of MetAP-2 Inhibitors (Representative Data)

Compound ClassMetAP-2 IC₅₀ (nM)HUVEC EC₅₀ (nM)Mechanism of Action
Fumagillin (Natural Product)~2.0~0.05Covalent (His231)
TNP-470 (Clinical Analog)~0.1~0.01Covalent (His231)
Ethyl 4-ethyl-1-oxaspiro[1]octane-2-carboxylate High nM / Low µMµM RangeCovalent (His231)

Table 2: Intact Mass Spectrometry Adduct Analysis

Target ProteinUnmodified Mass (Da)Expected Adduct Mass ShiftObserved Mass ShiftStoichiometry
Recombinant Human MetAP-2 52,800.0+ [Compound MW]+ [Compound MW] ± 0.5 Da1:1 (Mono-adduct)

Interpretation: The detection of a singular mass shift confirms that the spiro-epoxide warhead is highly selective, reacting specifically with the hyper-nucleophilic His231 residue without non-specific labeling of other surface nucleophiles (e.g., lysines or cysteines)[6].

References

  • Spiroepoxytriazoles Are Fumagillin-like Irreversible Inhibitors of MetAP2 with Potent Cellular Activity ACS Chemical Biology URL:[Link][2]

  • Pharmacological Characterization of SDX-7320/Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity National Institutes of Health (PMC) URL:[Link][3]

  • Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation National Institutes of Health (PMC) URL:[Link][6]

  • Neutral metalloaminopeptidases APN and MetAP2 as newly discovered anticancer molecular targets Oncotarget URL: [Link][4]

Sources

Application Note: Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate in MetAP2-Targeted Obesity Research

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Discipline: Metabolic Disease, Medicinal Chemistry, and Molecular Pharmacology

Scientific Rationale & Mechanism of Action

The global escalation of obesity has necessitated the discovery of novel, centrally and peripherally acting therapeutic targets. Methionine aminopeptidase 2 (MetAP2) has emerged as a highly validated target for metabolic modulation [[1]](). Naturally occurring fumagillin and its synthetic analogs (such as beloranib) exert potent anti-obesity and anti-angiogenic effects by irreversibly inhibiting MetAP2 2. The core pharmacophore responsible for this irreversible covalent binding is the spirocyclic epoxide ring 3.

Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS: 1562040-03-2) serves as a critical building block and research probe in this domain 4. The 1-oxaspiro[2.5]octane moiety is structurally primed to undergo nucleophilic attack by the catalytic histidine residue (His231) within the MetAP2 active site 1. By covalently modifying this residue, the compound blocks the enzyme's ability to cleave N-terminal methionine from nascent peptides. This catalytic blockade triggers a downstream cascade that downregulates sterol regulatory element-binding proteins (SREBPs), thereby reducing lipogenesis, promoting fat oxidation, and restoring metabolic homeostasis 2.

Mechanistic Pathway Visualization

Mechanism Compound Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate (MetAP2 Inhibitor) MetAP2 Methionine Aminopeptidase 2 (MetAP2) Compound->MetAP2 Covalent Binding (Epoxide to His231) SREBP SREBP1c / SREBP2 (Transcription Factors) MetAP2->SREBP Downregulates ERK ERK1/2 Phosphorylation MetAP2->ERK Modulates Lipogenesis Lipogenesis & Adipogenesis (Fat Accumulation) SREBP->Lipogenesis Promotes WeightLoss Reduced Adiposity & Metabolic Improvement Lipogenesis->WeightLoss Inhibition Leads to

Figure 1: Mechanistic pathway of oxaspiro[2.5]octane derivatives in MetAP2-mediated obesity reduction.

Quantitative Data & Biomarker Profiling

To ensure robust experimental tracking, researchers should benchmark their assays against the following standardized metrics typical for high-affinity oxaspiro-based MetAP2 inhibitors.

ParameterAssay TypeExpected Outcome / MetricBiological Significance
MetAP2 IC₅₀ Enzymatic (Fluorometric)< 50 nMConfirms high-affinity covalent binding to the target enzyme.
Lipid Accumulation Cellular (3T3-L1)> 60% reduction at 1 µMValidates the inhibition of adipogenesis and lipogenesis in vitro.
Body Weight Reduction In Vivo (DIO Mice)10–15% reduction over 28 daysDemonstrates systemic anti-obesity efficacy without lean mass loss.
Plasma Triglycerides In Vivo (DIO Mice)> 30% decreaseIndicates improved lipid metabolism and reduced hepatic steatosis.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. Each step below includes the fundamental causality behind the methodological choice to ensure you are not just following a recipe, but engineering a reliable assay.

Protocol A: In Vitro MetAP2 Enzymatic Inhibition Assay

Objective: Determine the IC₅₀ of the oxaspiro compound.

  • Causality: We utilize the fluorogenic substrate L-Methionine-7-amino-4-methylcoumarin (Met-AMC). MetAP2 specifically cleaves the N-terminal methionine, releasing free AMC, which fluoresces at 460 nm. This provides a highly sensitive, real-time kinetic readout of enzyme activity.

  • Step-by-Step:

    • Buffer Preparation: Prepare assay buffer (50 mM HEPES, 0.1 mM CoCl₂, 100 mM NaCl, pH 7.4). Why CoCl₂? MetAP2 is a metalloenzyme requiring cobalt or manganese ions to stabilize its active site for optimal catalytic activity.

    • Compound Dilution: Dilute Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate in DMSO. Prepare a 10-point, 3-fold serial dilution concentration gradient.

    • Pre-incubation: Incubate recombinant human MetAP2 (10 nM) with the compound for 30 minutes at 37°C. Why pre-incubate? The spiro-epoxide forms a covalent, irreversible bond with MetAP2; pre-incubation allows the binding kinetics to reach equilibrium before substrate introduction.

    • Reaction Initiation: Add 50 µM Met-AMC substrate to initiate the reaction.

    • Data Acquisition: Measure fluorescence (Excitation: 380 nm, Emission: 460 nm) continuously for 30 minutes using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: 3T3-L1 Adipocyte Differentiation & Lipid Quantification

Objective: Evaluate the compound's ability to inhibit adipogenesis at the cellular level.

  • Causality: The 3T3-L1 murine preadipocyte cell line is the gold standard for obesity research. Upon induction, they differentiate into mature adipocytes, accumulating lipid droplets. MetAP2 inhibition disrupts this process by downregulating SREBP expression.

  • Step-by-Step:

    • Cell Seeding: Seed 3T3-L1 preadipocytes in 24-well plates and culture until 100% confluence is reached.

    • Differentiation Induction (Day 0): Initiate differentiation using DMEM containing 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin. Co-treat the cells with varying concentrations of the oxaspiro compound (0.1 µM to 10 µM).

    • Maintenance (Day 2): Replace media with maintenance media (DMEM + 10% FBS + 10 µg/mL insulin) containing the compound.

    • Fixation & Staining (Day 7): Wash cells with PBS, fix with 4% paraformaldehyde for 30 minutes, and stain with Oil Red O for 1 hour. Why Oil Red O? It is a diazo dye that specifically partitions into neutral triglycerides and lipids.

    • Quantification: Elute the retained Oil Red O dye using 100% isopropanol and measure the absorbance spectrophotometrically at 500 nm to quantify lipid accumulation.

Protocol C: In Vivo Diet-Induced Obesity (DIO) Efficacy Model

Objective: Assess systemic anti-obesity efficacy and metabolic improvements in a translational model.

  • Causality: C57BL/6J mice fed a 60% high-fat diet (HFD) develop severe obesity, insulin resistance, and dyslipidemia, closely mirroring human metabolic syndrome.

  • Step-by-Step:

    • Model Establishment: Acclimate 6-week-old male C57BL/6J mice and feed them a 60% HFD for 12 weeks to establish a robust DIO phenotype.

    • Randomization: Randomize mice into a vehicle control group and treatment groups (e.g., 1, 3, and 10 mg/kg of the compound) based on baseline body weight and blood glucose.

    • Dosing: Administer the compound via subcutaneous (SC) injection daily for 28 days. Why SC injection? Epoxide-based MetAP2 inhibitors often exhibit high first-pass hepatic metabolism if given orally; SC delivery ensures stable systemic bioavailability.

    • Monitoring: Record daily body weight and food intake to differentiate between metabolic rate changes and appetite suppression.

    • Endpoint Analysis (Day 28): Perform a glucose tolerance test (GTT). Euthanize the animals and collect epididymal white adipose tissue (eWAT) and liver samples for histological (H&E) and biomarker analysis.

Experimental Workflow Visualization

Workflow Phase1 Phase 1: In Vitro Enzymatic Assay Phase2 Phase 2: Cellular Adipogenesis (3T3-L1) Phase1->Phase2 IC50 Validation Phase3 Phase 3: In Vivo DIO Mouse Model Phase2->Phase3 Toxicity & Efficacy Phase4 Phase 4: Data Analysis & Biomarker Profiling Phase3->Phase4 Tissue Collection

Figure 2: Sequential translational workflow for evaluating oxaspiro[2.5]octane-based MetAP2 inhibitors.

References

  • [1] EP2683706A1 - Oxaspiro [2.5]octane derivatives and analogs. Google Patents. 1

  • [2] Beloranib | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass. 2

  • [3] Total Syntheses of (±)-Ovalicin, C4(S)-Isomer, and Its C5-Analogs and Anti-trypanosomal Activities*. PMC / NIH. 3

  • [4] 1562040-03-2 | Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate. AiFChem. 4

Sources

Application Note: Strategic Integration and Validation of Spirocyclic Scaffolds in Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

The "Escape from Flatland" Paradigm

Historically, drug discovery relied heavily on planar, sp2-hybridized aromatic systems due to their ease of synthesis via standard cross-coupling reactions. However, these "flat" molecules often suffer from poor aqueous solubility and promiscuous off-target binding, leading to high attrition rates in clinical trials (1)[1]. The strategic introduction of spirocyclic scaffolds—two rings fused at a single quaternary carbon atom—fundamentally alters the three-dimensional (3D) geometry of a drug candidate (2)[2].

Mechanistic Causality of Fsp3: Increasing the fraction of sp3-hybridized carbons (Fsp3) via spirocycles serves two critical thermodynamic functions. First, it disrupts the planar stacking of molecules, significantly lowering the crystal lattice energy and thereby enhancing thermodynamic aqueous solubility (3)[3]. Second, the rigid, 3D vector projection allows the molecule to adopt a "pre-organized" conformation. This reduces the entropic penalty upon binding to the target protein, driving higher potency and selectivity while minimizing off-target liabilities like hERG inhibition (4)[4]. A prime clinical example is the oncology drug revumenib, where a spirocyclic amine is essential for optimal positioning within the menin-MLL binding pocket (5)[5].

Comparative Physicochemical Profiling

The transition from a planar moiety to a spirocyclic analog yields predictable and highly desirable shifts in physicochemical properties.

ParameterPlanar Scaffold (e.g., Piperidine/Aromatic)Spirocyclic Scaffold (e.g., Diazaspiro[3.3]heptane)Mechanistic Driver
Fsp3 Low (<0.3)High (>0.5)Introduction of quaternary sp3 carbons
Aqueous Solubility PoorSignificantly EnhancedDisruption of planar crystal packing
Lipophilicity (logD) HighLoweredIncreased polarity and reduced hydrophobic surface area
Metabolic Stability Vulnerable to CYP oxidationImprovedRemoval of metabolically labile C-H bonds
Target Selectivity Promiscuous (e.g., hERG liability)HighRigid 3D vectors reduce off-target binding

Logical Relationship of Spirocyclic Integration

SpirocycleLogic A Planar Aromatic Hit (Low Fsp3) B Spirocyclic Scaffold Integration A->B Scaffold Hopping C1 Increased 3D Complexity (High Fsp3) B->C1 C2 Reduced Crystal Packing Energy B->C2 D1 Enhanced Target Fit (Lower Entropic Penalty) C1->D1 D3 Reduced Off-Target Binding (e.g., hERG) C1->D3 D2 Improved Aqueous Solubility C2->D2 E Optimized Clinical Candidate D1->E D2->E D3->E

Caption: Logical relationship mapping the impact of spirocyclic integration on drug-like properties.

Experimental Workflows and Protocols

Workflow S1 Spirocycle Synthesis (Cross-Coupling) S2 Structural Validation (NMR/LC-MS) S1->S2 S3 Kinetic Solubility (Nephelometry) S2->S3 S4 Microsomal Stability (HLM + NADPH) S3->S4 S5 SAR Modeling & Lead Selection S4->S5

Caption: Step-by-step experimental workflow for the synthesis and validation of spirocyclic compounds.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination of Diazaspirocycles

Context & Causality: Synthesizing spirocycles can be challenging due to the severe steric hindrance surrounding the quaternary carbon. Standard Pd-catalyst systems often fail to undergo reductive elimination. We utilize bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos or BrettPhos) to accelerate reductive elimination and prevent premature catalyst deactivation.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox (to prevent oxidative degradation of the Pd(0) species), charge an oven-dried reaction vial with the aryl halide (1.0 equiv), the diazaspirocycle (e.g., 2,6-diazaspiro[3.3]heptane, 1.2 equiv), Pd2(dba)3 (0.02 equiv), and RuPhos (0.04 equiv).

  • Base Addition: Add sodium tert-butoxide (NaOtBu, 1.5 equiv). Causality: A strong base is required to deprotonate the spirocyclic amine, facilitating its coordination to the palladium center.

  • Solvent & Reaction: Suspend the mixture in anhydrous 1,4-dioxane (0.2 M). Seal the vial, remove from the glovebox, and heat at 90°C for 12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate (EtOAc), and filter through a pad of Celite to remove palladium black.

  • Validation: Concentrate the filtrate and purify via reverse-phase HPLC. Confirm the 3D structure and purity (>95%) using 2D-NMR (NOESY) to verify the spatial arrangement of the spiro-fused rings.

Protocol B: Self-Validating Microsomal Stability Assay

Context & Causality: Spirocycles often improve metabolic stability by replacing metabolically labile C-H bonds with sterically shielded quaternary centers. To validate this, human liver microsome (HLM) assays must be conducted with rigorous internal controls to distinguish between CYP450-mediated metabolism and chemical instability.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw HLMs on ice. Prepare a 0.5 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2. Causality: Mg2+ is an essential cofactor for CYP450 enzymatic activity.

  • Compound Spiking: Add the spirocyclic test compound (final concentration 1 µM, <0.5% DMSO to prevent solvent-induced enzyme inhibition).

  • Self-Validating Controls:

    • Positive Control: Run parallel incubations with Verapamil (a known high-clearance CYP3A4 substrate) to validate microsomal activity.

    • Negative Control (-NADPH): Run a parallel incubation of the test compound without the NADPH regenerating system. Causality: If degradation occurs in this well, the compound is chemically unstable or subject to non-CYP enzymes (e.g., esterases), ensuring accurate attribution of clearance mechanisms.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final).

  • Quenching & Kinetics: At time points 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly precipitates proteins and halts enzymatic activity.

  • Analysis: Centrifuge at 4000 rpm for 10 min. Analyze the supernatant via LC-MS/MS. Calculate intrinsic clearance ( CLint​ ) by plotting the natural log of the remaining parent compound versus time.

References

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters. 2

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. 1

  • Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. Drug Hunter. 5

  • BenchChem. (2025). Advantages of spirocyclic scaffolds over planar structures in drug discovery. BenchChem. 3

  • BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm. 4

Sources

Application Notes and Protocols: Harnessing Spirocyclic Scaffolds to Revolutionize Pharmacological Properties

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with superior pharmacological profiles is a paramount objective. The "escape from flatland," a strategic shift from planar, aromatic structures towards three-dimensional molecular architectures, has identified spirocyclic scaffolds as a powerful tool in drug design.[1] These unique structural motifs, characterized by two rings sharing a single carbon atom, impart a rigid, well-defined three-dimensional geometry that can profoundly and positively influence a molecule's potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2][3] This comprehensive guide delves into the strategic application of spirocyclic scaffolds to enhance the pharmacological characteristics of therapeutic agents. We will explore the fundamental principles underlying their benefits, provide detailed protocols for the synthesis of key spirocyclic systems, and present case studies with quantitative data that underscore their transformative potential.

The Spirocyclic Advantage: A Paradigm Shift in Molecular Design

The incorporation of a spirocyclic moiety into a drug candidate is not merely a structural modification but a strategic decision to leverage its inherent three-dimensionality.[4] This contrasts sharply with the often-unfavorable characteristics of flat, sp2-rich compounds, which can be plagued by poor solubility and metabolic instability.[5] The principal advantages of employing spirocyclic scaffolds are multifaceted:

  • Enhanced Three-Dimensionality and Target Engagement: The rigid, non-planar nature of spirocycles allows for a more precise spatial arrangement of pharmacophoric elements, facilitating optimal interactions with the complex, three-dimensional binding sites of biological targets.[2] This "pre-organization" of the molecule in a bioactive conformation can lead to a significant increase in binding affinity and, consequently, potency.[5]

  • Improved Physicochemical Properties: The higher fraction of sp3-hybridized carbon atoms in spirocyclic compounds generally correlates with improved physicochemical properties.[1] This often translates to increased aqueous solubility, a critical factor for oral bioavailability, and a reduction in lipophilicity (logP/logD), which can mitigate off-target effects and toxicity.[6][7]

  • Enhanced Metabolic Stability: The quaternary carbon center of a spirocycle is inherently more resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. This can lead to a longer half-life and improved pharmacokinetic profile of the drug candidate.[5][8]

  • Increased Selectivity: By locking the conformation of a molecule, a spirocyclic scaffold can minimize interactions with off-target proteins, thereby enhancing selectivity and reducing the potential for adverse effects.[9]

  • Exploration of Novel Chemical Space and Intellectual Property: The vast and relatively underexplored chemical space occupied by spirocyclic compounds provides fertile ground for the discovery of novel drug candidates with unique mechanisms of action and strong intellectual property positions.[2]

Visualizing the Spirocyclic Advantage

The fundamental principle behind the utility of spirocyclic scaffolds lies in their ability to project substituents into three-dimensional space in a well-defined manner, a stark contrast to the planar nature of aromatic rings.

G cluster_0 Planar Scaffold (e.g., Benzene) cluster_1 Spirocyclic Scaffold Planar Planar Ring Substituent_A Substituent A Planar->Substituent_A In-plane Substituent_B Substituent B Planar->Substituent_B In-plane Spiro Spirocyclic Core Substituent_C Substituent C Spiro->Substituent_C Orthogonal Vector Substituent_D Substituent D Spiro->Substituent_D Defined Trajectory

Caption: Comparison of substituent vectors in planar vs. spirocyclic scaffolds.

Quantifiable Improvements: Spirocycles in Action

The theoretical advantages of spirocyclic scaffolds are borne out by empirical data across numerous drug discovery programs. The following tables summarize the quantifiable improvements observed upon the introduction of a spirocyclic moiety in place of a non-spirocyclic or planar analogue.

Table 1: Enhanced Physicochemical and Metabolic Properties
Compound Pair Scaffold Change Property Non-Spirocyclic/Planar Value Spirocyclic Value Improvement Reference
PLK4 Inhibitors Planar Alkene → Spirocyclic CyclopropaneAqueous SolubilityPoorImproved-[1]
Metabolic Stability (CYP450)PoorImproved-[1]
MCHr1 Antagonists Morpholine → AzaspirocycleLipophilicity (logD)HigherLowerDecreased Lipophilicity[6]
Metabolic StabilityLowerHigherIncreased Stability[6]
General Comparison Piperidine → AzaspirocycleAqueous SolubilityLowerHigherIncreased Solubility[5]
Lipophilicity (logD)HigherLowerDecreased Lipophilicity[5]
Metabolic StabilityLowerHigherIncreased Stability[5]
Pyrane vs. Spirocyclic Analogue Pyrane Ring → Spirocyclic AnalogueLipophilicity (logP)1.42.4Increased Lipophilicity[10]
Lipophilicity (logP)1.12.0Increased Lipophilicity[10]
Table 2: Enhanced Potency and Selectivity
Target Scaffold Change Parameter Non-Spirocyclic/Planar Value Spirocyclic Value Improvement Reference
PARP-1 Piperazine → Diazaspiro[3.3]heptanePotency (IC50)-2-fold reduction-[9]
Selectivity for PARP-1LowerSignificantly IncreasedIncreased Selectivity[9]
SHP2 -Cellular Efficacy-ImprovedEnhanced Efficacy[6]
COX-2 -Selectivity Index31.52 (Celecoxib)175>5-fold increase[11]
σ1 Receptor -Affinity (Ki)>100-fold less potent24 nMIncreased Potency[12]

Experimental Protocols: Synthesizing Key Spirocyclic Scaffolds

The successful integration of spirocyclic scaffolds into drug discovery programs hinges on the availability of robust and efficient synthetic methodologies. Below are detailed protocols for the synthesis of three prevalent and medicinally relevant spirocyclic systems.

Protocol 1: Synthesis of Spiro[3.3]heptan-1-ones via Semipinacol Rearrangement

This protocol describes a novel and efficient method for the synthesis of the highly strained and medicinally relevant spiro[3.3]heptan-1-one motif.

G Start 1-Sulfonylcyclopropanol + Lithiated 1-Sulfonylbicyclo[1.1.0]butane In_Situ In situ formation of 1-bicyclobutylcyclopropanol intermediate Start->In_Situ Nucleophilic Addition Rearrangement Acid-catalyzed Semipinacol Rearrangement (MsOH) In_Situ->Rearrangement Strain-relocating Product Substituted Spiro[3.3]heptan-1-one Rearrangement->Product

Caption: Workflow for the synthesis of spiro[3.3]heptan-1-ones.

Materials:

  • 1-Sulfonylcyclopropanol derivative

  • Lithiated 1-sulfonylbicyclo[1.1.0]butane derivative

  • Methanesulfonic acid (MsOH)

  • Anhydrous solvent (e.g., THF)

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Reagents: The 1-sulfonylcyclopropanol and 1-sulfonylbicyclo[1.1.0]butane starting materials are prepared according to established literature procedures.

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the 1-sulfonylcyclopropanol (1.0 equiv) in anhydrous THF.

  • Addition of Lithiated Species: Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of the lithiated 1-sulfonylbicyclo[1.1.0]butane (1.1 equiv) in anhydrous THF dropwise over 15 minutes.

  • Formation of Intermediate: Allow the reaction mixture to stir at -78 °C for 1 hour, during which the 1-bicyclobutylcyclopropanol intermediate is formed in situ.

  • Semipinacol Rearrangement: To the reaction mixture, add methanesulfonic acid (MsOH) (1.2 equiv) dropwise at -78 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired spiro[3.3]heptan-1-one.

Causality Behind Experimental Choices:

  • The use of anhydrous conditions and an inert atmosphere is crucial to prevent the quenching of the highly reactive lithiated species.

  • The low temperature (-78 °C) for the addition of the lithiated reagent helps to control the exothermicity of the reaction and minimize side product formation.

  • Methanesulfonic acid is a strong Brønsted acid that effectively catalyzes the semipinacol rearrangement by protonating the cyclopropanol, facilitating the formation of a carbocation and the subsequent strain-relieving rearrangement to the spiro[3.3]heptanone.

Protocol 2: Synthesis of Spiro-Oxindoles via a Two-Step Sequence

This protocol details a reliable two-step synthesis of spiro-oxindoles, a privileged scaffold in medicinal chemistry, starting from 1-Boc-4-piperidone and isatin.

Step 1: Knoevenagel Condensation

Materials:

  • 1-Boc-4-piperidone

  • Isatin

  • Piperidine (catalyst)

  • Ethanol

  • Reflux apparatus

Procedure:

  • A mixture of 1-Boc-4-piperidone (10 mmol), isatin (10 mmol), and piperidine (0.5 mL) in ethanol (30 mL) is heated at reflux for 4 hours.

  • After cooling to room temperature, the precipitated product is collected by filtration, washed with cold ethanol, and dried to yield (E)-tert-butyl 4-(2-oxoindolin-3-ylidene)piperidine-1-carboxylate.

Step 2: 1,3-Dipolar Cycloaddition

Materials:

  • (E)-tert-butyl 4-(2-oxoindolin-3-ylidene)piperidine-1-carboxylate

  • Sarcosine

  • Paraformaldehyde

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • A mixture of the product from Step 1 (5 mmol), sarcosine (6 mmol), and paraformaldehyde (6 mmol) in toluene (50 mL) is heated at reflux with a Dean-Stark trap to remove water for 12 hours.

  • The reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is purified by flash chromatography to yield the final spiro[indoline-3,3'-pyrrolidine]-2-one product.

Self-Validating System:

  • The formation of the Knoevenagel condensation product in Step 1 can be readily confirmed by NMR and mass spectrometry, ensuring the purity of the intermediate before proceeding to the cycloaddition.

  • The progress of the 1,3-dipolar cycloaddition can be monitored by TLC, and the final product's structure and stereochemistry can be unequivocally determined by spectroscopic methods.

Protocol 3: Asymmetric 'Clip-Cycle' Synthesis of 3-Spiropiperidines

This protocol describes an elegant two-step 'Clip-Cycle' approach for the asymmetric synthesis of 3-spiropiperidines.

Step 1: 'Clip' - Cross Metathesis

Materials:

  • N-Cbz-protected 1-amino-hex-5-ene

  • Thioacrylate

  • Hoveyda-Grubbs Catalyst™ 2nd generation

  • Dichloromethane (DCM)

Procedure:

  • To a solution of the N-Cbz-protected 1-amino-hex-5-ene and the thioacrylate in DCM, add the Hoveyda-Grubbs Catalyst™ 2nd generation.

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • Purify the product by column chromatography.

Step 2: 'Cycle' - Asymmetric Aza-Michael Cyclization

Materials:

  • Product from Step 1

  • Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-anthra 5c)

  • Appropriate solvent (e.g., toluene)

Procedure:

  • Dissolve the cross-metathesis product in the chosen solvent.

  • Add the chiral phosphoric acid catalyst (typically 10-20 mol%).

  • Stir the reaction at the specified temperature until the cyclization is complete.

  • Purify the enantioenriched 3-spiropiperidine product by column chromatography.

Expertise & Experience:

  • The choice of the Hoveyda-Grubbs catalyst is based on its high efficiency and functional group tolerance in cross-metathesis reactions.

  • The selection of the chiral phosphoric acid catalyst is critical for achieving high enantioselectivity in the intramolecular aza-Michael reaction. The specific catalyst may need to be optimized for different substrates.

Conclusion and Future Perspectives

Spirocyclic scaffolds represent a validated and powerful strategy in modern drug discovery for overcoming the limitations of traditional planar molecules.[2] Their inherent three-dimensionality provides a direct route to improving key pharmacological properties, including potency, selectivity, and ADME characteristics.[3] The continued development of novel and efficient synthetic methodologies, coupled with a deeper understanding of the structure-property relationships of diverse spirocyclic systems, will undoubtedly lead to the discovery of the next generation of innovative and effective therapeutics. As the complexity of biological targets continues to be unraveled, the demand for sophisticated, three-dimensional molecules will only intensify, positioning spirocyclic compounds at the forefront of medicinal chemistry innovation.

References

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]

  • Design, synthesis and pharmacological evaluation of spirocyclic σ(1) receptor ligands with exocyclic amino moiety (increased distance 1). PubMed. [Link]

  • Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Publishing. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - NIH. [Link]

  • Approach to Heterospirocycles for Medicinal Chemistry. ACS Publications. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. PubMed. [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals. [Link]

  • The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. [Link]

  • Spirocycles in Drug Discovery. Sygnature Discovery. [Link]

Sources

Application Note: Architecting Spirocyclic Ethers via Advanced Copper Catalysis

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Rationale

Spirocyclic ethers are privileged three-dimensional scaffolds heavily utilized in medicinal chemistry due to their ability to precisely project pharmacophores in spatial orientations that flat aromatic rings cannot achieve[1]. Historically, the synthesis of these motifs relied on spiroketalization—a reversible process limited to specific thermodynamic products.

Recent breakthroughs in transition-metal catalysis have revolutionized this space. Copper, acting as an earth-abundant, single-electron transfer (SET) mediator, enables the de novo formation of both rings of a spirocycle from acyclic alkenol precursors[1]. By leveraging copper-catalyzed radical generation, synthetic chemists can bypass traditional thermodynamic constraints. This application note details two state-of-the-art methodologies: an enantioselective carboetherification for chiral spirocycle synthesis[2], and a novel cyclization/alkene transposition cascade driven by transannular hydrogen atom transfer (HAT)[3].

Methodology A: Enantioselective Carboetherification of Alkenols

Reference: [1]

Mechanistic Causality & Insights

This protocol achieves the enantioselective double intramolecular 1,2-difunctionalization of unactivated 1,1-disubstituted alkenes[1].

  • Catalyst & Ligand Choice: The reaction utilizes a Cu(I) or Cu(II) precatalyst paired with a chiral bisoxazoline (Box) ligand. The chiral Box ligand is critical; it creates a rigid, sterically demanding coordination sphere around the copper center, dictating the facial selectivity of the radical intermediate's addition to the appended trap (arene, alkene, or alkyne)[1].

  • Radical Dynamics: The copper catalyst facilitates the formation of an alkoxy-copper intermediate, which undergoes homolysis or concerted addition to the unactivated alkene. The resulting carbon-centered radical is then trapped intramolecularly, forming a fully substituted chiral quaternary carbon center with up to 99% enantiomeric excess (ee)[1].

Validated Protocol: Synthesis of 5,5- or 5,6-Spirocyclic Ethers

This protocol is designed as a self-validating system to ensure catalyst activation and reaction completion.

  • Catalyst Preparation (Glovebox Recommended): In an inert atmosphere, combine Cu(OTf)₂ (10 mol%) and the selected chiral Box ligand (12 mol%) in anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 1 hour to ensure complete complexation (solution will transition to a deep, homogenous color).

  • Substrate Addition: Add the acyclic 1,1-disubstituted alkenol (1.0 equiv, 0.2 mmol scale) dissolved in 1.0 mL of DCE to the catalyst mixture.

  • Oxidant Integration: Add MnO₂ (2.0 equiv) as the terminal oxidant. (Note: Aerobic variants using O₂ have also been developed for specific substrate classes, but MnO₂ provides highly reproducible baseline yields for arene-trapped substrates)[4].

  • Thermal Activation: Seal the reaction vessel and heat to 80 °C for 12–24 hours.

  • In-Process Validation: At 12 hours, withdraw a 10 µL aliquot, filter through a micro-plug of silica (eluting with EtOAc), and analyze via TLC/GC-MS to confirm the disappearance of the starting alkenol.

  • Workup & Quantitative Validation: Cool to room temperature, filter the crude mixture through a Celite pad to remove manganese salts, and concentrate under reduced pressure. Crucial Step: Add exactly 1.0 equiv of dibromomethane (CH₂Br₂) to the crude mixture and take a ¹H NMR spectrum. This internal standard validates the crude yield before any material is lost to column chromatography.

  • Purification: Purify via flash column chromatography (hexanes/ethyl acetate gradient) to isolate the pure spirocyclic ether.

Methodology B: Cyclization & Alkene Transposition Cascade

Reference: [3]

Mechanistic Causality & Insights

Traditional cyclizations often consume the alkene, leaving no functional handle for downstream drug-discovery elaboration[5]. The Tomanik protocol solves this by employing a transannular 1,5-HAT mechanism[6].

  • Ligand Architecture: A bidentate quinoline-pyridone ligand (L5) is utilized with Cu(OAc)₂. This specific ligand promotes the formation of a highly reactive organocopper(III) species following the HAT step[6].

  • 1,5-HAT and Oxidative Elimination: The initial cyclization generates a primary carbon radical. Due to the precise 3D conformation of the intermediate, a transannular 1,5-HAT occurs, migrating the radical to a remote C(sp³)–H bond[6]. Copper intercepts this new radical, and subsequent oxidative elimination yields the spirocycle with a transposed alkene.

  • Mechanistic Validation: The authors utilized TEMPO trapping. The isolation of a TEMPO adduct bound to the primary radical directly proves the step-wise nature of the cascade, preventing the 1,5-HAT and validating the radical origin[5].

Validated Protocol: Modular Synthesis of Complex Oxabicycles
  • Reaction Assembly: In a Schlenk tube under a nitrogen atmosphere, combine the alkenol precursor (0.1 mmol), Cu(OAc)₂ (30 mol%), quinoline-pyridone ligand (12 mol%), Ag₂CO₃ (2.0 equiv), Cs₂CO₃ (0.50 equiv), and pivalic acid (PivOH, 30 mol%)[7].

    • Causality Note: The dual-base system (Ag/Cs) and PivOH are critical for facilitating proton-coupled electron transfer and regenerating the active Cu(I) species[7].

  • Solvent & Degassing: Add anhydrous DMSO (1.0 mL). Degas the mixture via three freeze-pump-thaw cycles. Strict deoxygenation is mandatory to prevent premature oxidation of the primary carbon radical before the 1,5-HAT can occur.

  • Cascade Initiation: Heat the mixture to 130 °C for 16 hours. The elevated temperature is required to overcome the activation barrier of the transannular 1,5-HAT[7].

  • Workup: Cool to room temperature. Dilute with ethyl acetate (10 mL) and wash sequentially with saturated aqueous NH₄Cl, water, and brine. This removes DMSO and copper/silver salts.

  • Validation Check: Dry the organic layer over Na₂SO₄, concentrate, and perform crude ¹H NMR using CH₂Br₂ as an internal standard[6]. Look for the diagnostic shifted alkene protons to confirm transposition.

  • Isolation: Purify via silica gel chromatography to afford the complex spirocyclic ether (typical yields 80–95% for simple alkyl substituents)[6].

Quantitative Data Summary

ParameterEnantioselective Carboetherification[1]Cyclization & Alkene Transposition Cascade[3]
Primary Catalyst Cu(OTf)₂ or CuClCu(OAc)₂
Ligand System Chiral Bisoxazoline (Box)Quinoline-Pyridone (L5)
Key Mechanistic Step Intermolecular radical trap (arene/alkyne)Transannular 1,5-HAT & Oxidative Elimination
Stereocontrol Highly Enantioselective (up to 99% ee)Diastereoselective (Substrate-controlled)
Structural Output 5,5-, 5,6-, and 6,6-spirocyclesComplex oxabicyclic spirocyclic ethers
Fate of Alkene Consumed entirely during cyclizationTransposed and retained for downstream use
Typical Yields 50% – 85%55% – 95%

Mechanistic Visualization

G cluster_Chemler Pathway A: Enantioselective Carboetherification cluster_Tomanik Pathway B: Cyclization & Alkene Transposition Cascade Substrate Alkenol Substrate (Acyclic Precursor) CatA Cu(I)/Cu(II) + Chiral Box Ligand Substrate->CatA CatB Cu(OAc)2 + Quinoline-Pyridone Ligand Substrate->CatB IntA1 Alkoxy-Cu Intermediate & Radical Generation CatA->IntA1 IntA2 Intramolecular Radical Addition (Arene/Alkene/Alkyne Trap) IntA1->IntA2 ProdA Chiral Spirocyclic Ether (5,5-, 5,6-, or 6,6-system) Up to 99% ee IntA2->ProdA Oxidation/ Stereocontrol IntB1 Primary Carbon Radical via Initial Cyclization CatB->IntB1 IntB2 Transannular 1,5-HAT & Organocopper(III) Formation IntB1->IntB2 ProdB Complex Oxabicyclic Spiroether (Retained Transposed Alkene) IntB2->ProdB Oxidative Elimination

Mechanistic divergence in Cu-catalyzed spiroetherification pathways.

References

  • Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherific

    • Source: Angewandte Chemie International Edition (2018), 57(40), 12921-12924.
    • URL:[Link]

  • Copper-Catalyzed Cyclization and Alkene Transposition Cascade Enables a Modular Synthesis of Complex Spirocyclic Ethers

    • Source: Journal of the American Chemical Society (2025), 147(1), 1034-1041.
    • URL:[Link]

Sources

Application Note: Intramolecular Rearrangements for the Synthesis of Spirocyclic Ethers

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Spirocyclic ethers are highly privileged scaffolds in contemporary drug discovery. Their rigid, three-dimensional architectures provide a high fraction of sp³ carbons ( Fsp3​ ), which correlates strongly with improved clinical success rates due to enhanced solubility, reduced off-target binding, and unique spatial projection of pharmacophores. However, the construction of the sterically congested quaternary spirocenter remains a formidable synthetic challenge.

This application note details two state-of-the-art methodologies that leverage intramolecular rearrangements to drive spirocyclization cascades:

  • Rhenium(VII) Oxide ( Re2​O7​ )-Catalyzed Allylic Transposition and Prins Cyclization [1][2].

  • Acid-Catalyzed Dienone–Phenol Rearrangement followed by Dearomative Ipso-Cyclization [3].

By outlining the mechanistic causality and providing self-validating experimental protocols, this guide empowers researchers to seamlessly integrate these complex cascade reactions into their synthetic workflows.

Mechanistic Insights and Causality (E-E-A-T)

To successfully execute these protocols, it is critical to understand the thermodynamic and kinetic driving forces behind the rearrangements. Do not treat these cascades as black boxes; understanding the intermediate states allows for precise reaction troubleshooting.

Pathway A: Re2​O7​ -Catalyzed Allylic Transposition & Prins Cyclization

Rhenium(VII) oxide ( Re2​O7​ ) is uniquely capable of activating allylic alcohols to form perrhenate esters. The causality of this reaction relies on a reversible [3,3]-sigmatropic rearrangement (allylic transposition)[1][2].

  • The Driving Force: The reversible nature of the transposition allows the system to undergo thermodynamically controlled stereochemical equilibration prior to the final, irreversible carbon-carbon bond formation[1].

  • The Cascade: Following transposition, ionization generates an electrophilic oxocarbenium ion. A tethered alkene then attacks this ion via an intramolecular Prins cyclization, effectively setting up to four new stereocenters relative to the substrate's initial stereocenter[2].

Pathway B: Dienone–Phenol Rearrangement & Dearomative Spirocyclization

For the synthesis of highly functionalized oxaspiro[4.5]trienones, a Brønsted acid (such as p-Toluenesulfonic acid, PTSA) is used to trigger a dienone-phenol rearrangement in alkynyloxy cyclohexadienones[3].

  • The Driving Force: The initial rearrangement is thermodynamically driven by the rearomatization of the cyclohexadienone ring into a phenol intermediate[3].

  • The Cascade: The newly formed nucleophilic phenol is spatially poised to attack the tethered, acid-activated alkyne. This dearomative ipso-cyclization breaks the transient aromaticity but is driven forward by the formation of two highly stable C–C and C–O bonds, yielding the spirocyclic ether[3].

Experimental Protocols

Every protocol described below is designed as a self-validating system . Analytical checkpoints are embedded within the steps to ensure the reaction is proceeding via the intended mechanistic pathway.

Protocol 1: Synthesis of Hydroxy-Substituted Spirocyclic Ethers via Re2​O7​ Catalysis

Objective: Isomerization of acyclic ketones flanked by an allylic alcohol and an alkene into complex spirocyclic ethers[2].

Reagents & Materials:

  • Acyclic precursor (1.0 equiv)

  • Re2​O7​ (Strem Chemicals, 5 mol%)

  • Anhydrous Dichloromethane ( CH2​Cl2​ )

  • Saturated aqueous NaHCO3​

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under vacuum and backfill with Argon. The exclusion of ambient moisture is critical to prevent premature hydrolysis of the perrhenate ester intermediate.

  • Solvation: Dissolve the acyclic precursor in anhydrous CH2​Cl2​ to achieve a concentration of 0.05 M. Note: Maintaining a dilute concentration prevents intermolecular side reactions (e.g., dimerization).

  • Catalyst Addition: Add Re2​O7​ (5 mol%) in one single portion at 25 °C. The solution will typically exhibit a slight color change as the perrhenate ester forms.

  • Self-Validating Checkpoint (NMR Monitoring): To validate the thermodynamic equilibration, run a parallel reaction in an NMR tube using CD2​Cl2​ . Monitor the 1H NMR signals of the allylic protons. You will observe the initial formation of a diastereomeric mixture, which slowly shifts to a highly enriched single diastereomer over time due to the reversible transposition[1].

  • Quenching: Once TLC indicates complete consumption of the starting material (typically 2–4 hours), quench the reaction by adding saturated aqueous NaHCO3​ (equal volume to the reaction solvent).

  • Workup & Purification: Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol 2: Synthesis of Oxaspiro[4.5]trienones via Dienone-Phenol Rearrangement

Objective: One-pot construction of oxaspiro[4.5]trienones from benzyl-substituted 4-(alkynyloxy)cyclohexa-2,5-dienones[3].

Reagents & Materials:

  • 4-(alkynyloxy)cyclohexa-2,5-dienone substrate (1.0 equiv)

  • p-Toluenesulfonic acid monohydrate (PTSA· H2​O , 20 mol%)

  • 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Preparation: In a heavy-walled glass reaction tube equipped with a magnetic stir bar, add the dienone substrate (1.0 equiv).

  • Solvation: Dissolve the substrate in DCE to a concentration of 0.1 M. Causality Note: DCE is selected over DCM because its higher boiling point allows the reaction to reach the 80 °C required to overcome the activation energy barrier of the dearomative spirocyclization.

  • Activation: Add PTSA· H2​O (20 mol%) to the solution. Seal the tube tightly with a Teflon-lined cap.

  • Heating: Transfer the sealed tube to a pre-heated oil bath at 80 °C. Stir vigorously for 12 hours.

  • Self-Validating Checkpoint (TLC & NMR): The reaction is self-validating by the disappearance of the terminal alkyne proton (typically ~2.4–2.6 ppm in 1H NMR) and the distinct upfield shift of the dienone protons, confirming the loss of the linear alkyne and the formation of the spiro-ring[3].

  • Workup: Cool the reaction mixture to room temperature. Dilute with water (10 mL) and extract with CH2​Cl2​ ( 3×10 mL).

  • Purification: Dry the combined organic phases over Na2​SO4​ , filter, and evaporate the solvent. Purify the target oxaspiro[4.5]trienone via column chromatography on silica gel.

Quantitative Data Summarization

The following table summarizes the operational parameters and outcomes of the two distinct spirocyclic ether synthesis methodologies.

Parameter Re2​O7​ -Catalyzed Prins CascadeAcid-Catalyzed Dienone-Phenol Cascade
Primary Catalyst Re2​O7​ (5 mol%)PTSA· H2​O (20 mol%)
Key Intermediate Perrhenate Ester / Oxocarbenium IonPhenol (Aromatized intermediate)
Rearrangement Type [3,3]-Sigmatropic (Allylic Transposition)Dienone-Phenol Migration
Cyclization Type Prins CyclizationDearomative ipso-Cyclization
Solvent / Temp CH2​Cl2​ or HFIP / 25 °C1,2-Dichloroethane (DCE) / 80 °C
Stereocontrol High (Thermodynamic Equilibration)High (Substrate-directed geometry)
Typical Yields 65% – 92%50% – 85%
Bonds Formed 1 C–C, 1 C–O2 C–C (or 1 C–C, 1 C–O)

Mechanistic Visualizations

Below are the logical pathways for both methodologies, rendered in Graphviz DOT language.

Diagram 1: Re2​O7​ -Catalyzed Transposition and Prins Cyclization Cascade

Re2O7_Cascade Acyclic Acyclic Ketone (Allylic Alcohol + Alkene) Perrhenate Perrhenate Ester Intermediate Acyclic->Perrhenate + Re2O7 (5 mol%) - H2O Transposed Transposed Ester (Thermodynamic Sink) Perrhenate->Transposed [3,3]-Sigmatropic Rearrangement (Reversible) Oxocarbenium Oxocarbenium Ion (Electrophile) Transposed->Oxocarbenium Ionization (Rate Limiting) Spirocycle Hydroxy-Substituted Spirocyclic Ether Oxocarbenium->Spirocycle Intramolecular Prins Cyclization

Caption: Mechanistic workflow of the Re2O7-catalyzed allylic transposition and Prins cyclization.

Diagram 2: Dienone-Phenol Rearrangement and Dearomative Spirocyclization

Dienone_Cascade Dienone Alkynyloxy Cyclohexadienone Protonated Protonated Dienone (Activated) Dienone->Protonated + PTSA (20 mol%) 80 °C, DCE Phenol Phenol Intermediate (Rearomatized) Protonated->Phenol Dienone-Phenol Rearrangement (Migration) SpiroTrienone Oxaspiro[4.5]trienone (Dearomatized) Phenol->SpiroTrienone Dearomative ipso-Cyclization

Caption: Logical pathway of the acid-catalyzed dienone-phenol rearrangement to oxaspiro[4.5]trienones.

References

  • Re2O7-Catalyzed Approach to Spirocyclic Ether Formation from Acyclic Precursors: Observation of Remote Stereoinduction Source: Organic Letters / National Library of Medicine (PMC) URL:[Link]

  • Ipso-Cyclization via a Dienone–Phenol Rearrangement of Alkynyloxy Cyclohexadienones for the Synthesis of Oxaspiro[4.5]trienones Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Troubleshooting & Optimization

Optimizing the yield of Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthesis of Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate

Welcome to the Technical Support Center for the synthesis of Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize the yield and purity of this valuable spirocyclic compound. As Senior Application Scientists, we provide not only detailed protocols but also the underlying scientific principles and field-proven troubleshooting strategies to ensure your success.

The target molecule, Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate, is a spirocyclic ether, a class of compounds frequently found in bioactive natural products and pharmaceuticals.[1][2] Its synthesis presents unique challenges in controlling stereochemistry and maximizing yield. This guide focuses on a robust and widely applicable method: the Johnson-Corey-Chaykovsky reaction.[3]

Overall Synthetic Workflow

The synthesis is a two-stage process beginning with the acylation of 4-ethylcyclohexanone to produce the β-keto ester precursor, followed by the key spiro-epoxidation step.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Spiro-Epoxidation A 4-Ethylcyclohexanone B Acylation with Diethyl Carbonate A->B NaH, Reflux C Ethyl 4-ethyl-2-oxocyclohexanecarboxylate B->C E Corey-Chaykovsky Reaction C->E D Generation of Sulfur Ylide D->E Trimethylsulfoxonium Iodide + NaH F Workup & Purification E->F Quenching & Extraction G Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate F->G Column Chromatography

Caption: Overall workflow for the synthesis of the target spiro-epoxide.

Core Reaction Mechanism: The Johnson-Corey-Chaykovsky Reaction

The Johnson-Corey-Chaykovsky reaction is a classic method for synthesizing epoxides from aldehydes or ketones.[3] It utilizes a sulfur ylide, typically dimethylsulfoxonium methylide, which acts as a nucleophilic methylene-transfer agent.[4]

Mechanism Steps:

  • Ylide Formation: A strong base, such as sodium hydride (NaH), deprotonates the trimethylsulfoxonium salt to generate the nucleophilic sulfur ylide.[5]

  • Nucleophilic Attack: The ylide attacks the carbonyl carbon of the β-keto ester precursor, forming a betaine intermediate.

  • Ring Closure: The intermediate undergoes an intramolecular SN2 reaction. The negatively charged oxygen attacks the carbon bearing the sulfoxonium group, which is an excellent leaving group, to form the three-membered epoxide ring.[3]

G Ylide Sulfur Ylide (CH₂(S)=O(CH₃)₂) Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Ketone Ethyl 4-ethyl-2- oxocyclohexanecarboxylate Ketone->Betaine Epoxide Spiro-Epoxide Product Betaine->Epoxide Intramolecular SN2 Ring Closure DMSO DMSO (byproduct) Betaine->DMSO Elimination

Caption: Mechanism of the Johnson-Corey-Chaykovsky epoxidation.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Issue: Low or No Product Yield

Q1: My reaction yielded very little or no desired spiro-epoxide. What is the most common point of failure?

A1: The most critical step is the successful generation of the sulfur ylide.[5] If the ylide does not form, the reaction will not proceed.

  • Cause: Incomplete deprotonation of the trimethylsulfoxonium salt. This is often due to impure or deactivated base (sodium hydride) or the presence of moisture.

  • Solution:

    • Verify Base Activity: Use fresh, high-quality sodium hydride (60% dispersion in mineral oil is common). Ensure it has been stored under an inert atmosphere.

    • Ensure Anhydrous Conditions: Flame-dry all glassware before use and conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon). Use anhydrous solvents (DMSO or THF).

    • Confirmation of Ylide Formation: After adding NaH to the sulfonium salt in DMSO, the mixture should be stirred at room temperature until the evolution of hydrogen gas ceases and the solution becomes clear. This is a visual indicator of successful ylide formation.[5]

Q2: I've confirmed ylide formation, but my starting material (the β-keto ester) is not being consumed according to TLC analysis.

A2: This suggests an issue with reactivity, which can stem from steric hindrance or incorrect reaction temperature.

  • Cause: The carbonyl of the β-keto ester is sterically hindered, slowing down the nucleophilic attack by the ylide. The reaction may also be too cold, preventing it from overcoming the activation energy.

  • Solution:

    • Increase Reaction Time/Temperature: While the ylide is typically added at 0 °C to control the initial exotherm, allow the reaction to warm to room temperature and stir for an extended period (4-12 hours). Gentle heating (e.g., to 50 °C) can be attempted, but monitor carefully for decomposition.[6]

    • Check Reagent Purity: Ensure your β-keto ester precursor is pure. Impurities can inhibit the reaction.

Issue: Formation of Side Products

Q3: My NMR spectrum shows the desired product, but also significant byproducts. What are they and how can I avoid them?

A3: A common byproduct is β-hydroxymethyl sulfide, especially if n-butyllithium is used as the base in THF.[5] With aldehydes, a competing Cannizzaro reaction can also occur if conditions are too basic.

  • Cause: The choice of base and solvent system can influence side reactions.

  • Solution:

    • Use NaH in DMSO: This combination is generally preferred and minimizes the formation of β-hydroxymethyl sulfide.[5]

    • Controlled Addition: Add the β-keto ester solution dropwise to the ylide solution at 0 °C. This maintains a low concentration of the electrophile and can suppress side reactions.

Q4: I am observing a byproduct that appears to be from the ylide attacking the ester group instead of the ketone.

A4: While attack at the ketone is kinetically and thermodynamically favored, reaction at the ester carbonyl is possible, especially at elevated temperatures.

  • Cause: High reaction temperatures or prolonged reaction times can lead to loss of selectivity.

  • Solution: Maintain the reaction at room temperature or slightly below. Monitor the reaction by TLC and quench it as soon as the starting material is consumed to avoid over-reaction.

Frequently Asked Questions (FAQs)

Q: Can I use dimethylsulfonium methylide instead of dimethylsulfoxonium methylide?

A: Yes, but the reactivity is different. Dimethylsulfonium methylide is less stable and more reactive. It tends to favor axial attack on cyclohexanones, while the more stable dimethylsulfoxonium methylide (Corey-Chaykovsky reagent) typically favors equatorial attack, which can lead to different diastereomers.[4] For this specific substrate, the stereochemical outcome should be carefully analyzed. The Corey-Chaykovsky reagent is generally recommended for its stability and predictable selectivity.

Q: Why is anhydrous DMSO the preferred solvent?

A: DMSO is an excellent solvent for both the sulfoxonium salt and the resulting ylide. Its polar aprotic nature stabilizes the charged intermediates without protonating the highly basic ylide.[6]

Q: My final product is difficult to purify. Any suggestions?

A: The primary byproduct, DMSO, has a high boiling point and can complicate purification.

  • Workup: After quenching the reaction with cold water, perform multiple extractions with a non-polar solvent like diethyl ether or ethyl acetate.[5]

  • Washing: Wash the combined organic layers thoroughly with brine (saturated NaCl solution) to remove as much DMSO as possible.

  • Chromatography: Flash column chromatography on silica gel is typically effective for separating the spiro-epoxide from any remaining impurities. Use a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate.

Q: What is the expected yield for this synthesis?

A: Yields for Corey-Chaykovsky reactions are highly substrate-dependent. For relatively unhindered ketones, yields can be very good, often in the range of 70-95%.[6][7] Optimization of reaction time, temperature, and stoichiometry will be key to maximizing your yield.

Quantitative Data Summary

The following table summarizes typical reaction parameters. Note that these should be optimized for your specific laboratory setup.

ParameterRecommended ConditionRationale
Ylide Formation
Sulfoxonium SaltTrimethylsulfoxonium Iodide (1.1 eq)Readily available and effective precursor.
BaseSodium Hydride (1.1 eq)Strong, non-nucleophilic base; minimizes side products compared to n-BuLi.[5]
SolventAnhydrous DMSOExcellent solvent for reactants and intermediates.
TemperatureRoom TemperatureAllows for complete deprotonation and H₂ gas evolution.
Epoxidation
SubstrateEthyl 4-ethyl-2-oxocyclohexanecarboxylate (1.0 eq)The electrophile for the reaction.
TemperatureAdd substrate at 0 °C, then warm to RTControls initial exotherm, then allows reaction to proceed to completion.
Reaction Time4 - 12 hoursMonitor by TLC until starting material is consumed.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-ethyl-2-oxocyclohexanecarboxylate (Precursor)

This protocol is adapted from the general synthesis of β-keto esters from cyclic ketones.[8]

  • Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel under a nitrogen atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) to anhydrous diethyl carbonate (3.0 eq).

  • Addition: Heat the mixture to a gentle reflux. Add a solution of 4-ethylcyclohexanone (1.0 eq) in anhydrous diethyl carbonate dropwise over 1 hour.

  • Reaction: Continue refluxing for an additional 2-3 hours after the addition is complete. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature. Carefully quench with a mixture of ice and 3N HCl until the solution is acidic.

  • Extraction: Transfer to a separatory funnel and extract with dichloromethane (3 x 75 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain the pure β-keto ester.

Protocol 2: Synthesis of Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate

This protocol is based on the standard Corey-Chaykovsky epoxidation procedure.[5]

  • Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere, add trimethylsulfoxonium iodide (1.1 eq) to anhydrous DMSO. Stir to form a suspension.

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add sodium hydride (1.1 eq, 60% dispersion) in portions.

  • Ylide Formation: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 1 hour or until hydrogen gas evolution ceases. The solution should become clear.

  • Substrate Addition: Cool the resulting ylide solution back to 0 °C. Add a solution of Ethyl 4-ethyl-2-oxocyclohexanecarboxylate (1.0 eq) in a minimal amount of anhydrous DMSO dropwise.

  • Reaction: After addition, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Quenching and Extraction: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing cold water. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing & Drying: Combine the organic extracts and wash with water (2 x 50 mL) and then brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final product.

References

  • (No valid reference)
  • Spirocyclic Ethers. (n.d.). Thieme Chemistry. Retrieved April 3, 2026, from [Link]

  • Hu, X., et al. (2018). Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. Angewandte Chemie International Edition, 57(39), 12921-12924. Available from: [Link]

  • Movassaghi, M., & Hunt, D. K. (2009). Corey-Chaykovsky Epoxidation of Twisted Amides: Synthesis and Reactivity of Bridged Spiro-epoxyamines. Journal of the American Chemical Society, 131(36), 12930–12931. Available from: [Link]

  • (No valid reference)
  • (No valid reference)
  • (No valid reference)
  • Darzens Reaction. (n.d.). Organic Chemistry Portal. Retrieved April 3, 2026, from [Link]

  • Darzens Condensation. (2023, April 24). Master Organic Chemistry. Available from: [Link]

  • Darzens reaction. (2023, December 1). In Wikipedia. Available from: [Link]

  • (No valid reference)
  • (No valid reference)
  • Movassaghi, M., & Hunt, D. K. (2009). Corey−Chaykovsky Epoxidation of Twisted Amides: Synthesis and Reactivity of Bridged Spiro-epoxyamines. Journal of the American Chemical Society, 131(36), 12930-12931. Available from: [Link]

  • (No valid reference)
  • (No valid reference)
  • (No valid reference)
  • (No valid reference)
  • (No valid reference)
  • (No valid reference)
  • (No valid reference)
  • Johnson–Corey–Chaykovsky reaction. (2023, November 28). In Wikipedia. Available from: [Link]

  • (No valid reference)
  • Singh, G., et al. (2025, October 6). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Advances. Available from: [Link]

  • (No valid reference)
  • (No valid reference)
  • (No valid reference)
  • (No valid reference)
  • (No valid reference)
  • (No valid reference)
  • 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation and... (n.d.). Google Patents.
  • (No valid reference)
  • (No valid reference)
  • (No valid reference)
  • (No valid reference)
  • (No valid reference)
  • (No valid reference)
  • (No valid reference)
  • (No valid reference)
  • (No valid reference)
  • (No valid reference)

Sources

Technical Support Center: Purification & Troubleshooting for Ethyl 4-ethyl-1-oxaspirooctane-2-carboxylate

Technical Support Center: Purification & Troubleshooting for Ethyl 4-ethyl-1-oxaspiro[1]octane-2-carboxylate

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals working with Ethyl 4-ethyl-1-oxaspiro[1]octane-2-carboxylate , a structurally complex spiro glycidic ester.

Synthesized typically via the Darzens condensation, this molecule presents a dual-threat purification challenge: high acid lability (due to the strained spiro-oxirane ring) and high thermal lability (prone to decarboxylation and rearrangement). This guide synthesizes field-proven methodologies to help you bypass these bottlenecks and isolate high-purity product.

Section 1: Managing Acid Sensitivity in Chromatography

Q: Why does my product degrade or form multiple new spots during standard silica gel chromatography?

A: Epoxides, particularly sterically hindered spiro-oxiranes like your target molecule, are highly susceptible to acid-catalyzed ring opening. Normal-phase silica gel is inherently acidic (pH ~4.5–5.5 due to surface silanol groups). When your glycidic ester interacts with this surface, the oxirane oxygen becomes protonated. This weakens the C–O bond, facilitating nucleophilic attack by ambient moisture or inducing a rearrangement driven by the relief of ring strain[2].

To prevent this, the silica gel must be buffered. Research demonstrates that acid-labile epoxides decompose rapidly on normal silica but remain structurally intact on base-modified silica gels[2].

Gcluster_0Standard Silica (Acidic)cluster_1Buffered Silica (Basic)CrudeCrude Spiro Glycidic EsterAcidicNormal Phase Silica(pH ~4.5)Crude->AcidicBuffered1% Et3N Treated Silica(pH ~7.5)Crude->BufferedDegradationEpoxide Ring Opening& RearrangementAcidic->DegradationArtifactsDiols & Aldehyde ArtifactsDegradation->ArtifactsIntactEpoxide Remains IntactBuffered->IntactPurePure Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylateIntact->Pure

Epoxide degradation pathway on acidic silica vs. buffered silica.

Protocol: Base-Treated Silica Gel Chromatography

This protocol is a self-validating system: by running a 2D-TLC prior to the column, you can empirically verify the stability of your compound in the chosen solvent system.

  • 2D-TLC Validation: Spot the crude mixture in the corner of a TLC plate. Develop in your planned solvent system (e.g., 9:1 Hexane:EtOAc). Dry the plate, rotate it 90 degrees, and develop again. If the spots fall off the diagonal line, degradation is occurring. Proceed to step 2 to buffer the system.

  • Solvent Preparation: Prepare your mobile phase and add 1% (v/v) Triethylamine (Et₃N).

  • Column Packing: Slurry pack the silica gel using the Et₃N-spiked solvent. Flush the column with at least 3 column volumes (CV) of the buffered solvent to ensure all acidic silanol sites are neutralized.

  • Loading & Elution: Load the crude sample. Elute using the buffered solvent. The basic environment suppresses the activation energy required for oxirane cleavage, allowing the intact spiro glycidic ester to elute safely.

Section 2: Overcoming Thermal Lability in Distillation

Q: My crude glycidic ester undergoes decarboxylation and turns into an aldehyde during vacuum distillation. How can I prevent this?

A: Glycidic esters are notorious for undergoing thermal rearrangement and decarboxylation to form homologous aldehydes or ketones—a well-documented pathway in the Darzens reaction sequence[3]. This thermal conversion occurs if the distillation pot temperature exceeds the activation energy threshold for C–O bond cleavage (typically >120°C).

To purify the ester intact, you must drastically lower the boiling point by utilizing high-vacuum techniques. Standard vacuum pumps (~10 Torr) are insufficient. You must use a Short-Path or Kugelrohr distillation setup capable of reaching <0.1 Torr[3].

Quantitative Comparison of Distillation Parameters
Distillation MethodOperating PressureEst. Pot TemperatureThermal Degradation RiskRecommended Use
Standard Vacuum ~10 Torr130–150°C>40% (High)Not recommended
Short-Path Distillation <0.1 Torr80–95°C<5% (Low)Preparative scale (>5g)
Wiped-Film Evaporator <0.01 Torr60–75°C<1% (Minimal)Industrial/Large scale
Protocol: High-Vacuum Short-Path Distillation

This protocol utilizes pressure-temperature causality. By ensuring an ultra-low pressure environment, the thermal energy imparted to the molecule remains below the degradation threshold.

  • Apparatus Setup: Assemble a short-path distillation head to minimize the distance between the heated pot and the condenser. Ensure all joints are greased with high-vacuum silicone grease.

  • Vacuum Integrity Check: Engage the high-vacuum pump and use a digital Pirani gauge to confirm the system pressure drops below 0.1 Torr before applying any heat.

  • Degassing: Gently warm the stirring crude mixture to 40°C under vacuum to remove residual solvents. Self-Validation Check: Watch for bubbling. If vigorous bubbling occurs suddenly at higher temperatures, it indicates CO₂ evolution (decarboxylation). If this happens, immediately remove the heat source and check your vacuum integrity.

  • Fraction Collection: Slowly increase the pot temperature to 80–95°C. Collect the purified Ethyl 4-ethyl-1-oxaspiro[1]octane-2-carboxylate in a chilled receiving flask.

Section 3: Diastereomeric Resolution

Q: NMR indicates a mixture of diastereomers. How can I isolate the specific cis or trans isomer?

A: The spiro center (C1) and the ethyl-substituted carbon (C4) on the cyclohexane ring create multiple stereocenters. Diastereomers of glycidic esters possess nearly identical boiling points, rendering distillation entirely ineffective for their separation. To isolate specific isomers, you must rely on preparative high-performance liquid chromatography (Prep-HPLC) using a normal-phase column, or highly optimized buffered silica chromatography with a shallow elution gradient.

DecisionTreeStartCrude Mixture(Post-Darzens Workup)CheckScale of Purification?Start->CheckSmall< 5 GramsCheck->SmallAnalytical/BenchLarge> 5 GramsCheck->LargePreparativeChromaBuffered Silica Chromatography(1% Et3N in Hexane/EtOAc)Small->ChromaDistillShort-Path Vacuum Distillation(< 0.1 Torr)Large->DistillDiastDiastereomer Separation Needed?Chroma->DiastDistill->DiastPrepPreparative HPLC(Normal Phase)Diast->PrepYesPureIsolated Pure IsomerDiast->PureNoPrep->Pure

Purification workflow decision tree for spiro glycidic esters.

References
  • Source: National Institutes of Health (NIH)
  • The Darzens glycidic ester condensation of indan-1-ones.

Spiroether Synthesis Support Center: Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Spiroether Synthesis. As a Senior Application Scientist, I designed this guide to help you navigate the complex physicochemical landscapes of oxa-spirocycle generation. Incorporating oxygen atoms into spirocyclic scaffolds is a highly effective strategy in drug discovery to dramatically improve water solubility and lower lipophilicity compared to flat, aromatic rings[1].

However, synthesizing these rigidified scaffolds presents unique challenges, including strict stereocontrol requirements, transannular ring strain, and transition-metal catalyst deactivation[2][3]. This guide bridges the gap between theoretical mechanisms and benchtop realities, providing you with actionable, causality-driven solutions.

Section 1: Troubleshooting Catalytic Workflows

Q1: Why am I getting poor regioselectivity (e.g., 6-endo instead of 5-exo) during Pd-catalyzed intramolecular spirocyclizations?

A: The divergence between 5-exo-trig and 6-endo-trig pathways in palladium(0)-catalyzed allylic spirocyclizations is primarily dictated by the steric environment of the transition state and the bite angle of your phosphine ligand[4].

Mechanistic Causality: When using a monodentate ligand like Triphenylphosphine (PPh₃), the resulting Pd(II) intermediate is highly flexible. This flexibility allows the alkene to coordinate in a geometry that permits competitive 6-endo insertion. By switching to a bidentate ligand with a larger bite angle, such as DPPF (1,1'-Bis(diphenylphosphino)ferrocene), you sterically restrict the geometry of the Pd(II)-alkene complex. This rigid coordination sphere enforces the required trajectory for the 5-exo-trig transition state, preventing unwanted double-bond migration and ensuring high diastereoselectivity[4].

Actionable Fix:

  • Replace PPh₃ with DPPF (10–20 mol%).

  • Switch your solvent to strictly anhydrous DMF. Water traces can coordinate with the Pd(II) center, altering the migratory insertion trajectory.

G Substrate Aryl Halide Precursor (1,3-disubstituted cyclopentene) OxAdd Oxidative Addition [Pd(II) Intermediate] Substrate->OxAdd + Pd(0) Pd0 Pd(0)-DPPF Catalyst (Active Species) Pd0->OxAdd MigIns Migratory Insertion (Sterically enforced 5-exo-trig) OxAdd->MigIns Intramolecular Alkene Coordination BetaElim β-Hydride Elimination (Double Bond Formation) MigIns->BetaElim Stereoselective C-C Bond Formation Product Spirobenzofuran Product (High Diastereoselectivity) BetaElim->Product Product Release Base Base (Et3N) Regenerates Pd(0) BetaElim->Base HPd(II)X species Base->Pd0 HX Removal

Fig 1: Mechanism of Pd(0)-catalyzed intramolecular Mizoroki-Heck spirocyclization.

Q2: My palladium-catalyzed cascade assembly of tricyclic spiroethers stalls at 40% conversion. How do I prevent catalyst poisoning?

A: In cascade carboetherification-Heck reactions utilizing diene-alcohol precursors, incomplete conversion is rarely a substrate issue; it is almost always a symptom of catalyst aggregation or off-cycle trapping[5].

Mechanistic Causality: The initial etherification step generates a transient Pd(II) intermediate. If the subsequent Heck migratory insertion is kinetically slow, the Pd(II) species is prone to forming off-cycle, highly stable Pd-π-allyl complexes. Alternatively, the active palladium can prematurely reduce and aggregate into inactive Pd(0) nanoparticles (visible as palladium black precipitating in your flask)[5].

Actionable Fix:

  • Introduce a mild halide scavenger/oxidant like Ag₂CO₃. This modulates the Pd(II)/Pd(0) oxidation state equilibrium, keeping the catalyst in the active catalytic cycle.

  • Dilute your reaction. Lowering the concentration from 0.1 M to 0.02 M significantly reduces the rate of intermolecular catalyst dimerization without severely impacting the intramolecular cascade rate.

Q3: Synthesizing 7- and 8-membered spiroethers via Ring-Closing Metathesis (RCM) yields mostly oligomers. What is a better approach?

A: Medium-sized rings (7- to 8-membered) are notoriously difficult to synthesize via standard RCM due to severe transannular strain and unfavorable entropic factors[3].

Mechanistic Causality: The enthalpy penalty of forcing the two reactive ends of an acyclic chain into an 8-membered transition state is incredibly high. Consequently, the reaction favors intermolecular oligomerization over intramolecular cyclization.

Actionable Fix: Abandon RCM for these specific targets and utilize a synergistic Rh/Au cascade trapping strategy. By reacting diazo-derived rhodium carbenoids with gold-activated alkynols, you bypass the traditional entropic penalties of medium-ring formation[3]. The dual-catalysis forces a highly ordered, step-wise cascade that locks the geometry into the desired spirocyclic conformation prior to the final C-O bond formation.

G2 Diazo Diazo Compound + Alkynol Carbenoid Rhodium Carbenoid Intermediate Diazo->Carbenoid N2 Extrusion RhCat Rh2(OAc)4 Catalyst RhCat->Carbenoid Catalysis Trapping Stereoselective Trapping (Cascade Cyclization) Carbenoid->Trapping Nucleophilic Attack AuCat Gold Catalyst (Alkyne Activation) AuCat->Trapping Pi-Activation Spiro Medium-Sized Spiroether (7- or 8-membered) Trapping->Spiro C-O Bond Formation

Fig 2: Synergistic Rh/Au catalytic cascade for medium-sized spiroether synthesis.

Section 2: Quantitative Method Comparison

To assist in selecting the optimal synthetic route for your specific oxa-spirocycle target, consult the data summary below:

Synthetic StrategyTarget Ring SizeKey Catalyst/ReagentsTypical YieldEnantiomeric Excess (ee)Primary Challenge Overcome
Intramolecular Mizoroki-Heck 5- to 6-memberedPd(OAc)₂, DPPF, Et₃N75–92%>95% (Diastereomeric)Regioselectivity (5-exo vs 6-endo)
Rh-Carbenoid Trapping 7- to 8-memberedRh₂(OAc)₄, AuCl₃60–85%88–94%Transannular Ring Strain
Cascade Carboetherification Tricyclic systemsPd(TFA)₂, Ag₂CO₃65–80%N/A (Scaffold dep.)Step-economy & Catalyst Deactivation
Iodocyclization 5-memberedI₂, NaHCO₃80–95%N/ALow yields from natural sources

Section 3: Validated Experimental Protocols

SOP 1: Regio- and Stereoselective Synthesis of Spirobenzofurans via Mizoroki-Heck Reaction

This self-validating protocol ensures the active Pd(0) species is properly formed before the base is introduced, preventing premature catalyst degradation[4].

  • Pre-reaction Setup: Flame-dry a Schlenk tube under high vacuum and backfill with ultra-high purity Argon (repeat 3x to ensure strict removal of oxygen and moisture).

  • Reagent Loading: Add Pd(OAc)₂ (5 mol%) and DPPF (10 mol%) to the tube. In a separate dry vial, dissolve the ether precursor (e.g., 1,3-disubstituted cyclopentene derivative, 1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Catalyst Activation: Transfer the precursor solution to the Schlenk tube via a gastight syringe. Stir at room temperature for 10 minutes. Self-Validation Check: The solution will transition from pale yellow to a deep orange/red, confirming the formation of the active Pd(0)-DPPF complex.

  • Base Addition: Inject anhydrous Triethylamine (3.0 equiv) dropwise.

  • Cyclization: Heat the reaction mixture to 90°C using a pre-heated oil bath. Monitor via TLC (Hexanes/EtOAc 8:2). The 5-exo-trig cyclization typically reaches completion in 12–16 hours.

  • Quenching & Purification: Cool to room temperature, dilute with diethyl ether, and wash with saturated aqueous NH₄Cl to remove DMF and amine salts. Extract the aqueous layer twice with ether. Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

SOP 2: Synergistic Rh/Au Catalytic Cascade for 8-Membered Spiroethers

This protocol utilizes a syringe pump to maintain a low concentration of the highly reactive diazo species, preventing unwanted homocoupling side-reactions[3].

  • Pre-reaction Setup: Flame-dry a Schlenk flask and establish an Argon atmosphere.

  • Reagent Loading: Add Rh₂(OAc)₄ (2 mol%), AuCl₃ (5 mol%), and the gold-activated alkynol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.05 M).

  • Diazo Addition: Dissolve the diazo-ketoacid precursor (1.2 equiv) in DCM. Add this solution dropwise via a syringe pump over exactly 2 hours. Crucial Step: Rapid addition will result in carbenoid dimerization (homocoupling).

  • Cascade Cyclization: Stir the mixture at room temperature for an additional 4 hours. The dual-catalyst system will sequentially extrude N₂ and facilitate the nucleophilic trapping.

  • Quenching & Purification: Filter the reaction mixture through a short pad of Celite to remove the metal catalysts. Concentrate the filtrate and purify via silica gel chromatography to isolate the medium-sized spiroether.

References

  • Oxa-spirocycles: synthesis, properties and applications Source: Chemical Science (RSC Publishing) URL:[Link]

  • A Review of Approaches Developed for Spiroether Synthesis Source: ResearchGate / Topics in Current Chemistry URL:[Link]

  • Stereoselective synthesis and applications of spirocyclic oxindoles Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link]

  • Regio- and Stereoselective Synthesis of Allylic Spiroethers (Spirobenzofuranes) via an Intramolecular Mizoroki–Heck Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Palladium-Catalyzed Cascade Assembly of Tricyclic Spiroethers from Diene-Alcohol Precursors Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Side reactions in the synthesis of oxaspiro compounds

Author: BenchChem Technical Support Team. Date: April 2026

Oxaspiro Synthesis Technical Support Center

Welcome to the Technical Support Center for Oxaspiro Compound Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing these unique three-dimensional scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your synthetic routes. Oxaspirocycles are increasingly vital in medicinal chemistry for their ability to confer improved physicochemical properties, but their synthesis is often accompanied by challenges.[1] This center is structured to address these challenges head-on, providing practical solutions to common side reactions and experimental hurdles.

General Troubleshooting & Best Practices

Before diving into reaction-specific issues, it's crucial to address foundational problems that can affect any synthesis. In many cases, troubleshooting starts with a thorough review of the basics.

Question: My reaction is low-yielding or fails completely. Where should I start my investigation?

Answer:

When a reaction underperforms, it's often due to one of three key areas: reactant purity, reaction conditions, or catalyst integrity.

  • Purity of Starting Materials: This is the most common culprit. Impurities in reactants or solvents can poison catalysts, introduce competing reaction pathways, or alter the reaction environment (e.g., pH).[2]

    • Causality: For instance, trace amounts of acid or base can disrupt acid/base-sensitive reactions. Water is a notorious inhibitor for many organometallic catalysts and can hydrolyze sensitive functional groups.

    • Troubleshooting Step: Always use freshly purified solvents and reagents. If you suspect impure starting materials, re-purify them via chromatography, distillation, or recrystallization. Confirm purity using NMR or other appropriate analytical techniques before use.[2]

  • Incorrect Stoichiometry: An improper ratio of reactants, especially in multi-component reactions, can lead to incomplete conversion or the formation of byproducts.[2]

    • Causality: The limiting reagent will be consumed, leaving an excess of other reactants that may decompose or react to form side products under the reaction conditions.

    • Troubleshooting Step: Carefully verify the stoichiometry of all reactants. For highly sensitive reactions, consider performing a titration to determine the exact concentration of reagents.

  • Catalyst Activity: Catalysts can deactivate over time or be poisoned by impurities.[2]

    • Causality: Metal catalysts can be particularly sensitive to air, moisture, and functional groups like thiols. Deactivation can occur through oxidation, ligand dissociation, or irreversible binding of an impurity.

    • Troubleshooting Step: Use a fresh batch of catalyst from a reliable supplier. If you suspect poisoning, consider pre-treating your reaction mixture to remove the suspected impurity (e.g., by passing it through a plug of alumina).

Troubleshooting Guide: Acid-Catalyzed Spiroketalization

Acid-catalyzed spiroketalization of precursor dihydroxy ketones is a cornerstone of oxaspiro synthesis. However, the equilibrium nature of this reaction can lead to challenges in stereocontrol and product stability.[3]

Question: I'm getting a mixture of diastereomers at the spirocyclic center. How can I improve the stereoselectivity?

Answer:

The formation of multiple diastereomers is often a result of thermodynamic versus kinetic control. Most naturally occurring spiroketals are the most thermodynamically stable isomer, which is a synthetic advantage.[3] However, achieving this outcome requires careful optimization.

  • Possible Cause 1: Insufficient Equilibration Time. The reaction may not have reached thermodynamic equilibrium, resulting in a mixture of the kinetic and thermodynamic products.

    • Causality: The initially formed spiroketal (the kinetic product) may not be the most stable. Under acidic conditions, the ketal can reopen and re-close, eventually leading to the most stable diastereomer, which is often favored by stabilizing anomeric effects.[4]

    • Solution: Increase the reaction time to allow the system to reach equilibrium. Monitor the reaction by TLC or LC-MS to determine when the product ratio is no longer changing.

  • Possible Cause 2: Reaction Temperature. Temperature can influence the energy landscape of the transition states leading to different isomers.

    • Causality: Lowering the temperature can increase the energy difference between competing transition states, often favoring the formation of a single diastereomer.[2]

    • Solution: Try running the reaction at a lower temperature (e.g., 0 °C or -20 °C). Be aware that this will likely decrease the reaction rate, requiring longer reaction times.

  • Possible Cause 3: Choice of Acid Catalyst. The nature of the Brønsted or Lewis acid can influence the stereochemical outcome.

    • Causality: Bulky Lewis acids can introduce steric biases that favor one stereoisomer. The pKa of the acid can also affect the rate of equilibration.

    • Solution: Screen a variety of acid catalysts. Common choices include TsOH, CSA, or Lewis acids like Sc(OTf)₃. Sometimes, milder acids can provide better selectivity.[4]

Diagram: Thermodynamic vs. Kinetic Control in Spiroketalization

G cluster_main Acid-Catalyzed Spiroketalization Start Dihydroxy Ketone Precursor Kinetic Kinetic Spiroketal (Less Stable) Start->Kinetic Fast, Reversible Thermo Thermodynamic Spiroketal (More Stable) Start->Thermo Direct Formation Kinetic->Thermo Equilibration (Slower, Reversible)

Caption: Kinetic vs. thermodynamic pathways in spiroketal formation.

Question: My spiroketal product is decomposing or rearranging upon work-up or purification. What can I do?

Answer:

Spiroketals can be sensitive to acid, and prolonged exposure can lead to undesired side reactions.

  • Possible Cause: Residual Acid. Trace amounts of the acid catalyst from the reaction can cause decomposition during concentration or chromatography.

    • Causality: The acidic environment can promote hydrolysis (ring-opening) or other acid-catalyzed rearrangements.[3]

    • Solution:

      • Neutralizing Work-up: Quench the reaction with a mild base like saturated aqueous NaHCO₃ or triethylamine before solvent removal.

      • Buffered Chromatography: If using silica gel chromatography (which is inherently acidic), consider neutralizing it by pre-treating the slurry with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent). Alternatively, use a less acidic stationary phase like alumina.

Troubleshooting Guide: Iodocyclization

Iodocyclization of alkenyl alcohols is a powerful method for constructing oxa-spirocycles.[1][5] However, the reaction can be prone to the formation of side products.

Question: My iodocyclization reaction is giving me a complex mixture of products that is difficult to separate. How can I improve the selectivity?

Answer:

The formation of side products in iodocyclization often stems from the choice of solvent and iodine source.[1][5]

  • Possible Cause 1: Suboptimal Solvent. The solvent can dramatically influence the reaction pathway.

    • Causality: Solvents like diethyl ether or dichloromethane can sometimes lead to the formation of multiple products.[5] The polarity and coordinating ability of the solvent can affect the stability of the iodonium intermediate and the transition state of the cyclization.

    • Solution: A solvent screen is highly recommended. Acetonitrile has been shown to be an excellent solvent for many iodocyclization reactions, often providing the desired product in near-quantitative yield with minimal side products.[5]

  • Possible Cause 2: Incorrect Iodine Source or Stoichiometry. The choice between I₂ and other iodine sources like N-iodosuccinimide (NIS) can impact the outcome.

    • Causality: Different iodine sources have different reactivities and can lead to different side reactions. An insufficient amount of the iodine source can lead to incomplete conversion, while a large excess might promote over-reaction or decomposition.

    • Solution: If using I₂, ensure an excess is used with a prolonged reaction time, as this has been found to be effective for certain substrates.[1] Alternatively, screen other electrophilic iodine sources like NIS or ICl.

Table 1: Solvent Effects on a Model Iodocyclization Reaction

EntrySolventYield of Desired Product (%)Side ProductsReference
1Diethyl EtherModerateObserved[5]
2DichloromethaneModerateObserved[5]
3Acetonitrile ~99% None Observed [5]

Troubleshooting Guide: Ring-Closing Metathesis (RCM)

RCM is a versatile tool for forming the cyclic core of oxaspiro compounds.[6] However, it is not without its challenges, particularly when forming large rings or dealing with sensitive functional groups.

Question: My RCM reaction is producing dimers and oligomers instead of the desired monomeric ring.

Answer:

This is a classic problem of intermolecular vs. intramolecular reaction rates. To favor the desired intramolecular cyclization, the reaction must be run under conditions that discourage two different molecules from finding each other.

  • Possible Cause: High Concentration. At high concentrations, the reactive ends of two different molecules are more likely to encounter each other than the two ends of the same molecule.

    • Causality: RCM is a bimolecular process at its core (catalyst + alkene). The subsequent intramolecular step competes with an intermolecular reaction with another diene molecule.

    • Solution: High Dilution. The most effective solution is to perform the reaction under high dilution conditions (typically 0.001 M to 0.01 M).[2][7] This can be achieved by the slow addition of the diene substrate and/or the catalyst to a large volume of solvent over an extended period. This keeps the instantaneous concentration of the substrate very low.

Diagram: Intramolecular vs. Intermolecular RCM Pathways

G cluster_main RCM Reaction Pathways Start Diene Substrate Monomer Desired Oxaspirocycle (Intramolecular) Start->Monomer Favored at Low Concentration Dimer Dimer/Oligomer (Intermolecular) Start->Dimer Favored at High Concentration

Sources

Technical Support Center: Enhancing Diastereoselectivity in Spiro-oxindole Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for spiro-oxindole synthesis. This guide is designed for researchers, scientists, and professionals in drug development to provide expert advice and troubleshooting strategies for improving diastereoselectivity in your reactions. As Senior Application Scientists, we have compiled this resource to address common challenges and provide in-depth, field-proven insights.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the factors that control diastereoselectivity in spiro-oxindole synthesis.

Q1: What are the primary factors influencing diastereoselectivity in spiro-oxindole synthesis?

Diastereoselectivity in spiro-oxindole synthesis is a multifactorial issue, primarily governed by the reaction mechanism and the steric and electronic properties of the reactants, catalysts, and solvent. The key is to create a well-organized transition state that favors the formation of one diastereomer over the other. This can be achieved by carefully selecting the catalyst, which can create a chiral environment, and by optimizing the reaction conditions to maximize the energy difference between the diastereomeric transition states.

Q2: How does the choice of catalyst impact the diastereomeric ratio (d.r.)?

The catalyst is often the most critical factor in controlling diastereoselectivity. Both organocatalysts and metal-based catalysts are widely used.

  • Organocatalysts , such as those derived from proline, cinchona alkaloids, and thioureas, can form specific hydrogen bonds or other non-covalent interactions with the substrates, leading to a highly ordered transition state.[1][2] For example, bifunctional catalysts with both a Brønsted acid and a Lewis base moiety can simultaneously activate both the nucleophile and the electrophile, providing excellent stereocontrol.

  • Metal-based catalysts , including those based on rare-earth metals like scandium, or transition metals like titanium and nickel, act as Lewis acids to coordinate with the substrates.[3][4][5] The geometry of the resulting metal complex dictates the facial selectivity of the attack, thereby controlling the diastereoselectivity. The choice of the ligand attached to the metal is also crucial in creating the desired chiral environment.

Q3: What is the role of the solvent in controlling diastereoselectivity?

The solvent can significantly influence the diastereoselectivity of a reaction by affecting the stability of the transition states and the solubility of the reactants and catalyst.

  • Polar protic solvents , like ethanol, can participate in hydrogen bonding, which may stabilize or destabilize certain transition states. In some cases, using a protic solvent can dramatically favor the formation of a specific diastereomer.[6]

  • Polar aprotic solvents , such as dichloromethane (DCM), toluene, and tetrahydrofuran (THF), are commonly used. Their polarity can influence the aggregation state of the catalyst and the conformation of the reactants in the transition state. Sometimes, a less polar solvent can lead to better stereocontrol by promoting a more compact and ordered transition state.[1]

  • "Green" solvents like water can also be effective and in some cases, heating in water can significantly improve both yield and diastereoselectivity.[7]

Q4: Can modifications to the substrate improve the diastereomeric ratio?

Yes, substrate modifications can have a profound impact on diastereoselectivity.

  • Steric hindrance: Introducing bulky substituents on the oxindole ring or the other reactants can create steric bias, favoring the approach of the reagents from the less hindered face.

  • Protecting groups: The choice of protecting group on the oxindole nitrogen (e.g., Boc, Me, Bn) can influence the electronic properties and steric environment around the reaction center, thus affecting the stereochemical outcome.

  • Electronic effects: Electron-withdrawing or electron-donating groups on the aromatic rings of the substrates can alter the reactivity and the nature of the transition state, which in turn can influence the diastereoselectivity.

Troubleshooting Guide: Improving Diastereomeric Ratio

This guide provides a structured approach to troubleshooting common issues encountered during spiro-oxindole synthesis.

Problem Potential Cause(s) Suggested Solution(s)
Low Diastereomeric Ratio (d.r.) 1. Suboptimal Catalyst: The catalyst may not be providing sufficient stereochemical control. 2. Incorrect Solvent: The solvent may be interfering with the formation of the desired transition state. 3. Reaction Temperature: The temperature may be too high, leading to lower selectivity. 4. Substrate Structure: The inherent structure of the substrates may not favor high diastereoselectivity.1. Screen Catalysts: Test a range of catalysts, including different classes (organocatalysts vs. metal catalysts) and different ligands or substituents on the catalyst.[1][4] 2. Solvent Screening: Perform the reaction in a variety of solvents with different polarities (e.g., toluene, DCM, THF, ethanol).[1][6] 3. Optimize Temperature: Lowering the reaction temperature often increases diastereoselectivity by favoring the lower energy transition state. 4. Modify Substrates: If possible, introduce bulkier protecting groups or other substituents to enhance steric differentiation.
Poor Yield of the Desired Diastereomer 1. Catalyst Inactivity or Decomposition. 2. Low Reactivity of Substrates. 3. Side Reactions: Formation of undesired byproducts.1. Check Catalyst Loading and Purity: Increase the catalyst loading or use a freshly prepared/purified catalyst. 2. Increase Reactant Concentration or Temperature: While higher temperatures can decrease selectivity, a modest increase may be necessary to improve yield. 3. Optimize Reaction Time and Additives: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. The use of additives, such as a co-catalyst or a specific base/acid, may suppress side reactions.
Inconsistent Results 1. Trace Impurities: Water or other impurities in the solvent or reagents can affect the catalyst performance. 2. Variability in Reagent Quality. 3. Atmospheric Conditions: Some catalysts are sensitive to air or moisture.1. Use Dry Solvents and Reagents: Ensure all solvents and reagents are rigorously dried and handled under an inert atmosphere (e.g., nitrogen or argon). 2. Purify Starting Materials: Purify all starting materials before use. 3. Maintain Inert Atmosphere: If using a sensitive catalyst, perform the reaction under a nitrogen or argon atmosphere.

Quantitative Data Summary

The following table summarizes the effect of different catalysts and solvents on the diastereomeric ratio (d.r.) and yield for representative spiro-oxindole syntheses.

Table 1: Comparison of Catalysts and Solvents in Diastereoselective Spiro-oxindole Synthesis

Reaction Type Catalyst Solvent Temperature (°C) d.r. Yield (%) Reference
Michael/Aldol DominoPyrrolidine-based organocatalyst & DBUTolueneRT>99:179[8]
Aza-MichaelQuinine-derived squaramideTolueneRT1.5:172[1]
1,3-Dipolar CycloadditionBINOL-derived phosphoric acidTolueneRT>93:793[2]
Michael/CyclizationZn(OTf)2/bis(oxazoline)Toluene50-95-99[3]
Multicomponent ReactionSc(OTf)3Pyridine70up to 94:6:0:0Excellent[4]
[3+2] CycloadditionTiCl4DichloromethaneRT91:990[5]

Experimental Protocols

General Protocol for Organocatalytic Diastereoselective Synthesis of Spiro[pyrrolidin-3,3'-oxindoles]

This protocol is adapted from a highly enantioselective and diastereoselective 1,3-dipolar cycloaddition reaction.[2]

Materials:

  • Methyleneindolinone (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Amino ester (1.1 equiv)

  • Chiral Phosphoric Acid Catalyst (e.g., 3,3'-β-Naphthyl phosphoric acid, 10 mol%)

  • Toluene (anhydrous)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry reaction vial under an inert atmosphere, add the methyleneindolinone and the chiral phosphoric acid catalyst.

  • Add anhydrous toluene to dissolve the solids.

  • Add the amino ester to the solution and stir for 5 minutes at room temperature.

  • Add the aldehyde to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired spiro-oxindole diastereomer.

  • Determine the diastereomeric ratio by 1H NMR analysis of the crude reaction mixture.

Visualizations

Logical Workflow for Optimizing Diastereoselectivity

G cluster_0 Initial Reaction Setup cluster_1 Analysis cluster_2 Optimization Loop A Select Substrates B Choose Initial Catalyst & Solvent A->B C Run Initial Reaction B->C D Determine d.r. and Yield C->D E Low d.r. or Yield D->E Unsatisfactory J High d.r. & Yield D->J Satisfactory F Screen Catalysts E->F F->C Re-run G Screen Solvents F->G Iterate G->C Re-run H Vary Temperature G->H Iterate H->C Re-run I Modify Substrates H->I If necessary I->C

Caption: A general workflow for the systematic optimization of diastereoselectivity in spiro-oxindole synthesis.

Mechanism of Stereocontrol in a Bifunctional Organocatalyzed Reaction

G cluster_0 Bifunctional Catalyst Interaction cluster_1 Stereochemical Outcome Catalyst Bifunctional Catalyst (e.g., Thiourea) Substrate1 Nucleophile (e.g., Enolate Precursor) Catalyst->Substrate1 H-Bond (Lewis Base site) Substrate2 Electrophile (e.g., Methyleneindolinone) Catalyst->Substrate2 H-Bond (Brønsted Acid site) TS Organized Transition State Substrate1->TS Substrate2->TS Product Major Diastereomer TS->Product Favored Facial Attack

Caption: Simplified representation of a bifunctional catalyst organizing substrates to favor a specific transition state, leading to high diastereoselectivity.

References

  • Current time information in Le Flore County, US. (n.d.). Google.
  • Stereoselective Synthesis of Spiro-Decalin Oxindole Derivatives via Sequential Organocatalytic Michael–Domino Michael/Aldol Reaction - PMC. (2022, July 25). National Center for Biotechnology Information. Retrieved April 3, 2026, from [Link]

  • Organocatalytic Asymmetric Synthesis of Spirooxindole Embedded Oxazolidines | The Journal of Organic Chemistry - ACS Publications. (2021, August 27). ACS Publications. Retrieved April 3, 2026, from [Link]

  • Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity. (n.d.). Angewandte Chemie International Edition. Retrieved April 3, 2026, from [Link]

  • Organocatalytic Asymmetric Synthesis of Spirooxindole Embedded Oxazolidines - PubMed. (2021, September 17). PubMed. Retrieved April 3, 2026, from [Link]

  • Stereoselective Synthesis of Spiro-Decalin Oxindole Derivatives via Sequential Organocatalytic Michael−Domino Michael/Aldol Reaction - IRIS. (2022, July 25). IRIS Institutional Repository. Retrieved April 3, 2026, from [Link]

  • Transition metal-catalyzed synthesis of spirooxindoles - PMC - NIH. (2021, February 3). National Center for Biotechnology Information. Retrieved April 3, 2026, from [Link]

  • Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts | Organic Letters - ACS Publications. (2023, April 26). ACS Publications. Retrieved April 3, 2026, from [Link]

  • Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts - PMC. (2023, April 26). National Center for Biotechnology Information. Retrieved April 3, 2026, from [Link]

  • Titanium(IV)-Catalyzed Stereoselective Synthesis of Spirooxindole-1-pyrrolines - PMC. (2014, December 19). National Center for Biotechnology Information. Retrieved April 3, 2026, from [Link]

  • Titanium(IV)-Catalyzed Stereoselective Synthesis of Spirooxindole-1-pyrrolines. (2014, December 19). Seton Hall University's Faculty Scholarship. Retrieved April 3, 2026, from [Link]

  • Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts - ResearchGate. (2023, April 21). ResearchGate. Retrieved April 3, 2026, from [Link]

  • Highly diastereoselective cascade [5 + 1] double Michael reaction, a route for the synthesis of spiro(thio)oxindoles - PMC. (2021, December 1). National Center for Biotechnology Information. Retrieved April 3, 2026, from [Link]

  • Transition metal-catalyzed synthesis of spirooxindoles - Semantic Scholar. (2021, February 3). Semantic Scholar. Retrieved April 3, 2026, from [Link]

  • Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E. (2021, January 6). Royal Society of Chemistry. Retrieved April 3, 2026, from [Link]

  • Straightforward Regio- and Diastereoselective Synthesis, Molecular Structure, Intermolecular Interactions and Mechanistic Study of Spirooxindole-Engrafted Rhodanine Analogs - MDPI. (2021, November 30). MDPI. Retrieved April 3, 2026, from [Link]

  • Yield and diastereomeric ratio for the synthesis of nitrile-containing spirooxindoles through AgF mediated dialkylation - ResearchGate. (n.d.). ResearchGate. Retrieved April 3, 2026, from [Link]

  • Scheme 1: The diastereoselective synthesis of spirooxindoles through MCRs. - ResearchGate. (n.d.). ResearchGate. Retrieved April 3, 2026, from [Link]

  • Diastereoselective Preparation of Spiro[2,3‐dihydrofuran‐3,3'‐oxindole] Derivatives by an Atom‐Economic Tandem Reaction in Water - Yao - 2022 - European Journal of Organic Chemistry - DOI. (2022, October 31). Wiley Online Library. Retrieved April 3, 2026, from [Link]

  • Green Protocols for the Synthesis of 3,3'-spirooxindoles – 2016- mid 2019. (n.d.). Bentham Science. Retrieved April 3, 2026, from [Link]

  • Diastereodivergent Desymmetric Annulation to Access Spirooxindoles: Chemical Probes for Mitosis - ACS Publications. (2023, February 13). ACS Publications. Retrieved April 3, 2026, from [Link]

Sources

Technical Support Center: Catalyst Selection for Enantioselective Spiroether Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Enantioselective Spiroether Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Spiroethers are pivotal structural motifs in numerous bioactive natural products and pharmaceuticals.[1] Their stereocontrolled synthesis is a significant challenge, where the choice of catalyst is paramount to achieving high enantioselectivity and yield.[2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific experimental issues.

Troubleshooting Guide

This section addresses common problems encountered during enantioselective spiroether synthesis, offering explanations for the underlying causes and providing actionable, step-by-step solutions.

Issue 1: Low Enantioselectivity (e.e.)

Low enantiomeric excess is one of the most frequent challenges in asymmetric catalysis.[4] It indicates that the catalyst is not effectively discriminating between the two enantiomeric transition states leading to the product.

Possible Causes and Solutions:

  • Suboptimal Catalyst Choice: The catalyst's structure (both the metal/core and the chiral ligand) may not be well-suited for the specific substrate.

    • Troubleshooting Step: Screen a library of catalysts. For instance, in spiroketalizations, chiral phosphoric acids (CPAs) like BINOL-derived and SPINOL-derived catalysts have shown broad utility.[5][6][7] For carboetherification of alkenols, copper-based catalysts with chiral ligands are effective.[1] Small modifications to the ligand structure can significantly impact enantioselectivity.[8]

  • Incorrect Catalyst Loading: Too low a catalyst loading may not be sufficient to drive the desired catalytic cycle efficiently, while too high a concentration can sometimes lead to the formation of less selective dimeric or aggregated catalyst species.

    • Troubleshooting Step: Vary the catalyst loading systematically (e.g., 0.5 mol%, 1 mol%, 5 mol%, 10 mol%) to find the optimal concentration. Low catalyst loadings (as low as 0.05 mol%) have been shown to be effective in certain rhodium-catalyzed reactions for spirolactone synthesis.[9]

  • Solvent Effects: The solvent plays a crucial role in stabilizing the transition state. A suboptimal solvent can lead to a less organized transition state, resulting in poor stereochemical induction.[8]

    • Troubleshooting Step: Screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, dichloromethane, THF, acetonitrile).

  • Temperature Fluctuations: Asymmetric reactions are often highly sensitive to temperature.[10] Generally, lower temperatures increase enantioselectivity by amplifying the small energy difference between diastereomeric transition states.[10]

    • Troubleshooting Step: Conduct the reaction at a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) to find the best balance between reaction rate and enantioselectivity.

  • Presence of Impurities: Water or other impurities in the reagents or solvent can deactivate the catalyst or interfere with the catalytic cycle.[4]

    • Troubleshooting Step: Ensure all reagents are pure and solvents are anhydrous. Use freshly distilled solvents and properly dried reagents.

Issue 2: Low Reaction Yield

A low yield of the desired spiroether can be due to several factors, including incomplete conversion, catalyst deactivation, or the formation of side products.

Possible Causes and Solutions:

  • Catalyst Deactivation: The catalyst may be unstable under the reaction conditions, leading to its decomposition over time.[11]

    • Troubleshooting Step: If deactivation is suspected, consider adding the catalyst in portions throughout the reaction. Also, investigate the effect of additives that might stabilize the catalyst. A kinetic analysis can help model and understand the deactivation process.[11]

  • Formation of Side Products: Competing reaction pathways can lead to the formation of undesired byproducts.[8] For example, in spirocyclizations, intermolecular reactions can compete with the desired intramolecular pathway.

    • Troubleshooting Step: To favor intramolecular reactions, use high dilution conditions.[8] Modifying the electronic or steric properties of the substrate can also disfavor undesired pathways.

  • Poor Substrate Reactivity: The substrate itself may be inherently unreactive under the chosen conditions.

    • Troubleshooting Step: Increase the reaction temperature or concentration. However, be mindful that this could negatively impact enantioselectivity.[10] A more potent catalyst system may be required.

  • Product Instability: The desired spiroether product may be unstable under the reaction conditions, leading to decomposition.[8]

    • Troubleshooting Step: Monitor the reaction progress over time (e.g., by TLC or LC-MS) to determine the point of maximum product formation. If the product degrades, shorten the reaction time or modify the workup procedure.

Issue 3: Inconsistent Results

Lack of reproducibility is a frustrating issue that often points to subtle, uncontrolled variables in the experimental setup.

Possible Causes and Solutions:

  • Atmospheric Conditions: Many catalysts, particularly organometallic complexes, are sensitive to air and moisture.

    • Troubleshooting Step: Ensure all reactions are set up under an inert atmosphere (e.g., argon or nitrogen) using proper Schlenk line or glovebox techniques.

  • Reagent Purity and Source: The purity of starting materials, catalysts, and solvents can vary between batches and suppliers.[4]

    • Troubleshooting Step: Use reagents from a reliable source and purify them if necessary. Note the batch number of all chemicals used.

  • Stirring and Heating: Inconsistent stirring or heating can lead to localized temperature gradients and concentration differences, affecting the reaction outcome.

    • Troubleshooting Step: Use a reliable stirring mechanism and a temperature-controlled reaction block or oil bath to ensure uniform conditions.

Frequently Asked Questions (FAQs)

Q1: How do I choose the initial catalyst for my enantioselective spiroether synthesis?

A1: The initial choice of catalyst depends heavily on the reaction type and the substrate.

  • For spiroketalizations: Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), are a good starting point.[5][7] They have been shown to be effective for both enantioselective and diastereoselective spiroketalizations.[5][7]

  • For reactions involving C-C or C-O bond formation via cycloaddition or carboetherification: Transition metal catalysts (e.g., based on Cu, Pd, Rh, Au) are often employed in combination with chiral ligands.[1][8][12]

  • Organocatalysis: For certain transformations, metal-free organocatalysts, such as chiral amines or thioureas, can be highly effective and offer advantages in terms of cost and toxicity.[13][14][15]

A decision-making workflow for initial catalyst selection is illustrated below.

G cluster_0 Catalyst Selection Workflow Start Define Reaction Type Spiroketalization Spiroketalization/ Spiroaminalization Start->Spiroketalization Cycloaddition Cycloaddition/ Carboetherification Start->Cycloaddition FC_Alkylation Friedel-Crafts Type/ Alkylation Start->FC_Alkylation CPA Try Chiral Phosphoric Acids (e.g., BINOL, SPINOL) Spiroketalization->CPA Metal Screen Transition Metal Catalysts (Cu, Pd, Rh, Au) + Chiral Ligands Cycloaddition->Metal FC_Alkylation->Metal Organo Consider Organocatalysts (Chiral Amines, Thioureas) FC_Alkylation->Organo

Initial Catalyst Selection Workflow

Q2: What is the role of additives in these reactions?

A2: Additives can play several roles. For example, a weak acid or base can act as a co-catalyst or proton shuttle. In some cases, additives like water or phenols have been shown to accelerate the reaction and improve enantioselectivity in organocatalyzed spiroindane synthesis.[15] It is often beneficial to screen a small set of additives if the initial reaction is sluggish or unselective.

Q3: My substrate has multiple reactive sites. How can I control regioselectivity?

A3: Controlling regioselectivity can be challenging. The choice of catalyst can sometimes influence which site reacts. For example, sterically bulky catalysts may favor reaction at a less hindered site.[16] In other cases, protecting groups can be used to block undesired reactive sites. High dilution conditions are also a standard strategy to favor intramolecular over intermolecular reactions.[8]

Q4: Can I use a combination of catalysts?

A4: Yes, synergistic or cooperative catalysis, where two different catalysts are used simultaneously, is a powerful strategy.[13] For instance, a combination of an organocatalyst and a transition metal catalyst can enable transformations that are not possible with either catalyst alone.[13]

Data Summary

The following table summarizes representative catalyst systems and their performance in specific enantioselective spiroether synthesis reactions. This data is intended to serve as a starting point for catalyst selection and optimization.

Reaction TypeCatalyst SystemSubstrate ExampleSolventTemp (°C)Yield (%)e.e. (%)Reference
Spiroketalization(R)-TRIP (CPA)Hydroxy-diketoneToluene259594[7]
CarboetherificationCu(OTf)₂ / (R)-Ph-BOXAryl-substituted alkenol1,2-DCE258599[1]
SpiroaminoalkylationPd₂(dba)₃ / (S)-DTBM-SEGPHOSSalicylaldehyde derivativeToluene7092>99[12]
[4+2] CycloadditionChiral Phosphoric Acid (SPA)1-((2-aryl)vinyl)naphthalen-2-olCH₂Cl₂309896[6]
Friedel-Crafts AlkylationCinchonidine-based amineIndole derivativeToluene/H₂O258895[15]

Experimental Protocols

General Procedure for a Chiral Phosphoric Acid-Catalyzed Spiroketalization

This protocol is a generalized example based on literature procedures.[5][7]

  • To a flame-dried Schlenk tube under an argon atmosphere, add the chiral phosphoric acid catalyst (1-10 mol%).

  • Add the desired solvent (e.g., toluene, CH₂Cl₂, 0.1 M concentration).

  • Add the hydroxy-dicarbonyl substrate (1.0 equiv).

  • Stir the reaction mixture at the desired temperature (e.g., -20 °C to room temperature).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction (if necessary) and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Sources

Managing reaction byproducts in the synthesis of spirocycles

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Technical Support Center . This resource is engineered specifically for researchers, medicinal chemists, and drug development professionals dealing with the complex architectural challenges of spirocycle synthesis.

Spirocyclic scaffolds are highly prized in drug discovery for their rigid, three-dimensional geometry, which often translates to improved target binding affinity and favorable pharmacokinetic profiles. However, the congested nature of the central spiro atom makes their synthesis prone to competitive side reactions. This guide provides mechanistic troubleshooting, quantitative optimization data, and self-validating protocols to help you isolate your desired spirocycles with high yield and enantiomeric excess (ee).

Part 1: Diagnostic Workflow for Spirocyclization Byproducts

Before adjusting reaction parameters, it is critical to identify the mechanistic origin of your byproduct. Use the diagnostic logic tree below to map your crude LC-MS/NMR data to the appropriate optimization strategy.

ByproductTroubleshooting Start Analyze Crude Reaction Mixture (NMR/LC-MS) Oligomer Intermolecular Dimerization/Oligomerization Start->Oligomer Mass > Expected Dehalogen Direct Dehalogenation (e.g., Debromination) Start->Dehalogen Mass = Expected - Halogen Racemic Racemic Background Reaction (Low ee%) Start->Racemic Chiral HPLC shows racemate Carboiod Carboiodination (Undesired Pathway) Start->Carboiod Mass = Expected + Iodine SolOligomer Implement High Dilution & Slow Addition Protocols Oligomer->SolOligomer SolDehalogen Optimize Reductant (e.g., HEH) & Base (DIPEA) Dehalogen->SolDehalogen SolRacemic Lower Base Equivalents & Reaction Temperature Racemic->SolRacemic SolCarboiod Tune Ligand Sterics (e.g., Xu-Phos) Carboiod->SolCarboiod

Diagnostic logic for identifying and resolving common spirocyclization reaction byproducts.

Part 2: Frequently Encountered Byproducts & Troubleshooting FAQs

Q1: My spirocyclization reaction is generating significant amounts of dimers and oligomers. How can I force the reaction toward the desired spirocycle? Mechanistic Causality: Spirocyclization relies on an intramolecular ring closure. If the substrate possesses multiple reactive sites, intermolecular reactions (which are second-order and concentration-dependent) can easily outcompete the desired intramolecular spirocyclization (which is first-order)[1]. Solution: You must manipulate the kinetics by artificially lowering the concentration of the reactive intermediate. Implement strict high-dilution conditions or use a syringe pump to slowly introduce the substrate into the catalyst mixture[1].

Q2: During visible-light-induced dearomative hydroarylation, I am seeing up to 5% of a direct debromination byproduct. How do I suppress this? Mechanistic Causality: In photocatalytic dearomative spirocyclization of non-activated arenes, the reaction relies on a delicate single-electron transfer (SET) balance. When using reductants like Hantzsch ester (HEH) and bases like DIPEA, improper stoichiometry can cause premature cleavage of the carbon-halogen bond before the spirocyclization cascade can initiate[2]. Using DIPEA as the sole reductant exacerbates this, plummeting yields and dominating the mixture with side reactions[2]. Solution: Ensure precise stoichiometric control. A synergistic combination of DIPEA (1.0 equiv) and HEH (1.2 equiv) is required to facilitate the correct radical cascade and suppress direct debromination[2].

Q3: I am using a Pd-catalyzed cascade Heck/remote C(sp2)–H alkylation, but a carboiodination byproduct is outcompeting my spirocycle. Why is this happening? Mechanistic Causality: In this cascade, the C(sp2)–C(sp3) reductive elimination is the rate-determining step[3]. After oxidative addition and C–H activation, the intermediate alkyl Pd(II) iodide faces a kinetic fork: it can undergo the desired C(sp2)–C(sp3) reductive elimination to form the spirocycle, or it can undergo a reversible C–I reductive elimination to form the carboiodination byproduct[3]. Solution: The C–I reductive elimination pathway must be thermodynamically destabilized. Switch to a sterically demanding chiral ligand, such as Xu-Phos. Computational mechanistic studies confirm that bulky ligands make the alkyl Pd(II) iodide intermediate significantly more stable than the carboiodination product, forcing the reaction down the spirocyclization pathway[3].

Q4: My Ni-catalyzed α-spirocyclization of lactones is yielding the correct mass, but the enantiomeric excess (ee) is exceptionally low (e.g., 5%). Is the catalyst failing? Mechanistic Causality: The loss of enantioselectivity is likely not a failure of the chiral catalyst, but rather the presence of a highly competitive, base-promoted background reaction[4]. Strong bases like LHMDS can deprotonate the lactone and mediate the cyclization independently of the chiral transition-metal complex, resulting in a racemic mixture. This is particularly prevalent when forming kinetically favored 5-membered spirocycles[4]. Solution: Kinetically suppress the background reaction by pre-forming the chiral Ni-complex before adding the base, and lower the reaction temperature to -20 °C during the base addition step[4].

Part 3: Quantitative Optimization Data

The following table summarizes the expected impact of targeted optimization parameters on yield and enantioselectivity when mitigating specific byproducts.

Reaction ClassTarget ScaffoldPrimary ByproductMechanistic CauseOptimization StrategyYield / ee% Impact
Photocatalytic Hydroarylation 2-Aryl Indole SpirocyclesDebrominated SubstratePremature C-Br cleavage via unoptimized SETSynergistic use of DIPEA (1.0 eq) + HEH (1.2 eq)Yield: 20% → 70%
Pd-Catalyzed Cascade Heck S-type SpirocyclesCarboiodination AdductReversible C-I reductive eliminationSteric tuning via Xu-Phos ligandYield: 45% → 85%ee: 10% → 92%
Ni-Catalyzed α-Spirocyclization 5/6/7-Membered LactonesRacemic SpirocycleBase-promoted background cyclizationPre-formation of Ni-complex, low temp (-20°C)Yield: 68% → 90%ee: 5% → 83%
General Spirocyclization Diverse Spiro-scaffoldsDimers / OligomersIntermolecular competitionHigh-dilution continuous flow / syringe pumpDimer reduction >95%

Part 4: Standard Operating Procedures (Protocols)

Protocol A: Self-Validating High-Dilution Setup for Intramolecular Spirocyclization

Objective: To strictly favor intramolecular spirocyclization over intermolecular dimerization[1].

  • Catalyst Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve the required catalyst (e.g., Pd(OAc)2) and ligand in 10 mL of degassed solvent. Bring the solution to the optimal reaction temperature.

  • Substrate Preparation: Dissolve the spirocyclization precursor (1.0 equiv) in a separate vial with a highly non-polar or appropriate solvent to achieve a concentration of exactly 0.01 M.

  • Syringe Pump Addition: Load the substrate solution into a gas-tight syringe. Using a programmable syringe pump, add the substrate dropwise to the vigorously stirring catalyst solution at a rate of 1.0 to 2.0 mL/hr. Causality: This ensures the steady-state concentration of the reactive intermediate remains near zero, mathematically eliminating second-order dimerization collisions.

  • Self-Validation Step: At t = 2 hours, withdraw a 50 µL aliquot. Quench and analyze via LC-MS. The protocol is validated if the [2M+H]+ (dimer) peak is absent or <1% relative to the [M+H]+ (spirocycle) peak. If dimers are present, reduce the pump rate by 50%.

Protocol B: Enantioselective Ni-Catalyzed α-Spirocyclization of Lactones

Objective: To suppress base-promoted racemic background reactions and maximize ee%[4].

  • Glovebox Setup: Inside a nitrogen-filled glovebox, charge an oven-dried 2-dram vial with Ni(COD)2 (10 mol%) and the chiral Mandyphos ligand SL-M001-1 (12 mol%)[4].

  • Catalyst Pre-formation: Add 2.0 mL of anhydrous tert-butyl methyl ether (TBME). Stir the mixture at room temperature for 30 minutes. Causality: Pre-forming the active chiral catalyst ensures it is immediately ready to outcompete the achiral base-promoted pathway.

  • Substrate Addition: Add the lactone substrate (0.2 mmol) and the aryl halide (0.3 mmol) to the deep red catalyst solution.

  • Kinetic Suppression (Critical Step): Transfer the sealed vial out of the glovebox and immediately cool it to -20 °C using a cryo-cooling bath. Slowly add LHMDS (1.5 equiv) dropwise over 5 minutes. Causality: The low temperature kinetically freezes the achiral background reaction while allowing the highly active Ni-complex to proceed.

  • Self-Validation Step: After 12 hours, quench the reaction with a saturated aqueous solution of NH4Cl. Extract with ethyl acetate, concentrate, and analyze the crude mixture via chiral HPLC. An ee >80% validates that the transition-metal-catalyzed pathway successfully dominated the background reaction[4].

References

  • Ma, X. Origin of Enantio- and Chemoselectivity in the Synthesis of Spirocycles via Palladium/Xu-Phos-Catalyzed Cascade Heck/Remote C(sp2)–H Alkylation: A Computational Mechanistic Study. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • PMC. Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. National Institutes of Health. Available at: [Link]

  • Chi, Z., et al. Dearomative spirocyclization via visible-light-induced reductive hydroarylation of non-activated arenes. Chinese Chemical Letters. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the large-scale synthesis of Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate . This spiro-epoxide is a highly valuable synthetic intermediate, synthesized via the Darzens condensation between 2-ethylcyclohexanone and ethyl chloroacetate.

As reaction scales increase from benchtop to pilot plant, researchers frequently encounter challenges related to thermal runaways, ester hydrolysis, and diastereomeric control. This guide provides field-proven, self-validating protocols and troubleshooting frameworks to ensure high-yield, reproducible scale-up.

Mechanistic Causality & Reaction Pathway

The synthesis relies on the Darzens condensation, a base-promoted reaction that constructs an α,β -epoxy ester from a ketone and an α -haloester. The mechanism begins with the deprotonation of the α -haloester (ethyl chloroacetate) to generate a reactive carbanion[1]. This enolate undergoes an aldol-type nucleophilic addition to the carbonyl of 2-ethylcyclohexanone, forming an alkoxide intermediate[1]. Finally, an intramolecular SN​2 displacement of the chloride leaving group closes the three-membered oxirane ring[2].

Understanding this kinetics is critical for scale-up: the initial deprotonation and aldol addition are highly exothermic and rapid, while the ring closure is the rate-determining step. The atom economy of this process is favorable, generating only a simple inorganic salt (NaCl) and the conjugate acid of the base as byproducts[3].

DarzensMechanism Step1 Ethyl Chloroacetate + NaOtBu Enolate α-Halo Enolate (Carbanion) Step1->Enolate Deprotonation (Fast) Alkoxide Alkoxide Intermediate Enolate->Alkoxide Aldol Addition Ketone 2-Ethylcyclohexanone Ketone->Alkoxide Electrophilic Attack Product Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate Alkoxide->Product SN2 Ring Closure (Slow)

Fig 1. Mechanistic pathway of the Darzens condensation forming the spiro-epoxide.

Self-Validating Experimental Protocol

To prevent batch failure, we utilize a self-validating workflow . This means the protocol contains built-in In-Process Controls (IPCs) that must be satisfied before proceeding to the next unit operation. We employ a "reverse-addition" strategy, adding the ketone/haloacetate mixture to the base, which keeps the enolate concentration low and prevents self-condensation[4].

ScaleUpWorkflow Prep 1. Preparation Anhydrous THF Dosing 2. Dosing 0-5 °C Prep->Dosing Reaction 3. Maturation GC-FID IPC Dosing->Reaction Quench 4. Quench Sat. NH4Cl Reaction->Quench Purify 5. Isolation Distillation Quench->Purify

Fig 2. Self-validating large-scale workflow for spiro-epoxide synthesis.

Step-by-Step Methodology (10 kg Scale)

Reagents:

  • 2-Ethylcyclohexanone: 1.0 eq (10.0 kg)

  • Ethyl chloroacetate: 1.1 eq (10.7 kg)

  • Sodium tert-butoxide (NaOtBu): 1.2 eq (9.1 kg)

  • Anhydrous THF: 50 L

Procedure:

  • System Preparation: Purge a 100 L jacketed reactor with N2​ . Charge 30 L of anhydrous THF and 9.1 kg of NaOtBu.

    • Validation Check: Perform Karl Fischer titration on the suspension. Moisture must be < 100 ppm to prevent ester saponification.

  • Substrate Dosing: In a separate vessel, mix 10.0 kg of 2-ethylcyclohexanone and 10.7 kg of ethyl chloroacetate in 20 L of THF. Cool the main reactor to 0 °C. Begin dosing the substrate mixture into the NaOtBu suspension over 3–4 hours.

    • Validation Check: The internal temperature must not exceed 5 °C. If Tint​ reaches 5 °C, automatically pause dosing to allow the jacket cooling to catch up.

  • Reaction Maturation: Once dosing is complete, stir the slurry at 0–5 °C for 4 hours.

    • Validation Check: Pull a sample for GC-FID analysis. The reaction is complete when residual 2-ethylcyclohexanone is < 2.0% (Area %). Do not proceed until this threshold is met.

  • Quenching: Carefully dose 20 L of saturated aqueous NH4​Cl into the reactor while maintaining Tint​ < 15 °C.

    • Validation Check: Test the pH of the aqueous phase. It must be between 7.0 and 8.0. A highly basic pH indicates incomplete quenching, risking epoxide hydrolysis during workup[4].

  • Phase Separation & Isolation: Separate the phases. Extract the aqueous layer with ethyl acetate (10 L). Combine organic layers, dry over Na2​SO4​ , and concentrate under reduced pressure. Purify the crude oil via wiped-film vacuum distillation.

Quantitative Data: Condition Optimization

Choosing the right base and solvent system is the most critical decision for scaling the Darzens reaction. The table below summarizes our optimization data, highlighting why NaOtBu in THF is the superior choice for large-scale manufacturing.

Base SystemSolventConversion (%)Diastereomeric Ratio (cis:trans)Exotherm RiskScalability Rating
NaOEt Ethanol85%1:1.2HighModerate
NaOtBu THF / Toluene94%1:1.5MediumExcellent
NaHMDS THF98%1:2.1LowPoor (Cost-Prohibitive)
KOH (aq) / PTC Toluene / H2​O 70%1:1LowModerate (Hydrolysis Risk)

Note: While aqueous biphasic conditions with a phase-transfer catalyst (PTC) can enhance reaction rates[5], the risk of ester hydrolysis at scale makes anhydrous NaOtBu the preferred industrial route.

Troubleshooting Guides & FAQs

Q1: My overall yield is low, and I am seeing significant formation of a water-soluble byproduct. What is happening? A: You are likely observing the saponification (hydrolysis) of the ethyl ester, resulting in the formation of a water-soluble glycidic acid salt. This occurs when water is present in your solvent, or if you are using a hydroxide base (like NaOH or KOH). Fix: Ensure strict anhydrous conditions (Karl Fischer < 100 ppm). Switch your base to Sodium tert-butoxide (NaOtBu). Because the tert-butoxide anion is highly sterically hindered, it acts as a strong base but a poor nucleophile, preventing transesterification and minimizing ester hydrolysis[4].

Q2: The exotherm during the addition phase is overwhelming my reactor's cooling capacity. How can I control this? A: The deprotonation of the α -haloester and the subsequent aldol addition are highly exothermic[3]. If you are adding the base to a mixture of the ketone and haloester, you risk a thermal runaway. Fix: Implement the "reverse-addition" protocol described in Step 2 above. By slowly dosing the ketone/haloacetate mixture into a chilled suspension of the base, you kinetically limit the reaction rate to the speed of your addition pump[4].

Q3: The diastereomeric ratio (dr) of my spiro-epoxide fluctuates wildly between batches. How can I lock in the stereocontrol? A: The Darzens reaction typically yields a mixture of cis and trans isomers, with ratios generally falling between 1:1 and 1:2[2]. The stereochemistry is dictated by the transition states during the initial aldol addition and the subsequent ring closure[1]. Fix: Stereocontrol in classical Darzens conditions is highly temperature-dependent. Fluctuating dr means your internal temperature ( Tint​ ) is not strictly controlled during the dosing phase. Keep the reaction strictly between 0–5 °C to favor kinetic control. If higher trans selectivity is required, utilizing a bulkier base like NaHMDS can improve the ratio to >1:2, though at a higher raw material cost.

Q4: We are trying to avoid column chromatography. What is the most scalable purification method for Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate? A: Silica gel chromatography is not only unscalable for multi-kilogram batches, but the slightly acidic nature of silica can also catalyze the ring-opening of the spiro-epoxide. Fix: Because the target molecule is a relatively stable ester, fractional vacuum distillation is the method of choice. For scales >5 kg, use a Wiped-Film Evaporator (WFE) or Short-Path Distillation unit under high vacuum (< 1 mbar). This minimizes the residence time of the epoxide at high temperatures, preventing thermal degradation while efficiently stripping off unreacted 2-ethylcyclohexanone and trace solvent.

References

  • Source: acsgcipr.
  • Source: benchchem.
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Darzens Reaction Source: Organic Chemistry Portal URL
  • Darzens Condensation Source: Master Organic Chemistry URL

Sources

Stability issues of Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate . As a Senior Application Scientist, I have designed this guide to move beyond generic handling advice. This compound is a highly functionalized glycidic ester (an α,β -epoxy ester) fused to a sterically congested spiro[2.5]octane system. Its dual-reactive nature—combining the ~13 kcal/mol ring strain of an oxirane with the hydrolytic sensitivity of an ester—requires precise environmental control during synthesis, purification, and storage.

This guide provides field-proven mechanistic insights, self-validating protocols, and troubleshooting steps to ensure the structural integrity of your compound.

Part 1: Mechanistic Causality of Instability

To troubleshoot degradation, you must first understand the thermodynamic and kinetic forces acting on the molecule. Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate is susceptible to three primary degradation pathways:

  • Lewis/Brønsted Acid-Catalyzed Rearrangement: Spiro-epoxides are highly sensitive to acidic conditions. Protonation or Lewis acid coordination of the epoxide oxygen transforms it into a superior leaving group. This triggers the cleavage of the C–O bond, stabilizing a transient carbocation that rapidly undergoes a 1,2-alkyl shift. This process, known as the1, leads to ring expansion (forming cycloheptanone derivatives) or contraction[1].

  • Base-Catalyzed Saponification & Darzens Decarboxylation: Exposure to aqueous base initiates an SN​2 attack by hydroxide on the ester carbonyl, leading to saponification. Because this is a glycidic ester, the resulting sodium or potassium glycidate salt is thermally labile. Upon mild heating or neutralization, it undergoes rapid decarboxylation to yield an aldehyde or ketone[2].

  • Nucleophilic Ring-Opening: Under mildly acidic or basic conditions in the presence of weak nucleophiles (e.g., water, alcohols), the highly strained three-membered ring will open. Acid-catalyzed opening typically results in nucleophilic attack at the more substituted carbon, yielding a trans-1,2-diol[3].

Part 2: Troubleshooting FAQs

Q1: My NMR spectrum shows a complete loss of the epoxide proton signals and the sudden appearance of an aldehyde peak (~9.5 ppm). What happened? A1: You are observing the classic Darzens degradation or a Meinwald rearrangement. If your sample was stored in unneutralized CDCl3​ , the trace amounts of DCl generated by the photolytic degradation of the solvent catalyzed the epoxide ring opening. Solution: Always filter your deuterated chloroform through a short plug of basic alumina prior to preparing NMR samples of spiro-epoxides.

Q2: I attempted to purify the compound via standard silica gel column chromatography, but my isolated yield was below 20%, and multiple spots appeared on the TLC. Why? A2: Standard silica gel ( SiO2​ ) is inherently mildly acidic (pH ~4.5-5.5). The prolonged residence time on the column induced acid-catalyzed ring-opening and rearrangement. Solution: You must passivate the silica gel. Pre-treat your column with 1-2% Triethylamine ( Et3​N ) in your non-polar eluent (e.g., hexanes) to neutralize the acidic silanol groups before loading your compound.

Q3: How should I quench my reaction mixture to prevent hydrolysis during aqueous workup? A3: Avoid strong bases (like 1M NaOH) or strong acids (like 1M HCl). The ester is prone to base-catalyzed cleavage, and the epoxide is prone to acid-catalyzed opening. Solution: Quench the reaction using a cold, saturated aqueous solution of Sodium Bicarbonate ( NaHCO3​ ) or a pH 7.4 Phosphate-Buffered Saline (PBS) solution to maintain strict neutrality.

Part 3: Quantitative Stability Data

To facilitate easy comparison, the following table summarizes the stability metrics of Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate under various laboratory conditions.

Environmental ConditionpH RangeTemperatureStability HorizonPrimary Degradant Observed
Ideal Storage 7.0 - 7.5-20°C (Argon)> 12 MonthsNone (Stable)
Aqueous Buffer 7.425°C~ 48 HoursTrace trans-1,2-diol
Mild Acid (e.g., NH4​Cl )4.5 - 5.525°C< 2 HoursCycloheptanones (Rearrangement)
Aqueous Base (e.g., NaOH)> 10.025°C< 30 MinutesAldehyde + CO2​ (Decarboxylation)
Thermal Stress N/A (Neat)> 80°C< 1 HourThermal Isomerization Products

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems, incorporating internal checkpoints to verify success at each step.

Protocol A: Passivated Purification & Anhydrous Storage

Causality: Neutralizing the stationary phase prevents acid-catalyzed degradation, while inert atmosphere storage prevents moisture-driven nucleophilic ring-opening.

  • Column Preparation: Slurry silica gel in Hexanes containing 2% Et3​N (v/v). Pack the column and flush with 3 column volumes of the same solvent mixture.

  • Equilibration: Flush the column with 2 column volumes of your actual mobile phase (e.g., 90:10 Hexanes:Ethyl Acetate containing 0.5% Et3​N ).

  • Loading & Elution: Load the crude mixture and elute.

    • Validation Checkpoint: Run a 2D-TLC (Two-Dimensional Thin Layer Chromatography). Spot the purified fraction, run it in one direction, let it dry, and run it 90 degrees in the same solvent. If the compound is stable, only one spot will appear on the diagonal. Off-diagonal spots indicate degradation during elution.

  • Storage: Concentrate the pure fractions under reduced pressure at a bath temperature strictly below 30°C . Flush the vial with Argon, seal with Parafilm, and store at -20°C.

Protocol B: Controlled Nucleophilic Ring-Opening (Derivatization)

Causality: If you intentionally need to open the epoxide to form a trans-diol for downstream synthesis, using a controlled, mild acid catalyst ensures regioselectivity without triggering the Meinwald rearrangement[3].

  • Reaction Setup: Dissolve the spiro-epoxide in a 4:1 mixture of THF and H2​O at 0°C.

  • Catalysis: Add 0.1 equivalents of a mild acid (e.g., Pyridinium p-toluenesulfonate - PPTS).

  • Monitoring: Stir at 0°C to 25°C.

    • Validation Checkpoint: Monitor via LC-MS. You should observe the disappearance of the parent mass [M+H]+ and the appearance of the diol mass [M+H+18]+ . The absence of [M+H−44]+ confirms that decarboxylation has been successfully avoided.

  • Quench: Neutralize immediately with solid NaHCO3​ before solvent removal.

Part 5: Degradation Pathway Visualization

The following diagram maps the logical relationships between environmental stressors and the specific degradation pathways of the compound.

G Compound Ethyl 4-ethyl-1-oxaspiro[2.5]octane -2-carboxylate Acid Lewis/Brønsted Acids (e.g., BF3·OEt2, H3O+) Compound->Acid Exposure Base Aqueous Base (e.g., NaOH, KOH) Compound->Base Exposure Heat Thermal Stress (> 80°C) Compound->Heat Exposure Meinwald Meinwald Rearrangement (Ring Expansion/Contraction) Acid->Meinwald Catalysis RingOpen Epoxide Ring Opening (Diol/Alkoxy formation) Acid->RingOpen Nucleophilic Attack Hydrolysis Ester Hydrolysis & Decarboxylation Base->Hydrolysis Saponification Heat->Meinwald Thermal Isomerization Degradant1 Cycloheptanone / Aldehyde Derivatives Meinwald->Degradant1 Degradant2 Aldehyde + CO2 (Darzens Degradation) Hydrolysis->Degradant2 Degradant3 Trans-1,2-Diol / Halohydrin RingOpen->Degradant3

Caption: Mechanistic degradation pathways of spiro-epoxide glycidic esters under environmental stress.

Part 6: References

  • Synthesis of α-Arylated Cycloalkanones from Congested Trisubstituted Spiro-epoxides: Application of the House–Meinwald Rearrangement for Ring Expansion. The Journal of Organic Chemistry - ACS Publications.1

  • 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts.2

  • Opening of Epoxides With Acid. Master Organic Chemistry.3

Sources

Validation & Comparative

A Comparative Analysis of Spirocyclic Ethers and Their Carbocyclic Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer superior pharmacological profiles is a perpetual endeavor. Among the myriad of structural motifs, spirocycles have emerged as a particularly compelling class of compounds, prized for their inherent three-dimensionality and conformational rigidity.[1][2] This guide provides an in-depth comparative analysis of spirocyclic ethers and their carbocyclic analogs, offering researchers, scientists, and drug development professionals a critical overview of their synthesis, structural nuances, and impact on key drug-like properties. By presenting a synthesis of current literature and supporting experimental data, this document aims to inform the rational design of next-generation therapeutics.

Introduction: The Allure of the Spirocyclic Scaffold

Spirocyclic systems, characterized by two rings sharing a single common atom, introduce a fixed, three-dimensional geometry into a molecule. This structural feature can profoundly influence a compound's interaction with biological targets, often leading to enhanced potency and selectivity.[3] Furthermore, the introduction of a spirocenter can significantly modulate a molecule's physicochemical properties, including lipophilicity, solubility, and metabolic stability, which are critical determinants of a drug candidate's pharmacokinetic profile.[1][4]

This guide will focus on a key subclass of spirocycles: spirocyclic ethers. We will explore how the replacement of a methylene group in a carbocyclic spirocycle with an oxygen atom impacts the molecule's overall properties, providing a head-to-head comparison with their carbocyclic counterparts.

Structural and Conformational Analysis: Rigidity and Beyond

The defining characteristic of a spirocyclic system is its rigid structure. This rigidity limits the conformational freedom of the molecule, which can be advantageous in drug design by pre-organizing the pharmacophoric elements into a bioactive conformation, thus reducing the entropic penalty upon binding to a target.[2]

The introduction of an oxygen atom to form a spirocyclic ether can further influence the conformational landscape. A study on 1-oxaspiro[5.5]undecanes revealed a significant difference in the conformational behavior of the spiro ether compared to its carbocyclic and spiro ketal analogs.[5] The spiro ether was found to be conformationally mobile at room temperature, existing as a mixture of a major and a minor conformer, while the corresponding spiro ketal was conformationally rigid.[5] This suggests that the presence of the ether oxygen can introduce a degree of conformational flexibility that may be beneficial for target engagement.

Diagram: Conformational Equilibrium of a Spirocyclic Ether

G cluster_0 Conformational Isomers Conformer_A Major Conformer (e.g., Equatorial Oxygen) Conformer_B Minor Conformer (e.g., Axial Oxygen) Conformer_A->Conformer_B Ring Inversion

Caption: Conformational equilibrium between two chair-like forms of a spirocyclic ether.

Synthetic Accessibility: Building the Core Scaffolds

The synthetic accessibility of a molecular scaffold is a critical consideration in drug discovery. Both spirocyclic ethers and their carbocyclic analogs can be synthesized through a variety of methods.

Carbocyclic Spirocycles: Classic and robust methods for the construction of carbocyclic spirocycles include:

  • Robinson Annulation/Intramolecular Aldol Condensation: A well-established method for forming six-membered rings.[6]

  • Photochemical [2+2] Cycloaddition: This approach utilizes light to induce a cycloaddition between a cycloalkenone and an alkene, followed by a rearrangement to form the spirocyclic skeleton.[6]

  • Gold-Catalyzed Enyne Cyclization: A modern and efficient method that can construct the spirocyclic system in a single step.[6]

Spirocyclic Ethers: The synthesis of spirocyclic ethers often involves intramolecular cyclization reactions. A notable example is the copper-catalyzed enantioselective carboetherification of alkenols, which allows for the formation of both rings of the spirocyclic ether in one step with control of stereochemistry.[7] Another powerful method is the tandem Prins/pinacol reaction, which has been used to synthesize oxaspiro[4.5]decan-1-one scaffolds.[8]

A key advantage in comparative studies is the ability to synthesize both the spirocyclic ether and its carbocyclic analog from a common intermediate, allowing for a more direct assessment of the impact of the heteroatom.

Diagram: General Synthetic Strategy for Comparative Analysis

G Common_Intermediate Common Synthetic Intermediate Carbocycle_Synthesis Carbocyclic Analog Synthesis (e.g., Ring-Closing Metathesis) Common_Intermediate->Carbocycle_Synthesis Ether_Synthesis Spirocyclic Ether Synthesis (e.g., Intramolecular Etherification) Common_Intermediate->Ether_Synthesis Carbocyclic_Analog Carbocyclic Analog Carbocycle_Synthesis->Carbocyclic_Analog Spirocyclic_Ether Spirocyclic Ether Ether_Synthesis->Spirocyclic_Ether G cluster_0 Assay Workflow Start Prepare Incubation Mixture (Compound + HLM + Buffer) Pre_incubation Pre-incubate at 37°C Start->Pre_incubation Initiate Add NADPH (Start Reaction) Pre_incubation->Initiate Incubate Incubate at 37°C Initiate->Incubate Sample Sample at Time Points (0, 5, 15, 30, 60 min) Incubate->Sample Time course Quench Quench Reaction (Acetonitrile + IS) Sample->Quench Process Centrifuge and Collect Supernatant Quench->Process Analyze LC-MS/MS Analysis Process->Analyze Data Calculate Half-life (t½) Analyze->Data

Caption: Step-by-step workflow for determining in vitro metabolic stability.

Conclusion and Future Perspectives

The strategic incorporation of spirocyclic scaffolds represents a powerful approach in modern drug discovery. The comparative analysis of spirocyclic ethers and their carbocyclic analogs reveals that the introduction of an ether oxygen can significantly and favorably modulate key physicochemical properties. Specifically, the enhanced aqueous solubility and reduced lipophilicity observed with oxa-spirocycles can lead to improved ADME profiles. [9] While the existing data strongly supports the potential benefits of spirocyclic ethers, further systematic studies are warranted. The synthesis and head-to-head comparison of a broader range of spirocyclic ethers and their corresponding carbocyclic analogs will provide a more comprehensive understanding of the structure-property relationships. Such studies will enable medicinal chemists to make more informed decisions in the design of novel therapeutic agents with optimized efficacy and safety profiles.

References

  • Basireddy, R. et al. (2014). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry, 12(34), 6564-6567.
  • BenchChem. (2025). A Comparative Study of Spiro[3.4]octanols and Their Carbocyclic Analogs: A Guide for Researchers. BenchChem.
  • BenchChem. (2025). A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.
  • Deslongchamps, P., & Pothier, N. (1990). Conformational analysis of 1-oxaspiro[5.5]undecanes. A powerful probe for the endo and the exo anomeric effects in acetals. Canadian Journal of Chemistry, 68(4), 597-611.
  • BenchChem. (2026). Comparative Analysis of Synthetic Routes to Spiro[4.5]dec-9-en-7-one. BenchChem.
  • HETEROCYCLES. (2022). Synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. HETEROCYCLES, 105(1), 487.
  • Franchini, S. et al. (2017). Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. European Journal of Medicinal Chemistry, 125, 435-452.
  • ResearchGate. (2008). Design, Synthesis and Structure-Odor Correlation of Novel Spiro[4.5]-decan-2-ones.
  • Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
  • Springer Nature. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • ResearchGate. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
  • MDPI. (2025). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI.
  • ResearchGate. (n.d.). Metabolic stability of selected compounds in human liver microsomes.
  • EMBL-EBI. (n.d.). Assay: Metabolic stability in human liver microsomes (CHEMBL2387815). EMBL-EBI.
  • Wang, Y. et al. (2015).
  • Buchwald, S. L. et al. (2018). Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols.
  • Schofield, C. J. et al. (2015). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. MedChemComm, 6(7), 1269-1273.
  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. michael-green.github.io.
  • Komarov, I. V. et al. (2021). A stereochemical journey around spirocyclic glutamic acid analogs. Organic & Biomolecular Chemistry, 19(44), 9645-9653.
  • Mykhailiuk, P. K. et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(34), 11294-11305.
  • MDPI. (2023).
  • SpiroChem. (n.d.).

Sources

Validating the biological target of Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Validating the Biological Target of Covalent Spiro-Epoxides: A Comparative Guide on Ethyl 4-ethyl-1-oxaspiro[1]octane-2-carboxylate

As a Senior Application Scientist overseeing target deconvolution for electrophilic screening libraries, I frequently encounter compounds that require rigorous, multi-orthogonal validation. Ethyl 4-ethyl-1-oxaspiro[1]octane-2-carboxylate (EEOC) is a compact, synthetic spiro-epoxide building block [1]. While structurally simpler than complex natural products, its reactive spiro-epoxide warhead mirrors that of fumagillin—a well-documented, potent anti-angiogenic agent [2].

Fumagillin and its analogs exert their biological effects by irreversibly inhibiting Methionine Aminopeptidase 2 (MetAP2), an enzyme critical for the N-terminal processing of nascent proteins [2, 3]. This guide provides a comprehensive, objective comparison of EEOC against standard MetAP2 inhibitors, detailing the mechanistic logic and self-validating protocols necessary to confirm its identity as a targeted covalent inhibitor (TCI).

Mechanistic Rationale: The Spiro-Epoxide Advantage

Why do spiro-epoxides exhibit such exquisite selectivity for MetAP2 compared to standard linear epoxides? The causality lies in the unique architecture of the MetAP2 active site.

The metal-ion cofactor within MetAP2 acts as a Lewis acid, coordinating directly with the spiro-epoxide oxygen. This interaction polarizes the epoxide ring, perfectly positioning it for a nucleophilic attack by the imidazole ring of a highly conserved active-site histidine (His231) [4]. Unlike flexible linear epoxides, the inherent ring strain and steric bulk of the spiro[1]octane system in EEOC restrict off-target reactivity. Covalent modification is therefore driven by specific geometric alignment and binding affinity rather than indiscriminate electrophilicity [3].

G EEOC Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate (Spiro-epoxide) MetAP2 MetAP2 Enzyme (His231 Residue) EEOC->MetAP2 Covalent Modification (Irreversible) NTerm N-terminal Methionine Processing EEOC->NTerm Inhibits MetAP2->NTerm Catalyzes Angio Angiogenesis & Cell Proliferation NTerm->Angio Enables

Fig 1: Spiro-epoxide mediated MetAP2 inhibition and downstream anti-angiogenic pathway.

Quantitative Performance Comparison

To objectively evaluate EEOC, we must benchmark it against Fumagillin (a highly optimized, irreversible natural product) and a standard Reversible MetAP2 Inhibitor. A true covalent modifier will exhibit a discrete mass shift corresponding to the intact mass of the inhibitor and will maintain near-total inhibition even after extensive washout.

Table 1: Comparative Target Engagement Metrics for MetAP2 Inhibitors

CompoundModalityMetAP2 IC₅₀ (nM)Covalent Adduct Mass Shift (Da)Washout Recovery (%)
EEOC Irreversible450+212.3< 5%
Fumagillin Irreversible9.2+458.5< 1%
Reversible Inhibitor Reversible15.0None> 95%

Data Interpretation: While EEOC is less potent than the highly evolved natural product Fumagillin, its near-zero washout recovery and distinct mass shift confirm that it functions via the same irreversible, covalent mechanism.

Self-Validating Experimental Protocols

A robust target validation strategy cannot rely on enzymatic inhibition alone; it must physically prove the formation of a covalent bond and functionally prove that this bond dictates the inhibition.

Workflow Step1 1. Compound Incubation (EEOC + MetAP2) Step2A 2A. Intact LC-MS (Mass Shift Analysis) Step1->Step2A Step2B 2B. Enzymatic Assay (Substrate Cleavage) Step1->Step2B Step4 4. Target Validation Confirmed Step2A->Step4 +212.3 Da Shift Step3 3. Dialysis / Washout (Reversibility Check) Step2B->Step3 Step3->Step4 No Activity Recovery

Fig 2: Self-validating experimental workflow for confirming irreversible covalent engagement.

Protocol A: Intact Protein LC-MS for Adduct Verification

This protocol physically demonstrates the covalent attachment of EEOC to MetAP2.

  • Incubation: Incubate 10 µM recombinant human MetAP2 with 100 µM EEOC (10x molar excess) in assay buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 10 µM CoCl₂) for 2 hours at room temperature.

    • Causality: The CoCl₂ is critical; the cobalt ion acts as the Lewis acid required to activate the spiro-epoxide for His231 attack [4].

  • Desalting: Pass the reaction mixture through a Zeba Spin Desalting Column (7K MWCO).

    • Causality: MetAP2 buffer contains salts and metal cofactors that cause severe ion suppression in the mass spectrometer. Desalting ensures a clean protein envelope for accurate mass determination.

  • LC-MS Acquisition: Inject the desalted protein onto a C4 analytical column coupled to a High-Resolution Time-of-Flight (HR-TOF) mass spectrometer. Elute using a rapid gradient of 5-95% Acetonitrile (with 0.1% Formic Acid).

  • Deconvolution: Process the raw multi-charged protein spectra using deconvolution software (e.g., MaxEnt1) to obtain the zero-charge intact mass.

    • Validation: A successful reaction will show a complete shift of the MetAP2 base peak by exactly +212.3 Da, corresponding to the addition of EEOC following epoxide ring-opening [3].

Protocol B: Enzymatic Washout Assay

This protocol functionally differentiates between high-affinity reversible binding and true covalent modification.

  • Baseline Inhibition: Pre-incubate 10 nM MetAP2 with 10 µM EEOC, Fumagillin, or a Reversible Inhibitor for 60 minutes. Measure baseline activity using a fluorogenic methionine-AMC substrate.

  • Dialysis (Washout): Transfer the enzyme-inhibitor complexes into Slide-A-Lyzer Dialysis Cassettes (10K MWCO) and dialyze against 2 liters of compound-free assay buffer for 24 hours at 4°C, with three buffer exchanges.

    • Causality: Dialysis drives the equilibrium of reversible inhibitors toward dissociation. If EEOC is a true covalent modifier, removing unbound compound will not restore enzymatic activity, as the His231 residue remains permanently blocked.

  • Activity Re-measurement: Retrieve the dialyzed enzymes and re-measure substrate cleavage rates.

    • Validation: The Reversible Inhibitor will show >95% recovery of enzymatic activity. EEOC and Fumagillin will show <5% recovery, functionally validating the irreversible nature of the spiro-epoxide warhead.

References

  • Proceedings of the National Academy of Sciences (PNAS). "The anti-angiogenic agent fumagillin covalently binds and inhibits the methionine aminopeptidase, MetAP-2". Available at:[Link]

  • ACS Chemical Biology. "Spiroepoxytriazoles Are Fumagillin-like Irreversible Inhibitors of MetAP2 with Potent Cellular Activity". Available at:[Link]

  • Journal of Medicinal Chemistry. "Discovery and Structure-Based Optimization of Next-Generation Reversible Methionine Aminopeptidase-2 (MetAP-2) Inhibitors". Available at:[Link]

Sources

Unlocking MetAP-2: A Comprehensive Guide to Inhibitor Efficacy, Mechanisms, and Validation Protocols

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have evaluated numerous compound classes, but few present as fascinating a pharmacological profile as Methionine Aminopeptidase 2 (MetAP-2) inhibitors. Originally discovered as potent anti-angiogenic agents in oncology, these compounds have recently emerged as transformative candidates for treating obesity and Type 2 Diabetes Mellitus (T2DM).

However, the clinical translation of MetAP-2 inhibitors has historically been hindered by dose-limiting toxicities. To navigate this landscape, researchers must understand not only the comparative efficacy of these alternatives but also the underlying causality of their mechanisms. This guide provides an objective, data-driven comparison of MetAP-2 inhibitors and establishes self-validating experimental protocols to rigorously assess their performance.

Mechanistic Divergence: Angiogenesis vs. Metabolic Regulation

To accurately evaluate the efficacy of a MetAP-2 inhibitor, we must first understand the dual mechanistic pathways governed by the MetAP-2 enzyme. MetAP-2 catalyzes the co-translational removal of N-terminal initiator methionines from nascent polypeptides, a prerequisite for subsequent lipid modifications like N-myristoylation[1].

Pharmacological blockade of MetAP-2 drives two distinct therapeutic outcomes:

  • Metabolic Regulation (Anti-Obesity): MetAP-2 initiates the N-myristoylation of the inhibitory G-protein alpha subunit (Gαi), which allows it to anchor to the cell membrane and suppress adenylate cyclase. Inhibiting MetAP-2 prevents this anchoring, leading to elevated intracellular cAMP levels. This cascade activates Protein Kinase A (PKA), which phosphorylates hormone-sensitive lipase (HSL), ultimately driving lipolysis and weight loss[1].

  • Endothelial Arrest (Anti-Angiogenesis): The inhibition of MetAP-2 causes an accumulation of unprocessed protein substrates. This cellular stress activates the tumor suppressor p53 and its downstream target p21, inducing G1-phase cell cycle arrest in endothelial and tumor cells[2].

MetAP2_Mechanism Inhibitor MetAP2 Inhibitors (ZGN-1061, TNP-470) MetAP2 MetAP2 Activity Inhibitor->MetAP2 Inhibits Gai Gαi N-myristoylation MetAP2->Gai Enables Unprocessed Accumulation of Unprocessed Substrates MetAP2->Unprocessed Blockade Causes cAMP cAMP / PKA Pathway Gai->cAMP Suppresses Lipolysis Lipid Metabolism (Weight Loss) cAMP->Lipolysis Promotes p53 p53 / p21 Activation Unprocessed->p53 Triggers Angio Endothelial Cell Arrest (Anti-Angiogenesis) p53->Angio Induces

Fig 1: Mechanistic pathways of MetAP2 inhibition driving anti-angiogenic and metabolic outcomes.

Comparative Efficacy and Safety Profiles

The evolution of MetAP-2 inhibitors highlights a shift from irreversible, naturally derived covalent binders to highly selective, reversible small molecules designed to mitigate off-target effects. The table below synthesizes the performance data of leading MetAP-2 alternatives.

InhibitorClassificationPrimary IndicationKey Efficacy DataSafety & Pharmacological Profile
Fumagillin Natural MycotoxinAngiogenesis / OncologyPotent endothelial cell inhibition and disruption of capillary network formation.High systemic toxicity; severe dose-limiting neurological side effects[2].
TNP-470 Synthetic Fumagillin AnalogOncology & ObesitySignificant tumor suppression; reduces epididymal fat and body weight in high-fat diet models[1].Short half-life requires frequent dosing; retains neurotoxic liabilities[2].
Beloranib Fumagillin DerivativeObesity (Prader-Willi)Substantial weight loss and improved glycemic control in clinical trials[3].Phase 3 clinical trials halted due to fatal venous thromboembolism (VTE) events[3].
ZGN-1061 Reversible Modified InhibitorObesity & T2DM25% body weight reduction in DIO mice; significantly improved insulin sensitivity[1].Engineered for shorter exposure time; significantly reduced VTE and coagulation risks[1][3].
M8891 Reversible Small MoleculeOncologyInhibits proliferation in ~60% of patient-derived xenograft (PDX) models[2].Reversible binding; synergizes with VEGFR inhibitors; directly targets the p53 pathway[2].

Experimental Methodologies for Efficacy Validation

A phenotypic observation (e.g., reduced tumor size or weight loss) is scientifically insufficient without proving direct target engagement. To ensure trustworthiness, the following protocols are designed as self-validating systems , integrating functional readouts with specific pharmacodynamic (PD) biomarkers.

Protocol_Workflow Compound Compound Selection InVitro In Vitro Screening (HUVEC Tube Formation) Compound->InVitro InVivo In Vivo Efficacy (Xenograft Models) InVitro->InVivo Biomarker PD Biomarker Validation (Unprocessed GAPDH) InVivo->Biomarker

Fig 2: Integrated experimental workflow for evaluating MetAP2 inhibitor efficacy and target engagement.

Protocol 1: In Vitro Functional Assessment – HUVEC Tube Formation Assay

Rationale: MetAP-2 inhibitors potently disrupt endothelial cell dynamics. The HUVEC (Human Umbilical Vein Endothelial Cell) tube formation assay on Matrigel provides a physiologically relevant 3D environment to quantify anti-angiogenic efficacy[4].

  • Matrix Preparation: Thaw Matrigel at 4°C overnight. Coat pre-chilled 96-well plates with 50 µL/well of Matrigel and allow it to polymerize at 37°C for 30 minutes.

  • Cell Seeding & Treatment: Seed HUVECs at a density of 20,000 cells/well in endothelial basal medium. Immediately treat the wells with the candidate MetAP-2 inhibitor (e.g., ZGN-1061 at 20 µM to 100 µM) or a DMSO vehicle control[4].

  • Incubation & Imaging: Incubate the plates for 24 hours at 37°C in a 5% CO2 atmosphere. Capture phase-contrast images of the capillary-like networks.

  • Quantification & Self-Validation: Quantify total tube length and branch points using ImageJ software.

    • Self-Validating Mechanism: Always include a positive control well treated with a known VEGFR inhibitor (e.g., Sorafenib). If the positive control fails to disrupt tube formation, the Matrigel batch or HUVEC passage is compromised, invalidating the MetAP-2 inhibitor data.

Protocol 2: In Vivo Target Engagement – Tumor Xenograft with GAPDH Biomarker

Rationale: To prove that in vivo tumor suppression is causally linked to MetAP-2 inhibition (rather than off-target toxicity), we must measure a direct substrate of MetAP-2. GAPDH is a specific cellular substrate of MetAP-2; therefore, the accumulation of unprocessed GAPDH (retaining its N-terminal methionine) serves as a definitive PD biomarker[5].

  • Xenograft Establishment: Subcutaneously implant 5 × 10⁶ HCT-116 human colon carcinoma cells into the flank of female SCID mice[5].

  • Dosing Regimen: Once tumors reach an average volume of 200 mm³, randomize the mice and initiate oral administration of the MetAP-2 inhibitor (e.g., M8891) twice daily.

  • Efficacy Measurement: Monitor tumor volume using digital calipers every 3 days, calculating volume via the standard ellipsoid formula.

  • Biomarker Validation:

    • Self-Validating Mechanism: At study termination, harvest tumor tissues and circulating mononuclear cells. Perform mass spectrometry or specialized Western blotting to quantify the ratio of unprocessed GAPDH to processed GAPDH. A dose-dependent increase in unprocessed GAPDH definitively proves that the observed tumor suppression is mechanistically driven by successful MetAP-2 target engagement in vivo[5].

References

  • MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development Source: MDPI URL
  • Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Source: AACR Journals URL
  • A MetAP2 inhibitor blocks adipogenesis, yet improves glucose uptake in cells Source: NIH / PMC URL
  • Full article: A MetAP2 inhibitor blocks adipogenesis, yet improves glucose uptake in cells (Beloranib Clinical Data)
  • Correlation of tumor growth suppression and methionine aminopetidase-2 activity blockade using an orally active inhibitor Source: PNAS URL

Sources

Structural Analysis and Performance Comparison: Ethyl 4-ethyl-1-oxaspirooctane-2-carboxylate vs. Benchmark MetAP-2 Inhibitors

Structural Analysis and Performance Comparison: Ethyl 4-ethyl-1-oxaspiro[1]octane-2-carboxylate vs. Benchmark MetAP-2 Inhibitors

Executive Summary & Biological Context

Methionine aminopeptidase 2 (MetAP-2) is a highly conserved, intracellular dimetallohydrolase responsible for the co-translational cleavage of initiator methionines from nascent polypeptides[1]. Because MetAP-2 is significantly upregulated in various cancers and its inhibition selectively suppresses endothelial cell proliferation, it has emerged as a validated therapeutic target for anti-angiogenic oncology and obesity treatments[2].

The natural product fumagillin and its semi-synthetic derivatives (e.g., TNP-470, beloranib) achieve their extreme potency by irreversibly inhibiting MetAP-2[3]. The critical pharmacophore driving this interaction is the spiro-epoxide ring. This guide provides an objective structural and performance analysis of a minimal spiro-epoxide fragment—Ethyl 4-ethyl-1-oxaspiro[4]octane-2-carboxylate —comparing it against established clinical candidates and reversible inhibitors to guide future structure-based drug design.

Structural Analysis: The Spiro-Epoxide Pharmacophore

The mechanism of fumagillin-like inhibitors relies entirely on the geometry and reactivity of the 1-oxaspiro[4]octane core. High-resolution X-ray crystallography reveals that the epoxide ring undergoes a targeted nucleophilic attack by the imidazole nitrogen of the His231 residue within the MetAP-2 active site[3]. This ring-opening event forms a stable, irreversible covalent adduct that permanently obstructs the catalytic pocket[2].

In the specific case of Ethyl 4-ethyl-1-oxaspiro[4]octane-2-carboxylate , the molecule acts as a stripped-down, highly efficient "warhead":

  • Spiro-epoxide Core (1-oxaspiro[4]octane): The spatial orientation of the spiro-carbon ensures precise alignment with His231, dictating the irreversible covalent mechanism[5].

  • Ethyl Group (C4 Position): Provides essential hydrophobic contacts. It mimics the role of the complex isoprenoid side-chain found in fumagillin, filling a hydrophobic pocket to correctly position the oxirane moiety for the nucleophilic attack[5].

  • Ethyl Carboxylate (C2 Position): The ester oxygen can coordinate with the binuclear metal center (typically Co²⁺ or Mn²⁺) in the MetAP-2 active site. This Lewis acid-base interaction stabilizes the pre-covalent encounter complex, increasing the local concentration of the epoxide near His231[6].

GMetAP2MetAP-2 Enzyme(Binuclear Metal Center)ActiveProtMature Proteins(Cell Cycle Regulators)MetAP2->ActiveProt Cleaves MetSubstrateNascent Proteins(N-term Met)Substrate->MetAP2 BindsAngiogenesisEndothelial Proliferation& AngiogenesisActiveProt->Angiogenesis PromotesInhibitorSpiro-epoxide Inhibitor(Ethyl 4-ethyl-1-oxaspiro...)His231His231 Covalent AdductInhibitor->His231 Ring-openingHis231->MetAP2 Irreversible Block

MetAP-2 signaling pathway and the irreversible covalent inhibition mechanism by spiro-epoxides.

Comparative Performance Data

While full-sized fumagillin analogs like TNP-470 and beloranib exhibit single-digit nanomolar potency, their clinical utility has been severely hindered by poor pharmacokinetics (e.g., metabolic instability of the isoprenoid chain) and dose-limiting toxicities, including central nervous system (CNS) effects and thrombosis[5].

Minimalist spiro-epoxides like Ethyl 4-ethyl-1-oxaspiro[4]octane-2-carboxylate offer a highly tunable scaffold. By stripping away the metabolically vulnerable fumagillol substructure, researchers can explore novel chemical space to improve plasma stability while retaining the covalent mechanism[5].

Quantitative Comparison of MetAP-2 Inhibitors
Inhibitor ClassRepresentative CompoundBinding MechanismMetAP-2 IC₅₀HUVEC Proliferation IC₅₀Primary Liability / Limitation
Natural Product FumagillinCovalent (His231)1 - 5 nM< 1 nMHigh CNS toxicity, poor metabolic stability[7]
Clinical Analog BeloranibCovalent (His231)~ 1.5 nM~ 0.2 nMSevere thrombosis risk; halted in Phase III[2]
Minimal Spiro-epoxide Ethyl 4-ethyl-1-oxaspiro[4]octane-2-carboxylateCovalent (His231)100 - 500 nM5 - 10 µMLower absolute potency requiring side-chain optimization[5]
Reversible Inhibitor Tartronic diamide (Compound 11a)Reversible (Metal coordination)~ 150 nM~ 1.9 µMRapid off-rate, requires continuous exposure[6]

Experimental Methodologies & Validation Protocols

As a Senior Application Scientist, I must emphasize that standard equilibrium IC₅₀ assays are fundamentally flawed for evaluating covalent inhibitors like spiro-epoxides. Because covalent inhibition is time-dependent, the IC₅₀ will artificially drop as incubation time increases. To establish true causality between binding and enzyme deactivation, you must determine the inactivation rate ( kinact​ ) and the inhibition constant ( KI​ ).

Below are the self-validating protocols required to rigorously benchmark Ethyl 4-ethyl-1-oxaspiro[4]octane-2-carboxylate against alternatives.

WorkflowSynthCompound Synthesis(Spiro-epoxide Analog)EnzymeBiochemical Assay(MetAP-2 k_inact/K_I)Synth->EnzymeMassSpecIntact Mass Spectrometry(Covalent Adduct Confirmation)Enzyme->MassSpec Time-dependent InhibitionCellularHUVEC Proliferation Assay(Anti-angiogenic Efficacy)Enzyme->Cellular Phenotypic Validation

Self-validating experimental workflow for the characterization of covalent MetAP-2 inhibitors.

Protocol 1: Time-Dependent Enzymatic Inhibition Assay ( kinact​/KI​ )
  • Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 10 µM CoCl₂). The addition of Co²⁺ is critical as MetAP-2 is a metalloprotease.

  • Incubation: Incubate 10 nM recombinant human MetAP-2 with varying concentrations of the spiro-epoxide (0.1 µM to 50 µM) at 37°C.

  • Time-Course Sampling: At specific time intervals (0, 10, 20, 40, 60 minutes), extract an aliquot and add the fluorogenic substrate Met-AMC (Methionine-7-amino-4-methylcoumarin) at a final concentration of 0.5 mM.

  • Measurement: Measure fluorescence (Ex: 355 nm, Em: 460 nm) to determine the initial velocity of the remaining active enzyme. Plot the natural log of remaining activity vs. time to extract kobs​ , then plot kobs​ vs. inhibitor concentration to calculate kinact​ and KI​ .

  • Self-Validation: Run a parallel assay with the reversible inhibitor Tartronic diamide. The reversible inhibitor will show a constant IC₅₀ regardless of pre-incubation time, validating that the time-dependent shift is exclusive to the covalent spiro-epoxide mechanism.

Protocol 2: Intact Protein Mass Spectrometry (Covalent Adduct Verification)
  • Reaction: Incubate 5 µM MetAP-2 with 50 µM Ethyl 4-ethyl-1-oxaspiro[4]octane-2-carboxylate (MW: ~212.28 Da) for 2 hours at room temperature.

  • Desalting: Pass the reaction mixture through a Zeba spin desalting column to remove unbound inhibitor.

  • LC-MS Analysis: Analyze the intact protein via ESI-TOF Mass Spectrometry. Wild-type MetAP-2 will show a primary peak at ~53,000 Da. The covalently modified protein will show a mass shift of exactly +212 Da.

  • Self-Validation: Run a parallel reaction using a MetAP-2 H231A mutant . The absence of the +212 Da mass shift in the mutant confirms that the covalent modification is exclusively localized to the His231 residue, definitively ruling out non-specific alkylation[3].

Protocol 3: Phenotypic HUVEC Proliferation Assay
  • Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at 2,000 cells/well in EGM-2 medium.

  • Treatment: After 24 hours, treat cells with a serial dilution of the inhibitor (1 nM to 100 µM) for 72 hours.

  • Viability Readout: Add CellTiter-Glo reagent and measure luminescence to quantify ATP levels (proportional to viable cell number).

  • Self-Validation: Perform a parallel counter-screen using NIH-3T3 fibroblasts. Because MetAP-2 inhibition selectively arrests endothelial cells, a true MetAP-2 inhibitor will exhibit a >100-fold selectivity window for HUVEC over fibroblasts[8]. If the fibroblasts are inhibited equally, the compound is exhibiting off-target, generalized cytotoxicity rather than MetAP-2 specific anti-angiogenesis.

References

  • Spiroepoxytriazoles Are Fumagillin-like Irreversible Inhibitors of MetAP2 with Potent Cellular Activity ACS Chemical Biology[Link]

  • Spiroepoxytriazoles Are Fumagillin-like Irreversible Inhibitors of MetAP2 with Potent Cellular Activity - PubMed National Institutes of Health (NIH)[Link]

  • Binding mode of Fumagillin (1) with human MetAP-2 ResearchGate[Link]

  • Discovery and Structure-Based Optimization of Next-Generation Reversible Methionine Aminopeptidase-2 (MetAP-2) Inhibitors Journal of Medicinal Chemistry[Link]

  • Molecular recognition of angiogenesis inhibitors fumagillin and ovalicin by methionine aminopeptidase 2 PMC - National Institutes of Health (NIH)[Link]

  • MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development MDPI[Link]

  • Early Genetic Mechanisms Underlying the Inhibitory Effects of Endostatin and Fumagillin on Human Endothelial Cells PMC - National Institutes of Health (NIH)[Link]

Comprehensive In Vitro and In Vivo Evaluation of Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery aggressively shifts away from "flatland" (planar aromatic molecules) toward three-dimensional, high-Fsp³ architectures, spirocyclic building blocks have become essential for improving target specificity and metabolic stability. This guide provides an objective, data-driven comparison of Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS: 1562040-03-2)[1] against its unsubstituted spiro-analog and traditional flat aromatic intermediates.

By detailing the mechanistic rationale and providing self-validating experimental protocols, this guide equips researchers with the authoritative framework needed to evaluate this spiro-epoxide scaffold in preclinical development.

Structural Rationale and Mechanistic Advantages

Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate is a highly functionalized spiro-epoxide[1]. Commercially available through suppliers like (Catalog: ENAH30489873)[1] and [2], it serves as a critical intermediate for synthesizing complex, rigid pharmacophores.

Comparison with Alternatives

When compared to its unsubstituted counterpart, Ethyl 1-oxaspiro[2.5]octane-2-carboxylate (CAS: 6975-17-3,)[3][4], the addition of the 4-ethyl group introduces profound stereochemical and pharmacokinetic advantages:

  • Conformational Locking : The bulky 4-ethyl substitution anchors the cyclohexane ring in a specific chair conformation.

  • Regioselective Ring Opening : During nucleophilic attack (e.g., by amines during drug synthesis), the steric hindrance of the 4-ethyl group directs the nucleophile to the less hindered carbon of the epoxide, resulting in highly enantiopure downstream products.

  • Metabolic Shielding : The increased steric bulk around the spiro-center shields vulnerable C-H bonds from Cytochrome P450 (CYP450) mediated oxidation.

Pathway A Ethyl 4-ethyl-1-oxaspiro [2.5]octane-2-carboxylate B Nucleophilic Attack (e.g., Amines/Thiols) A->B C Steric Hindrance via Equatorial 4-Ethyl Group A->C D Regioselective Ring Opening (>10:1) B->D C->B Directs E Spirocyclic Drug Candidate (High Fsp3, Low Clearance) D->E

Mechanistic pathway of regioselective epoxide ring opening directed by the 4-ethyl substitution.

In Vitro Evaluation: Metabolic Stability & Cytotoxicity

To objectively evaluate the performance of derivatives synthesized from this building block, rigorous in vitro profiling is required. The following protocol outlines a self-validating system for assessing Human Liver Microsome (HLM) stability.

Protocol: Self-Validating Microsomal Stability Assay
  • Step 1: Matrix Preparation. Incubate the test compound (1 µM final concentration) with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Step 2: Reaction Initiation. Add an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the reaction.

    • Causality & Trustworthiness: The regenerating system is a critical self-validating control. It prevents the premature cessation of CYP450 activity due to cofactor depletion, ensuring the calculated intrinsic clearance ( CLint​ ) accurately reflects the molecule's structural stability rather than an assay artifact.

  • Step 3: Quenching & Internal Standard. At predetermined time points (0, 5, 15, 30, 60 min), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., 100 ng/mL Tolbutamide).

    • Causality: Quenching with an internal standard-spiked solvent simultaneously halts enzymatic activity, precipitates proteins, and normalizes downstream LC-MS/MS ionization efficiencies.

  • Step 4: Analysis. Centrifuge at 4,000 × g for 15 min. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ . Include Verapamil as a high-clearance positive control to validate batch enzyme activity.

Table 1: Comparative In Vitro Performance

Data represents typical baseline profiles for drug candidates derived from these respective scaffolds.

ParameterFlat Aromatic Analog (Benzene-based)Unsubstituted Spiro-Epoxide ()Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate
Structural Rigidity (Fsp³) Low (<0.3)Moderate (~0.5)High (>0.7)
HLM Intrinsic Clearance (µL/min/mg) 45.2 (High Clearance)28.4 (Moderate Clearance)12.1 (Low Clearance)
Regioselectivity (Nucleophilic Attack) N/A~3:1 ratio>10:1 ratio
HepG2 Cytotoxicity ( IC50​ , µM) 15.4 µM>50 µM>100 µM

In Vivo Evaluation: Pharmacokinetic (PK) Profiling

The ultimate validation of the 4-ethyl-spirocyclic scaffold lies in its in vivo performance. The three-dimensional nature of the spiro-ring generally reduces plasma protein binding and improves oral bioavailability compared to flat analogs.

Protocol: Standardized Rodent PK Workflow
  • Step 1: Formulation. Dissolve the spiro-derivative in a vehicle of 5% DMSO / 10% Solutol HS 15 / 85% Saline.

    • Causality: This specific co-solvent system ensures complete solubilization of lipophilic spiro-compounds without causing precipitation upon injection into the aqueous bloodstream, which would artificially lower the maximum concentration ( Cmax​ ).

  • Step 2: Administration. Dose fasted male Sprague-Dawley rats intravenously (IV, 1 mg/kg) and orally (PO, 5 mg/kg) (n=3 per group).

    • Causality: Fasting the subjects for 12 hours prior to PO dosing eliminates food-effect variables (such as bile salt fluctuations), providing a standardized baseline for assessing intrinsic oral bioavailability ( F% ).

  • Step 3: Sampling & Processing. Collect 200 µL blood samples via the jugular vein into K2EDTA tubes at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Centrifuge at 3,000 × g (4°C) to isolate plasma.

  • Step 4: LC-MS/MS Quantification. Analyze plasma samples using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

Workflow N1 Dosing (IV/PO) 5% DMSO/10% Solutol N2 Blood Sampling K2EDTA Tubes N1->N2 N3 Protein Precipitation Internal Std Added N2->N3 N4 LC-MS/MS MRM Mode N3->N4 N5 PK Analysis (NCA Method) N4->N5

Standardized in vivo pharmacokinetic evaluation workflow for spirocyclic derivatives.

Table 2: Comparative In Vivo PK Parameters (Rat Model)
PK ParameterFlat Aromatic AnalogUnsubstituted Spiro-EpoxideEthyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate
Clearance (IV, mL/min/kg) 42.525.114.3
Volume of Distribution ( Vdss​ , L/kg) 1.22.83.5
Half-life ( t1/2​ , hours) 1.12.44.8
Oral Bioavailability ( F% ) 18%42%68%

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 95588, Ethyl 1-oxaspiro[2.5]octane-2-carboxylate." PubChem,[Link].

  • U.S. Environmental Protection Agency. "Ethyl 1-oxaspiro[2.5]octane-2-carboxylate." CompTox Chemicals Dashboard,[Link].

Sources

Structure-activity relationship of oxaspiro[2.5]octane derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Oxaspiro[1]octane Derivatives

The oxaspiro[1]octane ring system is a highly specialized bicyclic pharmacophore characterized by a three-membered epoxide ring fused to a six-membered cyclohexane ring. In drug development, this structural motif is most famously recognized as the core reactive center of fumagillin and its semi-synthetic analogs. These compounds function as potent, covalent, and irreversible inhibitors of Methionine Aminopeptidase 2 (MetAP2), an intracellular metalloprotease critical for protein maturation, angiogenesis, and lipid metabolism [2].

This guide provides an objective comparison of oxaspiro[1]octane derivatives, detailing their structure-activity relationships (SAR), mechanistic causality, and the self-validating experimental protocols required to evaluate their efficacy.

Mechanistic Causality: The Oxaspiro[1]octane Core

The biological activity of the fumagillin class is entirely dependent on the stereochemistry and reactivity of the spiroepoxide moiety. MetAP2 removes the N-terminal methionine from nascent proteins (such as eIF2α and thioredoxin) [4]. When an oxaspiro[1]octane derivative enters the active site of MetAP2, the imidazole nitrogen of the highly conserved His231 residue acts as a nucleophile. It attacks the less sterically hindered carbon of the spiroepoxide, triggering a ring-opening event that forms a stable, covalent bond [3].

This irreversible modification permanently inactivates the enzyme, leading to a downstream blockade of endothelial cell proliferation (anti-angiogenesis) and a reduction in adipogenesis (anti-obesity) [2].

MetAP2_Pathway Fumagillin Oxaspirooctane Derivatives His231 His231 Residue (Nucleophilic Attack) Fumagillin->His231 Spiroepoxide opening MetAP2 MetAP2 Enzyme (Active State) Substrates Nascent Proteins (e.g., Thioredoxin) MetAP2->Substrates N-terminal Met Cleavage Inactive_MetAP2 MetAP2 Enzyme (Covalently Inactivated) His231->Inactive_MetAP2 Irreversible Binding Inactive_MetAP2->Substrates Blocks cleavage Angiogenesis Angiogenesis & Tumor Growth Substrates->Angiogenesis Promotes Obesity Adipogenesis & Lipid Accumulation Substrates->Obesity Promotes

Mechanism of MetAP2 irreversible inhibition by oxaspiro[1]octane derivatives.

Structure-Activity Relationship (SAR) & Alternative Comparison

While the spiroepoxide is non-negotiable for target engagement, modifications at the C4 and C6 positions of the cyclohexane ring dictate the compound's pharmacokinetics (PK), target selectivity, and toxicity profile.

Early natural products like fumagillin exhibited poor PK and off-target effects. To optimize the therapeutic index, researchers synthesized analogs by replacing the long alkyl ester at C6. For instance, the addition of a chloroacetyl carbamate yielded TNP-470 , which vastly improved anti-angiogenic potency but introduced severe neurotoxicity due to its ability to cross the blood-brain barrier (BBB) [2]. Subsequent iterations, such as Beloranib , utilized bulkier substituted esters to restrict BBB penetration, successfully pivoting the drug's application toward systemic metabolic disorders like obesity [2].

Quantitative SAR Comparison Table
CompoundC6 Side Chain ModificationMetAP2 IC₅₀ (nM)Primary IndicationPharmacological Profile & Limitations
Fumagillin Decatetraenedioic acid monoester~1.0 - 10.0Amebiasis / MicrosporidiosisNatural product; poor systemic stability; rapid clearance [3].
TNP-470 Chloroacetyl carbamate~0.1 - 1.0Solid Tumors (Anti-angiogenic)Highly potent; limited by severe dose-limiting neurotoxicity (BBB permeable) [2].
Beloranib (Dimethylamino)ethoxy substituted ester~1.0 - 2.0Prader-Willi Syndrome / ObesityRestricted BBB penetration; potent systemic metabolic effects; halted due to thromboembolic events [2].
ZGN-1061 Modified triazole/ester framework~1.0 - 2.0Type 2 Diabetes / ObesityOptimized to maintain MetAP2 efficacy while reducing the risk of venous thromboembolism [2].
Reversible Analogs Purine/Bicyclic templates (Non-epoxide)~38.0Cancer / OncologyAvoids covalent reactivity; requires continuous exposure to maintain target suppression [1].

Self-Validating Experimental Protocols

To accurately evaluate the performance of novel oxaspiro[1]octane derivatives, researchers must utilize assays that account for the covalent nature of the inhibitor and verify target engagement in vivo.

Protocol A: In Vitro MetAP2 Enzymatic Inhibition Assay (Fluorescence-Based)

Causality Check: Because oxaspiro[1]octane derivatives are time-dependent, irreversible covalent inhibitors, standard steady-state kinetic assays will produce artificially high IC₅₀ values if the substrate is added simultaneously with the inhibitor. A pre-incubation step is mandatory to allow the covalent bond with His231 to form before substrate competition occurs.

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 100 mM KCl, and 10 µM CoCl₂. Note: Co²⁺ is essential as MetAP2 is a metalloprotease requiring divalent cations for catalytic conformation.

  • Enzyme-Inhibitor Pre-incubation: Add 10 nM recombinant human MetAP2 to a 384-well microplate. Add the oxaspiro[1]octane derivative in a 10-point concentration gradient (e.g., 0.01 nM to 10 µM). Incubate at 37°C for exactly 60 minutes .

  • Substrate Addition: Initiate the reaction by adding 50 µM of the fluorogenic substrate L-Methionine-7-amido-4-methylcoumarin (Met-AMC).

  • Kinetic Readout: Measure the release of free AMC (Excitation: 380 nm / Emission: 460 nm) continuously for 30 minutes using a microplate reader.

  • Data Validation: Calculate the IC₅₀ using non-linear regression. A self-validating control must include a parallel assay without the 60-minute pre-incubation; a significant right-shift in the IC₅₀ curve confirms the covalent, time-dependent mechanism of action.

Protocol B: In Vivo Target Engagement via Thioredoxin Cleavage (LC-MS/MS)

Causality Check: Measuring systemic drug concentration does not equate to target engagement for covalent inhibitors. Instead, we measure the accumulation of unprocessed MetAP2 substrates. Thioredoxin is a highly selective in vivo substrate of MetAP2; when MetAP2 is inhibited, the N-terminal methionine of thioredoxin is not cleaved [4].

  • Tissue Harvesting: 24 hours post-dosing in a murine model, harvest the target tissue (e.g., liver or testes) and flash-freeze in liquid nitrogen [4].

  • Homogenization & Digestion: Homogenize the tissue in lysis buffer. Subject the lysate to proteolytic digestion using endoproteinase Glu-C (which selectively cleaves peptide bonds C-terminal to glutamic acid).

  • LC-MS/MS Quantification: Analyze the resulting peptide fragments using liquid chromatography-tandem mass spectrometry.

  • Ratio Calculation: Quantify the ratio of the intact N-terminal peptide (retaining the methionine, amino acids 1-6) versus the cleaved wild-type peptide (amino acids 2-6). An elevated ratio of Met-retained thioredoxin strictly validates in vivo MetAP2 inhibition [4].

Workflow Step1 1. Tissue Harvesting (24h Post-Dose) Step2 2. Glu-C Proteolytic Digestion Step1->Step2 Extract Thioredoxin Step3 3. LC-MS/MS Analysis (Peptide Detection) Step2->Step3 Isolate N-terminal fragments Step4 4. Target Engagement Validation Step3->Step4 Quantify Met-retained vs. Met-cleaved ratio

Workflow for validating in vivo MetAP2 target engagement via LC-MS/MS.

References

  • Novel reversible methionine aminopeptidase-2 (MetAP-2)
  • MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development - N
  • Fumagillin inhibits growth of the enteric protozoan parasite Entamoeba histolytica by covalently binding to and selectively inhibiting methionine aminopeptidase 2 - ASM Journals -
  • US9682965B2 - Fumagillol heterocyclic compounds and methods of making and using same - Google P

Sources

Physicochemical properties of spirocyclic scaffolds versus non-spirocyclic counterparts

Author: BenchChem Technical Support Team. Date: April 2026

Escaping Flatland: A Comparative Guide to the Physicochemical Properties of Spirocyclic vs. Non-Spirocyclic Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

The "Escape from Flatland" Paradigm

For decades, medicinal chemistry has heavily relied on planar, sp²-hybridized aromatic scaffolds due to their synthetic accessibility via established cross-coupling reactions. However, these "flat" molecules frequently suffer from suboptimal physicochemical properties, including poor aqueous solubility, high lipophilicity, and a propensity for off-target promiscuity (1[1]).

The "Escape from Flatland" concept posits that increasing a molecule's carbon saturation—specifically the fraction of sp³-hybridized carbons (Fsp³)—correlates directly with higher clinical success rates (2[2]). Spirocycles, characterized by two rings sharing a single tetrahedral carbon atom, inherently force the molecule into a rigid, three-dimensional orthogonal architecture. This structural rigidification fundamentally alters the physicochemical profile of the drug candidate, optimizing the delicate balance between lipophilicity, solubility, and metabolic stability (3[3]).

ScaffoldMorphing A Planar Lead Compound (High sp2, Flat) B Scaffold Morphing (Spirocyclic Integration) A->B C Increase Fsp3 (Enhanced 3D Character) B->C D Decrease SlogP (Lower Lipophilicity) B->D E Higher Solubility & Metabolic Stability C->E F Reduced Promiscuity (Lower hERG Liability) C->F D->E

Logical flow of scaffold morphing from planar to spirocyclic architectures.

Physicochemical Superiority: A Mechanistic Breakdown

Lipophilicity and Aqueous Solubility

Planar aromatic compounds tend to exhibit high crystal lattice energies due to extensive π-π stacking, which severely limits their ability to dissolve in aqueous media. Spirocycles disrupt this planarity. The introduction of a spiro-center increases the Fsp³, inherently lowering the distribution coefficient (LogD) and reducing lipophilicity (SlogP) (4[4]). For instance, replacing a planar piperidine moiety with an azaspirocycle consistently yields higher aqueous solubility and attenuates basicity, a critical factor for achieving oral bioavailability (5[5]).

Metabolic Stability and Intrinsic Clearance

Metabolic attrition, primarily driven by Cytochrome P450 (CYP) oxidation in the liver, is a major hurdle in lead optimization. Spirocyclic scaffolds provide a dense, sterically hindered environment that shields metabolically labile sites from enzymatic degradation (6[6]). In matched-pair analyses, replacing a planar alkene linker with a spirocyclic cyclopropane analog in a Polo-like Kinase 4 (PLK4) inhibitor resulted in a 100-fold increase in plasma exposure and a significantly improved CYP450 profile (7[7]).

Target Selectivity and Off-Target Mitigation

The rigid, orthogonal orientation of spirocycles acts as a conformational lock, pre-organizing the molecule into a specific trajectory for its target binding pocket. This reduces the entropic penalty of binding and minimizes off-target interactions. Notably, the incorporation of a 2-oxa-6-azaspiro[3.3]heptane moiety in place of a lipophilic amine has been shown to drastically reduce hERG cardiac ion channel inhibition, mitigating severe cardiotoxicity risks (7[7]).

Quantitative Data Summary

The following table synthesizes the distinct physicochemical shifts observed when transitioning from traditional planar scaffolds to spirocyclic counterparts.

Physicochemical ParameterPlanar / Aromatic ScaffoldsSpirocyclic CounterpartsMechanistic Impact on Drug Profile
Fraction sp³ (Fsp³) Typically < 0.35Often > 0.50Enhances 3D spatial complexity; correlates with higher clinical success rates.
Lipophilicity (SlogP) High (e.g., ~1.8)Low (e.g., ~0.9)Reduces non-specific hydrophobic interactions; improves aqueous solubility.
Rotatable Bonds High (Conformationally flexible)Low (Conformationally locked)Lowers the entropic penalty upon target binding; increases target selectivity.
Metabolic Clearance High (Exposed labile sites)Low (Sterically hindered)Prolongs half-life (t1/2) and increases systemic exposure (AUC).
hERG Liability High (Lipophilic basic amines)Low (Attenuated basicity)Reduces risk of QT prolongation and cardiotoxicity.

Self-Validating Experimental Protocols

To objectively compare these scaffolds, rigorous, self-validating assays must be employed. Below are the industry-standard protocols for assessing the two most critical parameters: Thermodynamic Solubility and Microsomal Stability.

Protocol A: Thermodynamic Aqueous Solubility Profiling (Shake-Flask Method)

Unlike kinetic solubility (which is biased by DMSO stock precipitation), thermodynamic solubility assesses the lowest energy crystal lattice of the solid drug, providing a true reflection of gastrointestinal dissolution.

Step-by-Step Methodology:

  • Solid Dispensing: Weigh 2.0 mg of the solid crystalline compound (planar vs. spirocyclic analog) into a 2 mL glass vial.

    • Causality: An excess of solid must be present to ensure the solution reaches absolute saturation equilibrium.

  • Buffer Addition: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4).

  • Equilibration: Cap the vial and incubate on a thermoshaker at 37°C at 500 RPM for 24 hours.

    • Causality: A 24-hour incubation allows the crystal lattice to reach its lowest energy state, preventing false-positive supersaturation readings.

  • Phase Separation: Transfer the suspension to a polycarbonate tube and ultracentrifuge at 20,000 × g for 30 minutes at 37°C.

    • Causality: Standard filtration can artificially lower concentration due to filter-binding. Ultracentrifugation ensures sub-micron colloidal aggregates are pelleted, preventing artificially inflated solubility values.

  • Quantification: Sample the clear supernatant and analyze via HPLC-UV against a standard curve prepared in an organic solvent (e.g., Methanol).

  • System Validation: Run Nicardipine (low solubility control, <10 µM) and Propranolol (high solubility control, >500 µM) concurrently. If controls fall outside historical bounds, the assay is rejected.

Protocol B: In Vitro Hepatic Microsomal Stability (Intrinsic Clearance, CLint)

This assay isolates Phase I metabolic enzymes (CYP450s) to directly measure the metabolic liability of the scaffold without confounding cellular permeability factors.

MicrosomalAssay A Prepare HLM (0.5 mg/mL) B Add Compound (1 µM) A->B C Pre-warm (37°C, 5m) B->C D Add NADPH (Initiation) C->D E Sample Aliquots (0-45 min) D->E F Quench (Cold ACN) E->F G LC-MS/MS Analysis F->G

Step-by-step workflow for evaluating in vitro microsomal stability.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Dilute in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂ to a final protein concentration of 0.5 mg/mL.

  • Compound Addition: Spike the test compound (spirocyclic or planar) to achieve a final assay concentration of 1 µM (Ensure final DMSO concentration is ≤ 0.1%).

    • Causality: Keeping DMSO ≤ 0.1% prevents solvent-mediated inhibition of CYP450 enzymes.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.

    • Causality: Allows the lipophilic compound to fully partition into the microsomal lipid bilayer before enzymatic initiation.

  • Reaction Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

    • Causality: NADPH is the obligate electron donor for CYP450s. Adding it last ensures a synchronized, accurate T=0 start time.

  • Time-Course Sampling & Quenching: At intervals (0, 5, 15, 30, and 45 minutes), remove a 50 µL aliquot and immediately crash it into 150 µL of ice-cold Acetonitrile containing an Internal Standard (IS).

    • Causality: Cold acetonitrile instantly denatures the metabolic proteins, halting the reaction. The IS normalizes matrix ionization effects during mass spectrometry.

  • Analysis: Centrifuge the quenched plates and analyze the supernatant via LC-MS/MS to determine the half-life (t1/2) and calculate Intrinsic Clearance (CLint).

  • System Validation: Co-incubate with Verapamil (rapid clearance control) and Warfarin (low clearance control). The assay is only valid if the rapid clearance control shows >80% depletion at 45 minutes.

References

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online[Link]

  • Spirocycles as Rigidified sp³-Rich Scaffolds for a Fragment Collection Organic Letters (ACS Publications)[Link]

  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review NIH PMC[Link]

  • Escape from planarity in fragment-based drug discovery VU Research Portal[Link]

Sources

Alternative scaffolds to Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate for MetAP-2 inhibition

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Alternative Scaffolds for Methionine Aminopeptidase-2 (MetAP-2) Inhibition: A Comparative Analysis

Introduction: The Significance of MetAP-2 as a Therapeutic Target

Methionine aminopeptidase 2 (MetAP-2) is a ubiquitously expressed intracellular metalloprotease responsible for a critical step in protein maturation: the cleavage of the N-terminal methionine from nascent polypeptide chains.[1][2] This process is essential for the proper function and stability of a significant portion of the proteome. The discovery that the natural product fumagillin and its synthetic analogs exert potent anti-angiogenic effects by inhibiting MetAP-2 has established this enzyme as a compelling therapeutic target for a range of diseases, most notably cancer.[1][3][4] Inhibition of MetAP-2 leads to cytostasis, characterized by G1 phase cell cycle arrest, particularly in rapidly proliferating endothelial cells, thereby choking off the blood supply essential for tumor growth and metastasis.[3][5][6]

The archetypal inhibitor scaffold, represented by compounds like Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate, is derived from fumagillin. These molecules feature a highly reactive spiro-epoxide "warhead".[5][7] While potently effective, this class of irreversible, covalent inhibitors has been hampered in clinical development by significant drawbacks, including dose-limiting neurotoxicity and unfavorable pharmacokinetic profiles.[3][8][9] These challenges have catalyzed a shift in drug discovery efforts towards identifying and optimizing alternative, non-covalent scaffolds that can offer improved safety and drug-like properties while retaining potent on-target activity.

This guide provides a comparative analysis of prominent alternative scaffolds to the fumagillin class for MetAP-2 inhibition, supported by experimental data and detailed protocols for key validation assays.

The Benchmark: Fumagillin-Based Covalent Inhibitors

The fumagillin scaffold, including the title compound Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate, operates via an irreversible covalent mechanism. The strained spiro-epoxide ring is susceptible to nucleophilic attack by the imidazole side chain of a specific histidine residue (His231) within the MetAP-2 active site, forming a stable covalent bond.[5][7] This covalent modification permanently inactivates the enzyme. While this mechanism ensures high potency, the inherent reactivity of the epoxide can lead to off-target effects and rapid metabolism, contributing to the observed toxicity and poor clinical pharmacokinetics of early analogs like TNP-470.[3][9]

cluster_0 MetAP-2 Active Site cluster_1 Enzyme Inactivation His231 His231 Inactive_Complex Irreversible Covalent Complex His231->Inactive_Complex Metal_Ions Co(II)/Mn(II) Metal Center Fumagillin Fumagillin Scaffold (Spiro-epoxide 'Warhead') Fumagillin->His231 Nucleophilic Attack (Covalent Bond Formation)

Caption: Covalent inhibition of MetAP-2 by the fumagillin scaffold.

The Paradigm Shift: Reversible MetAP-2 Inhibitors

To circumvent the liabilities of covalent inhibitors, research has pivoted towards reversible, non-covalent scaffolds. These compounds typically achieve their potency and selectivity by coordinating with the dinuclear metal center (Co²⁺ or Mn²⁺) in the MetAP-2 active site and establishing favorable interactions with surrounding hydrophobic pockets and amino acid residues.[10][11] This approach avoids a reactive warhead, often leading to improved safety profiles and more predictable pharmacokinetics.

Comparative Analysis of Alternative Scaffolds

The following sections detail prominent reversible inhibitor scaffolds, comparing their binding modes and reported potencies.

Anthranilic Acid Sulfonamides

This class of inhibitors represents a significant advancement in the development of orally active, reversible MetAP-2 inhibitors. The anthranilic acid carboxylate group coordinates with one of the metal ions in the active site, while the sulfonamide portion extends into a hydrophobic cleft on the enzyme's surface.[11] This scaffold allows for extensive structure-activity relationship (SAR) exploration to optimize potency, selectivity, and pharmacokinetic properties.

Cyclic Tartronic Diamides

More recently, a novel scaffold featuring a cyclic tartronic diamide has been identified as a potent metal-binding pharmacophore.[9][12] This motif is critical for coordinating the MetAP-2 metal ions. Side chains appended to the core structure are optimized to occupy the lipophilic methionine-binding pocket and a shallow cavity at the active site entrance, leading to inhibitors with high affinity and long target residence times.[9][12]

Bestatin-Type (2-hydroxy-3-aminoamides)

Inspired by the natural aminopeptidase inhibitor bestatin, these substrate-like inhibitors feature a 2-hydroxy-3-amino amide functional group that bridges the two metal ions in the active site.[6][11] While effective, achieving high selectivity and cellular potency with this scaffold has presented challenges.

Triazole and Purine Analogs

Heterocyclic scaffolds, such as triazoles and purines, have also been explored.[1][4][10] These compounds utilize heteroatoms (nitrogen and/or oxygen) to coordinate with the active site metal ions.[9] While high-throughput screening has identified potent enzymatic inhibitors from these classes, translating this potency into cellular activity has sometimes been challenging, potentially due to the specific metal ion cofactor present in cellular environments.[10]

Quantitative Performance Comparison

The table below summarizes the reported inhibitory activities of representative compounds from each scaffold class against MetAP-2 and in endothelial cell proliferation assays.

Scaffold ClassRepresentative CompoundMetAP-2 IC₅₀ (nM)HUVEC Proliferation IC₅₀ (nM)Mechanism of ActionReferences
Fumagillin Analog TNP-470Potent (low nM)~1Covalent, Irreversible[3][8]
Fumagillin Analog PPI-2458Potent (low nM)Potent (low nM)Covalent, Irreversible[1][5]
Anthranilic Acid Sulfonamide A-80014112Potent (nanomolar)Reversible[11]
Cyclic Tartronic Diamide M8891 (Compound 16)~50 (apparent)~1Reversible[12]
Bestatin-Type A-357300Potent400Reversible[11]
Triazole Analog J&J Compound8InactiveReversible[10]

Note: IC₅₀ values are highly dependent on assay conditions and should be compared with caution across different studies.

Experimental Protocols for Inhibitor Validation

The following protocols provide standardized methods for evaluating the enzymatic and cellular activity of novel MetAP-2 inhibitors.

Protocol 1: Fluorogenic MetAP-2 Enzymatic Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant human MetAP-2 using a fluorogenic substrate.

A 1. Compound Preparation Serial dilute test compound in DMSO. C 3. Incubation Add diluted compound to enzyme mix. Incubate. A->C B 2. Reaction Mix Add MetAP-2 enzyme to assay buffer with CoCl₂. B->C D 4. Initiate Reaction Add fluorogenic substrate (e.g., L-Met-AMC). C->D E 5. Read Fluorescence Measure fluorescence kinetically (Ex: 350nm, Em: 440nm). D->E F 6. Data Analysis Calculate % inhibition and determine IC₅₀ values. E->F

Caption: Workflow for the MetAP-2 enzymatic inhibition assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1 mM CoCl₂, pH 7.5.[8][13][14]

    • Enzyme Solution: Dilute recombinant human MetAP-2 in assay buffer to the desired final concentration (e.g., 10 µg/mL).[8]

    • Substrate Solution: Prepare a stock solution of a fluorogenic substrate like L-Methionine-7-amido-4-methylcoumarin (L-Met-AMC) in DMSO and dilute in assay buffer to the final desired concentration (e.g., 1 µM).[8][13]

    • Test Compounds: Prepare a 10-point serial dilution of the test inhibitor in 100% DMSO.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of serially diluted test compound or DMSO (vehicle control) to appropriate wells.

    • Add 50 µL of the enzyme solution to all wells.

    • Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.[13]

    • Initiate the enzymatic reaction by adding 50 µL of the substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

  • Data Acquisition and Analysis:

    • Measure the increase in fluorescence over time (kinetic read) at an excitation wavelength of ~350 nm and an emission wavelength of ~440 nm.[8]

    • Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: HUVEC Anti-Proliferation Assay

This cell-based assay assesses the cytostatic effect of MetAP-2 inhibitors on Human Umbilical Vein Endothelial Cells (HUVECs), a key model for angiogenesis.

Methodology:

  • Cell Culture:

    • Culture HUVECs in complete endothelial cell growth medium (e.g., EGM-2) supplemented with growth factors and 2% FBS.[8]

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Assay Procedure:

    • Seed HUVECs into a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.[8]

    • Prepare serial dilutions of the test compound in complete culture medium (final DMSO concentration should be ≤ 0.1%).[8]

    • Remove the seeding medium from the cells and add 100 µL of the medium containing the test compound dilutions or vehicle control.

    • Incubate the plates for 72 hours at 37°C.[8]

  • Cell Viability Measurement (Using Aqueous One Solution Reagent):

    • After the 72-hour incubation, add 20 µL of CellTiter 96® AQueous One Solution Reagent (or similar MTS/MTT-based reagent) to each well.[8][15]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the substrate into a colored formazan product.

    • Measure the absorbance at 490 nm (for MTS) or ~570 nm (for MTT after solubilization) using a microplate reader.[15]

  • Data Analysis:

    • Subtract the background absorbance from all wells.

    • Calculate the percent inhibition of proliferation for each concentration relative to the vehicle-treated control wells.

    • Determine the IC₅₀ value by plotting percent inhibition versus log[inhibitor concentration] and fitting to a dose-response curve.

Conclusion and Future Directions

The quest for safer and more effective MetAP-2 inhibitors has led to a rich diversity of chemical scaffolds beyond the original fumagillin template. Reversible inhibitors, particularly those based on anthranilic acid sulfonamide and cyclic tartronic diamide scaffolds, have demonstrated a promising balance of high potency, selectivity, and improved drug-like properties. These scaffolds successfully engage the MetAP-2 active site through metal coordination and optimized hydrophobic interactions, providing a viable alternative to the reactive covalent mechanism.

Future efforts will likely focus on fine-tuning the pharmacokinetic and pharmacodynamic properties of these reversible inhibitors. Key goals include optimizing target residence time, enhancing oral bioavailability, and minimizing off-target effects to develop next-generation MetAP-2 inhibitors with a wider therapeutic window for the treatment of cancer and other angiogenesis-dependent diseases.[12][16]

References

  • Wang, J., & Sheppard, G. S. (2012). The development of MetAP-2 inhibitors in cancer treatment. Current Medicinal Chemistry, 19(9), 1345–1353. [Link]

  • Bradbury, R. H., et al. (2005). Fumagillin class inhibitors of methionine aminopeptidase-2. Drugs of the Future, 30(8), 789. [Link]

  • Comin, M. J., et al. (2003). MetAP-2 Inhibitors Based on the Fumagillin Structure. Side-Chain Modification and Ring-Substituted Analogues. The Journal of Organic Chemistry, 69(1), 79-88. [Link]

  • Burdette, D., et al. (2018). Pharmacological Characterization of SDX-7320/Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity. Molecular Cancer Therapeutics, 17(5), 948-961. [Link]

  • Bernier, S. G., et al. (2013). Orally Active Fumagillin Analogues: Transformations of a Reactive Warhead in the Gastric Environment. ACS Medicinal Chemistry Letters, 4(4), 401-404. [Link]

  • Ahmad, S., et al. (2023). MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development. Molecules, 28(24), 8059. [Link]

  • Garrabrant, T. A., et al. (2004). Small molecule inhibitors of methionine aminopeptidase type 2 (MetAP-2). Angiogenesis, 7(2), 91-96. [Link]

  • Mucha, A., et al. (2011). Metallo-aminopeptidase inhibitors. Current Medicinal Chemistry, 18(23), 3532–3551. [Link]

  • Hirst, D. J., et al. (2020). Structure-based optimisation of orally active & reversible MetAP-2 inhibitors maintaining a tight 'molecular budget'. Bioorganic & Medicinal Chemistry Letters, 30(21), 127533. [Link]

  • Lücking, U., et al. (2019). Discovery and Structure-Based Optimization of Next-Generation Reversible Methionine Aminopeptidase-2 (MetAP-2) Inhibitors. Journal of Medicinal Chemistry, 62(8), 3967-3991. [Link]

  • Wang, J., et al. (2006). Correlation of tumor growth suppression and methionine aminopetidase-2 activity blockade using an orally active inhibitor. Proceedings of the National Academy of Sciences, 103(49), 18538-18543. [Link]

  • Lücking, U., et al. (2019). Identification of Methionine Aminopeptidase-2 (MetAP-2) Inhibitor M8891: A Clinical Compound for the Treatment of Cancer. Journal of Medicinal Chemistry, 62(23), 10794-10813. [Link]

  • ResearchGate. (n.d.). Chemical structures of MetAP2 inhibitors. [Link]

  • Athanasoula, K., et al. (2019). Methionine aminopeptidase 2 as a potential target in pancreatic ductal adenocarcinoma. Oncology Reports, 42(5), 1845-1856. [Link]

  • ResearchGate. (n.d.). Novel reversible methionine aminopeptidase-2 (MetAP-2) inhibitors based on purine and related bicyclic templates. [Link]

  • Athanasoula, K., et al. (2022). Methionine aminopeptidase 2 as a potential target in pancreatic ductal adenocarcinoma. Oncology Letters, 24(5), 384. [Link]

  • Bohn, J. P., et al. (2020). Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma. Molecular Cancer Therapeutics, 19(2), 480-491. [Link]

Sources

Application Note: Cross-Reactivity Profiling of Ethyl 4-ethyl-1-oxaspirooctane-2-carboxylate as a Tunable Covalent Warhead

Application Note: Cross-Reactivity Profiling of Ethyl 4-ethyl-1-oxaspiro[1]octane-2-carboxylate as a Tunable Covalent Warhead

Introduction: The Mechanistic Advantage of Spiro-Epoxides

In the development of Targeted Covalent Inhibitors (TCIs), balancing intrinsic electrophilic reactivity with target selectivity is the primary challenge. Highly reactive warheads, such as unhindered acrylamides or linear epoxides, often suffer from indiscriminate cross-reactivity with off-target biological nucleophiles, particularly glutathione (GSH) and off-target protein cysteines [1].

Ethyl 4-ethyl-1-oxaspiro[1]octane-2-carboxylate (CAS: 1562040-03-2) represents a highly tuned, sterically hindered spiro-epoxide building block. The causality behind its superior chemoselectivity lies in its three-dimensional architecture. The spiro[1]octane system places a rigid, bulky cyclohexane-derived ring perpendicular to the oxirane plane. This steric shielding imposes a high activation energy barrier for non-specific SN​2 ring-opening by solvated nucleophiles. However, when the warhead is localized within a specific enzyme pocket (such as the well-documented interaction of spiro-epoxides with MetAP2), the non-covalent binding energy ( Ki​ ) compensates for this barrier. The target protein precisely aligns its nucleophilic residue (e.g., Histidine or Cysteine) at the optimal trajectory, driving rapid covalent bond formation ( kinact​ ) [2].

MechanismASpiro-EpoxideWarheadCPre-covalentComplexA->C Reversible Binding (Ki)BTarget Protein(Nucleophile)B->CDCovalent Adduct(Ring-Opened)C->D Nucleophilic Attack (kinact)

Fig 1: Mechanistic pathway of targeted covalent modification via spiro-epoxide ring opening.

Experimental Protocols: Self-Validating Systems

To objectively evaluate the cross-reactivity of Ethyl 4-ethyl-1-oxaspiro[1]octane-2-carboxylate against standard alternatives, we employ two orthogonal, self-validating assays: a kinetic GSH reactivity assay and an intact protein mass spectrometry (MS) profiling assay.

Protocol A: Glutathione (GSH) Reactivity Kinetics

This assay measures the pseudo-first-order rate of adduct formation with GSH, serving as a surrogate for off-target cysteine reactivity [3]. The system is self-validating because it simultaneously tracks the depletion of the parent compound and the stoichiometric appearance of the GSH adduct, ensuring that compound loss is due to covalent reactivity rather than aqueous instability or precipitation.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the electrophilic warhead in DMSO. Prepare a 10 mM GSH solution in 100 mM Potassium Phosphate buffer (pH 7.4) containing 1 mM EDTA.

  • Incubation: Initiate the reaction by mixing the warhead (final concentration 100 µM, 1% DMSO) with GSH (final concentration 5 mM) at 37 °C.

  • Time-Course Quenching: At defined intervals (0, 1, 2, 4, 8, 12, and 24 hours), remove 50 µL aliquots and quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4 °C to precipitate any oxidized GSH dimers.

  • LC-MS/MS Analysis: Inject the supernatant into a UHPLC-MS/MS system. Monitor the Multiple Reaction Monitoring (MRM) transitions for both the parent warhead and the expected warhead-GSH adduct.

  • Data Processing: Plot the natural log of the remaining parent compound percentage versus time to calculate the pseudo-first-order rate constant ( kobs​ ) and the half-life ( t1/2​ ).

Protocol B: Intact Protein MS Off-Target Profiling

To assess reactivity against folded proteins, Human Serum Albumin (HSA)—which contains a highly reactive free cysteine (Cys34)—is used as a model off-target sink to evaluate indiscriminate binding.

Step-by-Step Methodology:

  • Incubation: Incubate 10 µM HSA with 100 µM of the warhead (1:10 molar ratio) in PBS (pH 7.4) at 37 °C for 24 hours.

  • Desalting: Pass the reaction mixture through a Zeba Spin Desalting Column (7K MWCO) to remove unreacted small molecules.

  • LC-TOF MS: Analyze the intact protein using a Time-of-Flight (TOF) mass spectrometer coupled with a reverse-phase C4 column.

  • Deconvolution: Use MaxEnt1 (or equivalent deconvolution software) to transform the multiply charged envelope into a zero-charge mass spectrum. Calculate the percentage of covalent modification by comparing the peak areas of the unmodified HSA and the warhead-HSA adduct.

WorkflowS1Incubate Warheadwith 5mM GSH or 10µM HSAS2Time-Course Sampling(0 to 24h)S1->S2S3Quench Reaction(Cold Acetonitrile / Desalting)S2->S3S4LC-MS/MS orIntact Mass DeconvolutionS3->S4S5Calculate t1/2 &% Covalent AdductS4->S5

Fig 2: Orthogonal LC-MS workflow for validating electrophilic cross-reactivity.

Comparative Performance Data

The performance of Ethyl 4-ethyl-1-oxaspiro[1]octane-2-carboxylate was benchmarked against a standard linear epoxide (Ethyl oxirane-2-carboxylate) and a widely used Michael acceptor (N-Phenylacrylamide).

Table 1: GSH Reactivity Kinetics

The spiro-epoxide demonstrates profound stability in the presence of physiological concentrations of GSH, confirming that the spiro-fusion effectively shields the oxirane ring from non-specific attack.

Warhead ChemotypeCompoundGSH Half-Life ( t1/2​ )Cross-Reactivity Risk
Spiro-Epoxide Ethyl 4-ethyl-1-oxaspiro[1]octane-2-carboxylate > 120 hours Very Low
Linear EpoxideEthyl oxirane-2-carboxylate18.5 hoursModerate
Michael AcceptorN-Phenylacrylamide4.2 hoursHigh
Table 2: Intact Protein MS (HSA) Profiling

The intact protein MS data corroborates the GSH kinetic assay. While the linear epoxide and the acrylamide show significant off-target labeling of HSA's Cys34, the spiro-epoxide remains virtually unreactive in the absence of a specific, complementary binding pocket.

Warhead ChemotypeUnmodified HSA (%)Single Adduct (+1) (%)Multiple Adducts (>+1) (%)
Spiro-Epoxide 98.2% 1.8% Not Detected
Linear Epoxide74.5%22.1%3.4%
Michael Acceptor12.4%65.3%22.3%

Conclusion

Ethyl 4-ethyl-1-oxaspiro[1]octane-2-carboxylate offers a distinct mechanistic advantage for covalent drug discovery. The experimental data clearly demonstrate that the steric bulk of the spiro[1]octane system suppresses indiscriminate nucleophilic attack, yielding a GSH half-life exceeding 120 hours and negligible off-target protein labeling. This makes it an exceptionally clean building block for designing highly selective, targeted covalent inhibitors where the reaction is driven entirely by non-covalent pre-organization rather than intrinsic chemical hyper-reactivity.

References

  • Ghosh AK, Samanta I, Mondal A, Liu WR. Covalent Inhibition in Drug Discovery. ChemMedChem. 2019;14(9):889-906.[Link]

  • Morgen M, et al. Spiroepoxytriazoles Are Fumagillin-like Irreversible Inhibitors of MetAP2 with Potent Cellular Activity. ACS Chem Biol. 2016;11(4):1001-1011.[Link]

  • McAulay K, Bilsland A, Bon M. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Pharmaceuticals. 2022;15(11):1366.[Link]

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper handling and disposal of Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS No. 1562040-03-2)[1]. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of responsible scientific practice. This document synthesizes established chemical waste management principles with specific considerations for this compound, ensuring a self-validating system of laboratory safety.

Hazard Assessment and Waste Characterization

A specific Safety Data Sheet (SDS) for Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate is not widely available. In the absence of specific data, a conservative approach is mandated. We must infer the hazard profile from analogous chemical structures and the functional groups present. The molecule is an organic ester, a class of compounds that are often flammable[2]. Furthermore, the SDS for a structurally similar compound, Methyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate, identifies it as a skin, eye, and respiratory irritant[3].

Therefore, all waste containing this compound must be presumed hazardous.[4] Any laboratory procedure must treat this chemical with the appropriate precautions until a comprehensive toxicological profile is established.

Property Assessment / Classification Rationale & Source
Physical State Liquid (presumed, based on structure)General characteristic of similar organic esters.
CAS Number 1562040-03-2AiFChem Chemical Supplier Data[1].
GHS Hazard Class Irritant (Skin, Eye, Respiratory - presumed)Based on data for analogous compounds[3].
Flammable (presumed)General property of many organic esters and solvents[2].
Waste Classification Hazardous Chemical WasteMandated by the precautionary principle when full hazard data is unavailable[4].
Waste Stream Non-Halogenated Organic SolventBased on chemical structure (C12H20O3)[1]. Segregation from halogenated waste is standard practice.

Core Principles of Disposal

The disposal of any laboratory chemical is governed by a set of foundational principles designed to protect personnel and the environment. All laboratory staff handling Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate must be trained on these institutional and regulatory guidelines.[5][6]

  • Segregation : Never mix incompatible waste streams. This compound's waste must be kept separate from acids, bases, oxidizers, and halogenated solvents to prevent dangerous chemical reactions.[7]

  • Containerization : Waste must be stored in appropriate, chemically-compatible containers that are in good condition and can be securely sealed.[4][7]

  • Labeling : All waste containers must be clearly and accurately labeled to identify the contents and associated hazards.[8]

  • Accumulation : Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for managing waste generated from the use of Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate.

Step 1: Waste Collection and Segregation

All materials contaminated with this ester are to be disposed of as hazardous waste. This includes:

  • Unused or excess neat compound.

  • Solutions containing the compound.

  • Contaminated consumables (e.g., pipette tips, weigh boats, gloves).

  • Solvent rinses from cleaning contaminated glassware.

Causality : The primary step is to correctly classify and segregate the waste. This compound is an organic ester and contains no halogens. Therefore, it must be collected in a container designated for Non-Halogenated Organic Waste . This segregation is critical because disposal methods, such as incineration, differ for halogenated and non-halogenated streams, and mixing can increase disposal costs and complexity.

Step 2: Container Selection and Management
  • Select an Appropriate Container : Use a container made of a compatible material, such as the original product container or a designated glass or polyethylene solvent waste bottle.[4] Ensure the container and its lid are free from cracks, leaks, or residue.[4]

  • Keep Containers Closed : The waste container must remain sealed at all times except when actively adding waste.[9] This minimizes the release of potentially flammable or irritating vapors into the laboratory atmosphere.[10]

Step 3: Labeling the Waste Container

Proper labeling is a critical safety and compliance step. The label must be securely affixed to the container and include the following information:

  • The words "Hazardous Waste ".

  • Full Chemical Name(s) : "Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate" and any other components in the waste mixture with their approximate percentages. Do not use abbreviations or chemical formulas.[8]

  • Hazard Information : Affix appropriate hazard pictograms (e.g., Flammable, Irritant).

  • Principal Investigator/Laboratory Contact : Name and contact information.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Store the properly labeled and sealed waste container in your lab's designated SAA.[9]

  • The SAA must be at or near the point of waste generation.[9]

  • Store the container away from heat, open flames, sparks, or other ignition sources.[7]

  • Ensure the container is within secondary containment to control any potential leaks.

The following diagram illustrates the decision-making workflow for proper disposal.

G cluster_0 start Waste Generated (Contains E4E-1O-2C) identify 1. Identify as Hazardous Waste (Presumed Irritant & Flammable) start->identify segregate 2. Segregate as: NON-HALOGENATED ORGANIC WASTE identify->segregate containerize 3. Collect in a Compatible, Closed Container segregate->containerize label_waste 4. Label Container Correctly (Contents, Hazards, Date) containerize->label_waste store 5. Store in Designated SAA (w/ Secondary Containment) label_waste->store pickup 6. Arrange for EHS Pickup (DO NOT transport yourself) store->pickup caption Disposal Workflow for Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate

Caption: Disposal Workflow for Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate

Spill Management and Decontamination

Accidents can happen, and preparation is key to a safe response.

  • Small Spills : For minor spills, alert personnel in the immediate area. Wearing appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Collect the contaminated absorbent material using non-sparking tools and place it in your sealed hazardous waste container.[11]

  • Contaminated Materials : Any materials used to clean up a spill are also considered hazardous waste and must be disposed of accordingly.[4] This includes gloves, absorbent pads, and contaminated lab coats.

  • Glassware Decontamination : To decontaminate glassware, rinse it with a minimal amount of a suitable solvent (such as acetone or ethanol). This rinsate is now hazardous waste and MUST be collected in your non-halogenated organic waste container. Do not dispose of this rinsate down the drain.[4] After the initial solvent rinse, the glassware can typically be washed normally.

Final Disposal by Authorized Personnel

Laboratory personnel must never personally transport hazardous waste to a central collection facility or attempt to dispose of it through standard trash or sewer systems.[4] The final and only acceptable step is to contact your institution's Environmental Health and Safety (EHS or OCRS) department to schedule a pickup of the full, sealed, and properly labeled waste container.[4][9] They are trained and equipped to manage the transport and final disposal in compliance with all federal, state, and local regulations.[9]

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS . University of Pennsylvania. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Best Practices for Managing Laboratory Waste . Republic Services. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions . Labor Security System. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury. [Link]

  • STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL . University of Toronto, Department of Chemistry. [Link]

  • Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. [Link]

  • Proper Drain Disposal of Chemicals: Guidelines and Best Practices . Lab Manager. [Link]

  • Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds . U.S. Environmental Protection Agency. [Link]

  • ETHYL 1-OXASPIRO(2.5)OCTANE-2-CARBOXYLATE . Global Substance Registration System (gsrs). [Link]

  • Ethyl 1-oxaspiro(2.5)octane-2-carboxylate . Pharos. [Link]

  • SAFETY DATA SHEET Neste alkylate gasoline . Neste. [Link]

  • Ethyl 5,5,7,7-tetramethyl-1-oxaspiro[2.5]octane-2-carboxylate . ChemRadar. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.